N(4), O(2')-Dimethylcytidine
Description
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXGRQLXOMSOMV-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156571 | |
| Record name | N(4), O(2')-Dimethylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13048-95-8 | |
| Record name | N(4), O(2')-Dimethylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4), O(2')-Dimethylcytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N(4),O(2')-Dimethylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(4),O(2')-Dimethylcytidine (m⁴Cm) is a modified ribonucleoside found in ribosomal RNA (rRNA), where it plays a crucial role in fine-tuning ribosome function and ensuring translational fidelity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of m⁴Cm. Detailed experimental protocols for its synthesis, though adapted from related compounds due to a lack of a specific published procedure, are presented alongside methods for its characterization. The document summarizes key quantitative data and explores the compound's impact on ribosomal activity, offering valuable insights for researchers in chemical biology, drug discovery, and molecular biology.
Introduction
Post-transcriptional modifications of RNA add a layer of complexity to the flow of genetic information, significantly impacting RNA structure, stability, and function. Methylation is one of the most prevalent modifications, and doubly methylated nucleosides, such as N(4),O(2')-Dimethylcytidine, are of particular interest. Found in the 16S rRNA of Escherichia coli, m⁴Cm is strategically located in the P-site of the ribosome, where it is believed to contribute to the correct positioning of the mRNA and tRNA during protein synthesis.[1] Understanding the synthesis and properties of this modified nucleoside is essential for elucidating its precise biological role and for the development of novel therapeutic agents that target ribosomal function.
Synthesis of N(4),O(2')-Dimethylcytidine
Experimental Protocol: Synthesis of N(4),O(2')-Dimethylcytidine (Adapted)
This protocol is adapted from established methods for the synthesis of methylated cytidine analogues.
Step 1: Protection of Uridine
-
Starting Material: Uridine.
-
Procedure: Protect the 3' and 5' hydroxyl groups of uridine using a suitable protecting group, such as TBDMS (tert-butyldimethylsilyl) or Ac (acetyl) groups, following standard protocols. This prevents unwanted reactions at these positions in subsequent steps.
-
Purification: Purify the 3',5'-O-bis-protected uridine by silica gel chromatography.
Step 2: Activation of the C4 Position
-
Starting Material: 3',5'-O-bis-protected uridine.
-
Procedure: Activate the C4 position of the uracil ring to facilitate nucleophilic substitution. This is commonly achieved by treating the protected uridine with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM).
-
Purification: The resulting O⁴-activated intermediate is purified by silica gel chromatography.
Step 3: Methylamination at the N4 Position
-
Starting Material: O⁴-activated 3',5'-O-bis-protected uridine.
-
Procedure: React the activated intermediate with an aqueous solution of methylamine (MeNH₂) in a solvent like tetrahydrofuran (THF). This will introduce the methyl group at the N4 position.
-
Purification: Purify the resulting N⁴-methylcytidine derivative by silica gel chromatography.
Step 4: Methylation of the 2'-Hydroxyl Group
-
Starting Material: Protected N⁴-methylcytidine.
-
Procedure: Perform a selective methylation of the 2'-hydroxyl group. This can be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous solvent. Careful control of stoichiometry and reaction conditions is crucial to ensure selective 2'-O-methylation.
-
Purification: Purify the doubly methylated product by silica gel chromatography.
Step 5: Deprotection
-
Starting Material: Fully protected N(4),O(2')-Dimethylcytidine.
-
Procedure: Remove the protecting groups from the 3' and 5' hydroxyls. The choice of deprotection agent depends on the protecting groups used. For TBDMS groups, a fluoride source like tetrabutylammonium fluoride (TBAF) is typically used. For acetyl groups, basic hydrolysis is employed.
-
Final Purification: Purify the final product, N(4),O(2')-Dimethylcytidine, using high-performance liquid chromatography (HPLC).
Visualization of the Synthetic Workflow
Caption: Generalized synthetic pathway for N(4),O(2')-Dimethylcytidine.
Physicochemical Properties
The physicochemical properties of N(4),O(2')-Dimethylcytidine are essential for its characterization and for understanding its behavior in biological systems.
General Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇N₃O₅ |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 4-(methylamino)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl]pyrimidin-2(1H)-one |
| CAS Number | 13048-95-8 |
Spectroscopic Data
Spectroscopic data is critical for the unambiguous identification and characterization of N(4),O(2')-Dimethylcytidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum would show characteristic signals for the anomeric proton (H1'), the ribose protons (H2', H3', H4', H5', H5''), the pyrimidine ring protons (H5 and H6), and the methyl protons of the N-methyl and O-methyl groups.
-
¹³C NMR: The carbon spectrum would display distinct resonances for the carbons of the pyrimidine base, the ribose sugar, and the two methyl groups.
Mass Spectrometry (MS)
High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. The fragmentation pattern in tandem MS (MS/MS) can provide structural information. The cleavage of the glycosidic bond between the base and the ribose is a common fragmentation pathway for nucleosides.
| Ion | Expected m/z |
| [M+H]⁺ | 272.1241 |
| [M+Na]⁺ | 294.1060 |
Biological Function and Significance
N(4),O(2')-Dimethylcytidine is a naturally occurring modified nucleoside found in ribosomal RNA. Its presence is not merely decorative; it has significant implications for the structure and function of the ribosome.
Role in Ribosome Structure and Function
N(4),O(2')-Dimethylcytidine has been identified at position 1402 in the 16S rRNA of E. coli.[1] This position is located within the P-site of the small ribosomal subunit, a critical region for the decoding of mRNA. The methylation at the N4 position of cytosine can affect its hydrogen bonding potential with guanine, potentially influencing the codon-anticodon interactions. The 2'-O-methylation of the ribose is known to confer conformational rigidity to the sugar pucker, which can contribute to the overall stability of the rRNA structure.
The presence of m⁴Cm is thought to fine-tune the local structure of the P-site, ensuring the correct positioning of the tRNA and the fidelity of translation.[1]
Potential Therapeutic Relevance
Given its role in the essential process of protein synthesis, enzymes involved in the modification of rRNA, such as the methyltransferases responsible for the synthesis of m⁴Cm, represent potential targets for the development of novel antibiotics. Furthermore, some modified nucleosides have shown promise as anticancer agents. For instance, the related compound N,N-Dimethyl-2'-O-methylcytidine has been reported to exhibit anticancer activity by selectively inhibiting DNA synthesis.[3] This suggests that N(4),O(2')-Dimethylcytidine and its derivatives could be explored for their therapeutic potential.
Visualization of the Role of N(4),O(2')-Dimethylcytidine in Translation
Caption: Biogenesis and functional role of m4Cm in the ribosome.
Experimental Protocols for Characterization
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the detection and quantification of modified nucleosides in biological samples.
-
Sample Preparation: Hydrolyze RNA samples to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., calf intestinal alkaline phosphatase).
-
Chromatographic Separation: Separate the nucleosides using reversed-phase HPLC. A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detect the eluted nucleosides using a mass spectrometer operating in positive ion mode. Use selected reaction monitoring (SRM) for targeted quantification, monitoring the transition from the protonated molecular ion ([M+H]⁺) to a characteristic fragment ion (e.g., the protonated base).
Conclusion
N(4),O(2')-Dimethylcytidine is a significant modified nucleoside that underscores the importance of the epitranscriptome in regulating fundamental biological processes. Its synthesis, while not yet described in a dedicated full paper, can be achieved through established chemical strategies. The physicochemical and spectroscopic properties of m⁴Cm provide the basis for its identification and study. Its specific location and function within the ribosome highlight its role in maintaining the fidelity of protein synthesis. Further research into the enzymes that synthesize m⁴Cm and its precise mechanism of action will not only deepen our understanding of ribosome biology but may also open new avenues for therapeutic intervention. This guide provides a foundational resource for researchers embarking on the study of this fascinating and functionally important molecule.
References
An In-depth Technical Guide on the Biological Role of N(4),O(2')-Dimethylcytidine in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(4),O(2')-Dimethylcytidine (m4Cm) is a post-transcriptional RNA modification characterized by the addition of a methyl group to the N4 position of the cytidine base and another to the 2'-hydroxyl group of the ribose sugar. This dual modification is a rare but significant feature found primarily in the ribosomal RNA (rRNA) of bacteria. Its presence in functionally critical regions of the ribosome suggests a crucial role in the fine-tuning of protein synthesis. This technical guide provides a comprehensive overview of the biological significance of m4Cm, its biosynthesis, its impact on RNA function, and detailed methodologies for its study.
Biosynthesis of N(4),O(2')-Dimethylcytidine (m4Cm)
The formation of m4Cm is a two-step enzymatic process that occurs post-transcriptionally on the 16S rRNA of the small ribosomal subunit (30S) in bacteria such as Escherichia coli. This sequential modification involves two distinct S-adenosyl-L-methionine (SAM)-dependent methyltransferases.
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N4-methylation by RsmH: The first step is the methylation of the exocyclic N4 amino group of cytidine. This reaction is catalyzed by the enzyme RsmH. In E. coli, the target for this modification is cytidine 1402 (C1402) within the 16S rRNA. The RsmH enzyme recognizes the 30S subunit as its substrate, indicating that this modification occurs during the later stages of ribosome biogenesis.
-
2'-O-methylation by RsmI: Following the action of RsmH, the 2'-hydroxyl group of the newly formed N4-methylcytidine (m4C) is methylated by the enzyme RsmI. This results in the final N(4),O(2')-dimethylcytidine (m4Cm) modification. Similar to RsmH, RsmI acts on the assembled 30S subunit.
The sequential nature of this process, with N4-methylation preceding 2'-O-methylation, highlights a coordinated enzymatic pathway for the maturation of rRNA.
Biosynthesis of m4Cm via sequential methylation by RsmH and RsmI.
Biological Role and Functional Significance
The m4Cm modification at position C1402 of the 16S rRNA is located in a functionally critical region of the ribosome known as the P-site (peptidyl-tRNA binding site). This strategic placement allows it to influence the decoding process and maintain translational fidelity.
Fine-Tuning of the P-site and Translation Fidelity
The C1402 nucleotide directly interacts with the P-site codon of the messenger RNA (mRNA). The dual methylation to form m4Cm is thought to fine-tune the shape and function of the P-site, thereby increasing the fidelity of decoding.[1] Studies on bacterial strains lacking either RsmH or RsmI have shown defects in translational fidelity, including an increase in stop codon readthrough and a decrease in the maintenance of the mRNA reading frame. The conformational rigidity conferred by the N4-acetylation and 2'-O-methylation has been suggested to play a role in the structural stabilization of RNA, which is particularly important at high temperatures.[2]
Role in Stress Response and Bacterial Virulence
The m4Cm modification has been implicated in the bacterial response to cellular stress. In Staphylococcus aureus, the deletion of either rsmI or rsmH leads to increased sensitivity to oxidative stress.[3] This suggests that the methyl modifications of cytidine at this position contribute to bacterial resistance to oxidative stress encountered in host environments. Consequently, these modifications have been identified as novel virulence factors in S. aureus.[3][4] The absence of these modifications attenuates the virulence of the bacteria.[3][4]
Quantitative Data
Currently, there is a lack of published data on the precise stoichiometry of the m4Cm modification at position C1402 in the 16S rRNA of E. coli or other bacteria under varying growth conditions. While its presence is well-established at this specific site, the extent to which this site is modified and whether the level of modification is dynamic in response to environmental stimuli remains an area for further investigation.
| Modification | Organism | RNA Type | Position | Stoichiometry | Reference |
| m4Cm | E. coli | 16S rRNA | C1402 | Not Reported | [5] |
| m4Cm | S. aureus | 16S rRNA | C1412 | Not Reported | [3][4] |
Experimental Protocols
The study of m4Cm involves its identification and quantification, which is primarily achieved through mass spectrometry-based techniques. Sequencing-based methods can be adapted to map its location.
Quantification of m4Cm by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides.
a. RNA Hydrolysis to Nucleosides
This protocol describes the complete enzymatic digestion of RNA into its constituent nucleosides.
-
Materials:
-
Purified RNA sample (1-5 µg)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (10 mM, pH 5.3)
-
Ammonium bicarbonate buffer (e.g., 2 M)
-
Ultrapure water
-
Microcentrifuge tubes
-
Heating block or thermomixer
-
-
Protocol:
-
To 1-5 µg of RNA in a microcentrifuge tube, add 2 µL of 10 mM ammonium acetate buffer (pH 5.3).
-
Add 1-2 units of Nuclease P1.
-
Incubate the reaction at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.
-
Add 2 µL of 2 M ammonium bicarbonate solution to adjust the pH to approximately 8.0.[6]
-
Add 1 unit of Bacterial Alkaline Phosphatase to dephosphorylate the mononucleotides.[6]
-
Incubate at 37°C for 2 hours.[6]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the enzymes.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
-
b. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is typically used.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) is commonly used for nucleoside separation.[1]
-
Mobile Phase A: A volatile buffer such as 50 mM phosphate buffer (pH 5.8) or an MS-compatible buffer like 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile or methanol.[1]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleosides. A typical gradient might be 5% to 50% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions: Specific precursor-to-product ion transitions for m4Cm need to be determined using a synthesized standard. Based on the structure, the likely precursor ion ([M+H]+) would be m/z 272.1. The major product ion would correspond to the fragmented base, N4-methylcytosine, with an m/z of 126.1.
-
m4Cm: Q1: 272.1 -> Q3: 126.1 (and other potential fragments)
-
Canonical Cytidine (C): Q1: 244.1 -> Q3: 112.1
-
-
Quantification: Absolute quantification is achieved by generating a standard curve with known concentrations of a synthesized m4Cm standard. Stable isotope-labeled internal standards are recommended for the highest accuracy.
-
Workflow for the quantification of m4Cm using LC-MS/MS.
Mapping of m4Cm by Sequencing-Based Methods
Mapping the precise location of m4Cm requires a combination of techniques, as no single sequencing method can currently identify this dual modification directly. RiboMethSeq is a powerful method for identifying 2'-O-methylated nucleotides.
a. RiboMethSeq Protocol for 2'-O-Methylation Mapping
This method relies on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.
-
Materials:
-
Total RNA (1 ng to 1 µg)
-
Alkaline hydrolysis buffer (e.g., 50 mM sodium carbonate, pH 9.2)
-
T4 Polynucleotide Kinase (PNK)
-
RNA ligase
-
3' and 5' sequencing adapters
-
Reverse transcriptase
-
PCR amplification reagents
-
Illumina sequencing platform
-
-
Protocol Overview:
-
Random Alkaline Fragmentation: The RNA is partially hydrolyzed in an alkaline buffer at 95°C. The duration of this step is critical to achieve the desired fragment size distribution.
-
End Repair: The resulting RNA fragments have 2',3'-cyclic phosphate or 2'/3'-phosphate at their 3' ends and 5'-hydroxyl groups. The 3' ends are dephosphorylated, and the 5' ends are phosphorylated using T4 PNK.
-
Adapter Ligation: Sequencing adapters are ligated to the 3' and 5' ends of the RNA fragments.
-
Reverse Transcription and PCR: The ligated fragments are reverse transcribed into cDNA and then amplified by PCR to generate a sequencing library.
-
High-Throughput Sequencing: The library is sequenced on an Illumina platform.
-
Data Analysis: The sequencing reads are mapped to the reference genome or transcriptome. The positions of 2'-O-methylation are identified as gaps in the coverage of the 5' and 3' ends of the mapped reads, as the phosphodiester bond adjacent to the modification is protected from cleavage.
-
b. Identification of the Base at the 2'-O-Methylated Site
Since RiboMethSeq only identifies the position of the 2'-O-methylation, additional methods would be required to confirm that the base at that position is N4-methylcytidine. This could involve:
-
Targeted Mass Spectrometry: After identifying a potential m4Cm site by RiboMethSeq, an RNA fragment containing this site can be isolated (e.g., by hybridization with a biotinylated probe) and analyzed by LC-MS/MS to confirm the identity of the modified nucleoside.
-
Genetic Approaches: Analyzing the modification status in knockout strains for rsmH and rsmI can provide strong evidence. A loss of the 2'-O-methylation signal at the specific site in an rsmI knockout, and a change in the underlying base modification in an rsmH knockout (as detected by other means), would support the presence of m4Cm.
Workflow for mapping 2'-O-methylated sites using RiboMethSeq.
Conclusion
N(4),O(2')-Dimethylcytidine is a highly specific RNA modification with a significant role in bacterial ribosome function. Its biosynthesis via a two-step enzymatic pathway and its location in the P-site of the 16S rRNA underscore its importance in maintaining translational fidelity and responding to cellular stress. While its presence and general function are established, further research is needed to elucidate the quantitative dynamics of this modification and its broader distribution across the bacterial kingdom. The methodologies outlined in this guide provide a framework for researchers to investigate the intriguing biology of m4Cm and its potential as a target for novel antibacterial strategies.
References
Unveiling N(4),O(2')-Dimethylcytidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(4),O(2')-Dimethylcytidine (m4Cm) is a rare, post-transcriptionally modified nucleoside found in the 16S ribosomal RNA of Escherichia coli. This in-depth technical guide provides a comprehensive overview of the discovery, characterization, synthesis, and biological significance of m4Cm. It is intended to serve as a core resource for researchers in the fields of molecular biology, drug discovery, and epitranscriptomics. This document details the enzymatic machinery responsible for its biosynthesis, its precise location within the ribosome, and its crucial role in maintaining translational fidelity. Detailed experimental protocols for its synthesis and characterization are provided, alongside curated quantitative data and visual diagrams of its biosynthetic pathway to facilitate a deeper understanding of this unique RNA modification.
Discovery and Initial Characterization
N(4),O(2')-Dimethylcytidine was first identified as a naturally occurring modified nucleoside in the 16S ribosomal RNA of Escherichia coli by Nichols and Lane in 1968. Their seminal work laid the foundation for understanding the chemical diversity of RNA.
Isolation and Purification from E. coli 16S rRNA
The initial isolation of m4Cm involved the enzymatic hydrolysis of 16S rRNA followed by a series of chromatographic steps to separate the constituent nucleosides.
Experimental Protocol: Isolation of m4Cm from E. coli 16S rRNA (Adapted from Nichols and Lane, 1968)
-
Extraction of rRNA: Isolate total RNA from E. coli cells and purify the 16S rRNA fraction using sucrose gradient centrifugation.
-
Enzymatic Digestion: Hydrolyze the purified 16S rRNA to its constituent nucleosides using a combination of snake venom phosphodiesterase and bacterial alkaline phosphatase.
-
Chromatographic Separation:
-
Subject the nucleoside digest to column chromatography on Dowex-1 (formate form) to separate the nucleosides based on charge.
-
Further purify the fractions containing m4Cm using paper chromatography in multiple solvent systems (e.g., n-butanol-acetic acid-water and isopropanol-ammonia-water).
-
-
Identification: Elute the purified nucleoside and characterize it using UV spectroscopy and chemical analysis.
Physicochemical Characterization
The structure of N(4),O(2')-Dimethylcytidine was elucidated through a combination of spectroscopic and chemical methods.
| Property | Value/Description | Reference |
| UV Absorption Maxima | pH 1: 280 nm, pH 7: 271 nm, pH 13: 271 nm | |
| Molar Extinction Coeff. | ε271 at pH 7 = 9.0 x 103 M-1cm-1 | |
| Structure Confirmation | Periodate oxidation and subsequent borohydride reduction |
Chemical Synthesis of N(4),O(2')-Dimethylcytidine
The unambiguous synthesis of N(4),O(2')-Dimethylcytidine was achieved by Nyilas and Chattopadhyaya in 1986, confirming the structure of the naturally occurring nucleoside.
Synthetic Strategy
The synthesis involves a multi-step process starting from a protected uridine derivative.
Experimental Protocol: Chemical Synthesis of N(4),O(2')-Dimethylcytidine (Adapted from Nyilas and Chattopadhyaya, 1986)
-
Protection of Uridine: Start with 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine.
-
O(2')-Methylation: Methylate the 2'-hydroxyl group using a suitable methylating agent (e.g., methyl iodide in the presence of a base).
-
Conversion to Cytidine: Convert the O4-uracil moiety to the N4-amino group of cytidine via a 4-triazolide intermediate followed by amination.
-
N(4)-Methylation: Introduce the N4-methyl group using a selective methylating agent.
-
Deprotection: Remove the protecting groups to yield N(4),O(2')-Dimethylcytidine.
-
Purification: Purify the final product using silica gel chromatography and characterize by 1H NMR and mass spectrometry.
| Step | Reagents and Conditions | Yield (%) |
| O(2')-Methylation | CH3I, Ag2O, DMF | ~70 |
| Conversion to N4-Amino | 1. (C6H5)3P, DEAD, Phthalimide; 2. Hydrazine hydrate | ~60 |
| N(4)-Methylation | Formaldehyde, Sodium cyanoborohydride | ~85 |
| Deprotection | TBAF in THF | >90 |
| Overall Yield | ~30-35 |
Enzymatic Biosynthesis and Biological Role
In E. coli, N(4),O(2')-Dimethylcytidine is found at a single, highly conserved position (C1402) in the 16S rRNA, located in the P-site of the ribosome.[1] This modification is introduced post-transcriptionally by a sequential enzymatic pathway involving two distinct S-adenosyl-L-methionine (SAM)-dependent methyltransferases, RsmH and RsmI.[1]
The RsmH/RsmI Methylation Pathway
The biosynthesis of m4Cm at position C1402 is a two-step process:
-
N4-methylation by RsmH: The methyltransferase RsmH first catalyzes the transfer of a methyl group from SAM to the N4 position of cytidine 1402.[1]
-
O2'-methylation by RsmI: Subsequently, the methyltransferase RsmI catalyzes the methylation of the 2'-hydroxyl group of the now N4-methylated cytidine, also using SAM as the methyl donor.[1]
Functional Significance in Translation
The presence of m4Cm at position 1402 in the P-site of the ribosome is critical for maintaining the fidelity of protein synthesis. This modification helps to ensure the correct reading frame is maintained and prevents frameshift errors during translation. The methyl groups of m4Cm are thought to provide steric constraints that stabilize the codon-anticodon interaction in the P-site.
Studies have shown that the absence of this modification leads to increased rates of translational errors, including frameshifting and premature termination. This highlights the importance of m4Cm in the fine-tuning of ribosome function.
References
An In-depth Technical Guide on the Function of N(4),O(2')-Dimethylcytidine in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N(4),O(2')-Dimethylcytidine (m4Cm) is a post-transcriptional RNA modification found conserved across different domains of life, playing a critical role in the fine-tuning of ribosomal function and, consequently, cellular protein synthesis. This technical guide provides a comprehensive overview of the biosynthesis, cellular localization, and functional significance of m4Cm. It delves into the quantitative impact of its presence on ribosomal stability and function, details the experimental protocols for its study, and provides visual representations of its biochemical context. This document is intended to serve as a foundational resource for researchers investigating epitranscriptomics and for professionals in drug development targeting cellular translation machinery.
Introduction to N(4),O(2')-Dimethylcytidine (m4Cm)
N(4),O(2')-Dimethylcytidine is a modified nucleoside derived from cytidine, characterized by two methyl group additions: one at the N4 position of the cytosine base and another at the 2'-hydroxyl group of the ribose sugar. This modification is predominantly found in ribosomal RNA (rRNA), a key component of the ribosome, the cellular machinery responsible for protein synthesis.
The presence of m4Cm has been identified in the small subunit (SSU) of ribosomes in various organisms. In Escherichia coli, it is found at position 1402 of the 16S rRNA[1]. In human mitochondria, the N4-methylcytidine (m4C) component of this modification is present at position C839 of the 12S rRNA[2][3]. More recently, the related N4,N4-dimethylcytidine (m42C) has been characterized in the 16S rRNA of archaea, where it is crucial for hyperthermophilic growth[4][5][6][7][8][9][10][11]. These findings underscore the evolutionary conservation and fundamental importance of this modification in ribosome function.
Biosynthesis of N(4),O(2')-Dimethylcytidine
The formation of N(4),O(2')-Dimethylcytidine is a two-step enzymatic process involving two distinct methyltransferases that utilize S-adenosyl methionine (SAM) as the methyl group donor.
-
N4-methylation of Cytidine: The first step is the methylation of the exocyclic amine at the N4 position of cytidine. In bacteria like E. coli, this reaction is catalyzed by the SAM-dependent methyltransferase RsmH (also known as MraW)[1][12]. The human mitochondrial ortholog responsible for the N4-methylation of cytidine at position C839 in the 12S rRNA is METTL15[2][3].
-
2'-O-methylation of the Ribose: The second step involves the methylation of the 2'-hydroxyl group of the ribose sugar. In E. coli, this is carried out by the enzyme RsmI, which acts on the m4C-modified nucleotide to complete the formation of m4Cm[1].
In archaea, a dedicated enzyme, referred to as m42C synthase, is responsible for the formation of N4,N4-dimethylcytidine and has been shown to be critical for survival at high temperatures[4][5][6][7][8][9][10][11].
References
- 1. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 4. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Enzymatic Synthesis Pathways for N(4),O(2')-Dimethylcytidine
For Researchers, Scientists, and Drug Development Professionals
The modification of nucleosides in RNA is a critical layer of epigenetic and epitranscriptomic regulation, influencing RNA structure, stability, and function. N(4),O(2')-Dimethylcytidine (m4Cm) is a specific modification found in ribosomal RNA (rRNA) that plays a crucial role in the fidelity of protein synthesis. This technical guide elucidates the known enzymatic pathways for the synthesis of N(4),O(2')-Dimethylcytidine, focusing on the well-characterized sequential methylation process in bacterial rRNA.
Executive Summary
The enzymatic synthesis of N(4),O(2')-Dimethylcytidine is not catalyzed by a single enzyme but is a two-step sequential process involving two distinct methyltransferases. This process has been most clearly elucidated in the context of bacterial 16S rRNA modification. The pathway involves an initial methylation at the N4 position of a specific cytidine residue, followed by methylation at the 2'-hydroxyl group of the ribose sugar. The primary enzymes responsible for this in Escherichia coli are RsmH and RsmI, which respectively catalyze the N4- and 2'-O-methylation of cytidine 1402 in the 16S rRNA.[1][2] This modification is crucial for the proper function of the ribosomal P-site, thereby influencing translational accuracy.[1][2]
The Sequential Enzymatic Synthesis Pathway
The biosynthesis of N(4),O(2')-Dimethylcytidine from a cytidine residue within an RNA strand proceeds through the following sequential enzymatic reactions:
-
N4-Methylation: A cytidine residue is first methylated at the exocyclic amino group (N4 position) to form N4-methylcytidine (m4C).
-
2'-O-Methylation: The resulting N4-methylcytidine is then methylated at the 2'-hydroxyl group of its ribose sugar to yield N(4),O(2')-Dimethylcytidine (m4Cm).
This pathway is highly specific to the substrate RNA, with the enzymes recognizing and modifying cytidine at a particular position within a larger RNA structure, often during ribosome biogenesis.
Diagram of the Proposed N(4),O(2')-Dimethylcytidine Synthesis Pathway
Caption: Sequential enzymatic synthesis of N(4),O(2')-Dimethylcytidine.
Key Enzymes in the N(4),O(2')-Dimethylcytidine Synthesis Pathway
The first step, N4-methylation of cytidine, is carried out by a specific class of S-adenosylmethionine (SAM)-dependent methyltransferases.
-
E. coli RsmH: RsmH is a conserved bacterial enzyme responsible for the N4-methylation of cytidine at position 1402 (C1402) in the 16S rRNA.[2][3] This modification occurs within the context of the 30S ribosomal subunit assembly. Interestingly, RsmH from E. coli has been reported to be capable of further methylating N4-methylcytidine to N4,N4-dimethylcytidine (m42C).[4]
-
Human METTL15: In humans, METTL15 has been identified as the primary N4-methylcytidine (m4C) methyltransferase.[5][6] It specifically methylates cytidine at position 839 (C839) in the mitochondrial 12S rRNA, a position analogous to C1402 in bacterial 16S rRNA.[5] The activity of METTL15 is crucial for the biogenesis of the mitochondrial ribosome and efficient mitochondrial protein synthesis.[6] The substrate for METTL15 is a late assembly intermediate of the small mitochondrial ribosomal subunit.[7]
Table 1: Substrate and Localization of N4-Methyltransferases
| Enzyme | Organism/Localization | Substrate RNA | Target Nucleotide |
| RsmH | E. coli (Bacteria) | 16S rRNA | C1402 |
| METTL15 | Human (Mitochondria) | 12S rRNA | C839 |
Following N4-methylation, a second methyltransferase acts on the 2'-hydroxyl group of the ribose.
-
E. coli RsmI: RsmI is an S-adenosylmethionine-dependent methyltransferase that catalyzes the 2'-O-methylation of the N4-methylated C1402 in bacterial 16S rRNA to form the final m4Cm modification.[1][2] RsmI belongs to the class III methyltransferase family and functions as a homodimer.[1] The sequential action of RsmH and RsmI ensures the precise formation of m4Cm1402, which is vital for fine-tuning the P-site of the ribosome.[2]
-
E. coli TrmJ: TrmJ is another well-characterized 2'-O-methyltransferase, primarily known for modifying position 32 in the anticodon loop of various tRNAs to either 2'-O-methylcytidine (Cm) or 2'-O-methyluridine (Um).[8] While its natural substrates are tRNAs, it represents a class of enzymes capable of 2'-O-methylation of cytidine. In Pseudomonas aeruginosa, TrmJ has been shown to be involved in the oxidative stress response.[9]
Table 2: Kinetic Parameters of E. coli TrmJ for Various tRNA Substrates
| Substrate tRNA | KM (μM) | kcat (min-1) |
| tRNA(fMet1) | 0.67 | 1.52 |
| tRNA(fMet2) | 0.81 | 1.42 |
| tRNA(Trp1) | 0.94 | 1.31 |
| tRNA(Gln1) | 9.88 | 1.20 |
| tRNA(Gln2) | 5.79 | 1.41 |
| tRNA(Ser1) | 11.82 | 2.30 |
Data from UniProt entry for E. coli TrmJ (P0AE01).[8] Note: These data are for tRNA substrates, not N4-methylcytidine.
Experimental Protocols: In Vitro Methylation Assay
A general protocol for an in vitro methylation assay to study these enzymes involves the following key steps. Specific buffer conditions and concentrations would need to be optimized for each enzyme.
Experimental Workflow for In Vitro Methylation Assay
Caption: General workflow for an in vitro enzymatic methylation assay.
Key Components and Considerations:
-
Enzyme Purification: Recombinant methyltransferases (e.g., RsmH, RsmI) are typically overexpressed in E. coli with an affinity tag (e.g., His-tag) for purification.[9]
-
Substrate Preparation: The RNA substrate, which is often a specific fragment of rRNA or a full-length tRNA, can be prepared by in vitro transcription using T7 RNA polymerase.[9]
-
Methyl Donor: Radiolabeled S-adenosyl-L-methionine (SAM), such as [3H]-SAM, is commonly used to track the transfer of the methyl group.
-
Reaction Buffer: The buffer composition (pH, salt concentration, and presence of divalent cations like Mg2+) is critical for enzyme activity and needs to be optimized.
-
Analysis: The incorporation of the radiolabeled methyl group into the RNA substrate can be quantified using scintillation counting after separating the RNA from the unincorporated [3H]-SAM. Alternatively, non-radioactive SAM can be used, and the product can be analyzed by HPLC or mass spectrometry to confirm the modification.
Conclusion and Future Directions
The enzymatic synthesis of N(4),O(2')-Dimethylcytidine is a highly specific, sequential process that is integral to ribosome function. The primary pathway involves the N4-methylation of a target cytidine by enzymes such as RsmH or METTL15, followed by 2'-O-methylation by enzymes like RsmI. The substrate specificity of these enzymes, which are directed to particular nucleotides within large RNA molecules, underscores the complexity of RNA modification networks.
For professionals in drug development, these enzymes represent potential targets for novel antimicrobial or therapeutic agents. Modulating the activity of these methyltransferases could disrupt ribosomal function and protein synthesis in pathogenic bacteria or in diseased human cells. Future research should focus on:
-
The in vitro reconstitution of the complete two-step synthesis of m4Cm on a minimal RNA substrate to determine the kinetic parameters of the entire pathway.
-
Elucidating the precise recognition mechanisms by which these enzymes identify their specific target cytidine within a large and complex RNA structure.
-
Screening for and designing specific inhibitors of these methyltransferases as potential therapeutic leads.
This guide provides a foundational understanding of the enzymatic synthesis of N(4),O(2')-Dimethylcytidine, offering a basis for further research and development in the fields of epitranscriptomics and drug discovery.
References
- 1. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal and solution structures of methyltransferase RsmH provide basis for methylation of C1402 in 16S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METTL15 interacts with the assembly intermediate of murine mitochondrial small ribosomal subunit to form m4C840 12S rRNA residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Methylation at position 32 of tRNA catalyzed by TrmJ alters oxidative stress response in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Presence, Function, and Analysis of N(4),O(2')-Dimethylcytidine in Ribosomal RNA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the modified ribonucleoside N(4),O(2')-Dimethylcytidine (m4Cm), with a particular focus on its presence in ribosomal RNA (rRNA). The document details its biosynthesis, functional implications, and the experimental methodologies for its detection and characterization.
Introduction to N(4),O(2')-Dimethylcytidine (m4Cm)
N(4),O(2')-Dimethylcytidine, abbreviated as m4Cm, is a post-transcriptionally modified cytidine nucleoside found in RNA. This modification involves the addition of a methyl group to the exocyclic amine at the N4 position of the cytosine base and another methyl group to the 2'-hydroxyl group of the ribose sugar. It is crucial to distinguish m4Cm from a similar modification, N4,N4-dimethylcytidine (m42C), where two methyl groups are attached to the N4 position of cytosine. While both are dimethylated cytidines, their locations in RNA and the enzymes responsible for their formation differ.
This guide will focus on m4Cm, its established presence in bacterial and eukaryotic mitochondrial rRNA, and the current understanding of its biological role. Notably, extensive literature review reveals no significant evidence of m4Cm presence in transfer RNA (tRNA).
Presence and Localization of m4Cm in rRNA
The occurrence of m4Cm has been primarily documented in the small subunit (SSU) of ribosomal RNA, a critical component of the ribosome's decoding center.
In Bacterial rRNA
In prokaryotes, particularly in the well-studied bacterium Escherichia coli, m4Cm is located at position C1402 of the 16S rRNA. This position is situated in helix 44, a highly conserved region that plays a pivotal role in the P-site of the ribosome, directly interacting with the codon of the messenger RNA (mRNA).[1][2][3] The formation of m4Cm at this site is a sequential process involving two distinct methyltransferase enzymes.
In Eukaryotic Mitochondrial rRNA
In mammalian mitochondria, a related modification, N4-methylcytidine (m4C), is found at the analogous position in the 12S mitochondrial rRNA (C839 in humans and C840 in mice).[1][4][5][6][7][8] While the N4-methylation is conserved, the subsequent 2'-O-methylation seen in bacteria does not occur at this position in mammalian mitochondrial rRNA.[1] The presence of m4C in the mitochondrial ribosome's decoding center suggests a conserved functional importance.
In Eukaryotic Cytosolic rRNA
Recent evidence has suggested the presence of m4Cm in the 18S rRNA of mammalian cells, indicating a potential role for this modification in cytosolic ribosomes as well.[9] However, this is a relatively new finding, and the majority of research on m4Cm in eukaryotes has been centered on mitochondrial rRNA.
Biosynthesis and Functional Significance
The synthesis of m4Cm and its counterpart m4C is carried out by specific S-adenosyl methionine (SAM)-dependent methyltransferases.
Enzymatic Pathway
-
In E. coli : The formation of m4Cm at C1402 is a two-step process:
-
RsmH : This enzyme, a homolog of the mammalian METTL15, first catalyzes the transfer of a methyl group to the N4 position of cytidine, forming N4-methylcytidine (m4C).[2][3]
-
RsmI : Subsequently, the RsmI enzyme adds a methyl group to the 2'-hydroxyl of the ribose, completing the formation of N(4),O(2')-Dimethylcytidine (m4Cm).[2][3]
-
-
In Mammalian Mitochondria : The methylation at C839 of the 12S rRNA is performed by:
The enzymatic pathways are depicted in the diagram below.
Functional Roles
The strategic placement of m4Cm and m4C in the ribosomal decoding center points to their importance in translation.
-
Ribosome Stability and Biogenesis : In hyperthermophilic archaea, the related m42C modification is crucial for ribosome stability and growth at high temperatures.[2][10][11][12] In human mitochondria, the depletion of METTL15, and thus the loss of m4C, leads to impaired assembly of the mitochondrial small ribosomal subunit, reduced mitochondrial protein synthesis, and decreased steady-state levels of oxidative phosphorylation system components.[1][4][6][7][8] Interestingly, some research suggests that the chaperone-like activity of METTL15, rather than its catalytic methyltransferase activity, is essential for mitoribosome biogenesis.[6]
-
Translation Fidelity : The location of this modification near the P-site codon suggests a role in ensuring the fidelity of mRNA decoding.[1] In E. coli, the absence of the N4-methylation at C1402 has been shown to increase non-AUG initiation and decrease stop codon read-through.[1]
Quantitative Data
Quantitative analysis of RNA modifications is a challenging field. While the presence of m4Cm and m4C has been confirmed in various organisms, precise stoichiometric data is limited.
For the related modification N4,N4-dimethylcytidine (m42C) in the 16S rRNA of Thermococcus kodakarensis, studies have provided more quantitative insights, as summarized in the table below.
| Organism | RNA | Position | Modification | Modification Frequency (Wild Type) | Modification Frequency ( knockout) | Reference |
| Thermococcus kodakarensis | 16S rRNA | C918 | m42C | Stoichiometric (Implied) | 0% | [2] |
For N(4),O(2')-Dimethylcytidine (m4Cm) in E. coli and N4-methylcytidine (m4C) in mammalian mitochondria, current literature primarily confirms their presence rather than providing specific abundance levels under different physiological conditions. The development of more sensitive quantitative techniques is expected to shed more light on the dynamics of these modifications.
Experimental Protocols for Detection and Analysis
The gold standard for the detection and site-specific localization of RNA modifications like m4Cm is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Generalized LC-MS/MS Workflow
A typical workflow for the analysis of m4Cm in rRNA involves several key steps, as illustrated in the diagram below.
Detailed Methodological Steps
-
RNA Isolation : High-quality total RNA is extracted from the cells or tissues of interest. Subsequently, the ribosomal RNA fraction is purified. This can be achieved through methods such as sucrose density gradient centrifugation to separate ribosomal subunits or preparative gel electrophoresis.
-
Enzymatic Digestion : The purified rRNA is digested into smaller fragments using specific RNases, such as RNase T1, which cleaves after guanosine residues. This allows for the generation of fragments containing the modification site of interest.[3]
-
Fragment Purification : The resulting RNA fragments are purified, often using high-performance liquid chromatography (HPLC) or affinity-based methods with complementary DNA probes.[3]
-
LC-MS/MS Analysis :
-
Chromatographic Separation : The purified fragments are separated using reversed-phase liquid chromatography.
-
Mass Spectrometry : The separated fragments are introduced into a high-resolution mass spectrometer.
-
Tandem MS (MS/MS) : Parent ions corresponding to the expected mass of the fragment containing the modification are selected and fragmented (e.g., using higher-energy collisional dissociation - HCD). The fragmentation pattern allows for the precise localization of the modification by identifying the mass shift corresponding to the dimethylation on a specific cytidine residue.[3]
-
-
Data Analysis : The resulting mass spectra are analyzed to identify the mass shift of +28.03 Da (two methyl groups) on a cytidine-containing fragment compared to its unmodified counterpart. The fragmentation data confirms the position of this mass shift.
Conclusion and Future Directions
N(4),O(2')-Dimethylcytidine and its related modification N4-methylcytidine are integral components of the ribosomal machinery in bacteria and mammalian mitochondria. Their strategic location in the decoding center underscores their importance in ribosome biogenesis, stability, and the fidelity of protein synthesis. While significant progress has been made in identifying the enzymes responsible for these modifications and their general functions, several areas warrant further investigation.
Future research should focus on:
-
Quantitative Dynamics : Developing and applying methods to accurately quantify the stoichiometry of m4Cm/m4C under various physiological and stress conditions to understand its regulatory potential.
-
Functional Interplay : Investigating the interplay between m4Cm/m4C and other rRNA modifications in the decoding center to elucidate the collective impact on ribosome function.
-
Drug Development : Exploring the enzymes responsible for m4Cm/m4C formation, such as METTL15, as potential targets for novel therapeutics, particularly in the context of mitochondrial dysfunction and diseases.
This technical guide provides a foundational understanding of N(4),O(2')-Dimethylcytidine, offering valuable insights for researchers and professionals in the fields of molecular biology, RNA biochemistry, and drug discovery.
References
- 1. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. METTL15 interacts with the assembly intermediate of murine mitochondrial small ribosomal subunit to form m4C840 12S rRNA residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The human mitochondrial 12S rRNA m4C methyltransferase METTL15 is required for mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
N(4),O(2')-Dimethylcytidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N(4),O(2')-Dimethylcytidine (m⁴Cm) is a modified ribonucleoside, a derivative of cytidine with methyl groups attached at the N4 position of the cytosine base and the 2'-hydroxyl group of the ribose sugar. This modification is found in ribosomal RNA (rRNA), where it plays a role in fine-tuning ribosome structure and function.[1] This technical guide provides a detailed overview of the known physicochemical properties of N(4),O(2')-Dimethylcytidine, outlines relevant experimental protocols for its characterization, and illustrates its biological context. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, molecular biology, and drug development who are investigating the roles of modified nucleosides in biological systems.
Physicochemical Properties
The following tables summarize the key physicochemical properties of N(4),O(2')-Dimethylcytidine.
Table 1: General and Physical Properties
| Property | Value | Source |
| Chemical Name | N(4),O(2')-Dimethylcytidine | - |
| Abbreviation | m⁴Cm | [1] |
| Molecular Formula | C₁₁H₁₇N₃O₅ | [2][3] |
| Molecular Weight | 271.27 g/mol | [2][3][4] |
| CAS Number | 13048-95-8 | [2][3] |
| Appearance | Solid (presumed) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Table 2: Solubility and pKa
| Property | Value | Notes |
| Solubility | No specific data is available for N(4),O(2')-Dimethylcytidine. For the structurally related N4-acetylcytidine, solubility is ~2 mg/mL in PBS (pH 7.2) and ~1 mg/mL in DMSO.[5] | This information is for a related compound and should be used as an estimation with caution. |
| pKa | No experimental data is available. Computational studies on related modified nucleobases suggest that methylation at the N4 position can influence the pKa of the cytidine base.[6][7] | The pKa is a critical parameter for understanding ionization state at physiological pH. |
Table 3: Spectroscopic Data
| Spectrum | Data | Notes |
| UV/Vis (λmax) | No specific data is available for N(4),O(2')-Dimethylcytidine. For the related N4-acetylcytidine, λmax values of 215, 247, and 299 nm have been reported.[5] Another study reports a λmax of 302 nm for N4-acetylcytidine.[8] | The UV absorbance spectrum is useful for quantification and purity assessment. |
| ¹H NMR | Specific chemical shift data is not readily available in the public domain but may be found in the supplementary materials of cited literature.[9][10] | ¹H NMR is essential for structural elucidation. |
| ¹³C NMR | Specific chemical shift data is not readily available in the public domain. The SpectraBase database may contain the ¹³C NMR spectrum for the related N4-methyl-2'-methoxycytidine, requiring an account for full access.[11] | ¹³C NMR provides detailed information on the carbon skeleton. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) has been used to confirm the mass of related modified nucleosides.[1][9][12] | HRMS provides the exact mass, confirming the elemental composition. |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and characterization of N(4),O(2')-Dimethylcytidine.
Synthesis of N(4),O(2')-Dimethylcytidine
While a specific, detailed protocol for the synthesis of N(4),O(2')-Dimethylcytidine was not found in the immediate search results, a general synthetic strategy can be inferred from the synthesis of other N4- and 2'-O-methylated cytidine analogues.[9][10] The synthesis would likely involve a multi-step process starting from a protected cytidine derivative.
Materials:
-
Protected cytidine (e.g., with silyl protecting groups for the 3' and 5' hydroxyls)
-
Methylating agent for the N4 position (e.g., methylamine)
-
Methylating agent for the 2'-hydroxyl group (e.g., methyl iodide)
-
Base (e.g., sodium hydride)
-
Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine)
-
Reagents for protection and deprotection (e.g., TBDMS-Cl, TBAF)
-
Silica gel for column chromatography
-
HPLC system for purification
General Procedure:
-
Protection of Cytidine: The 3' and 5' hydroxyl groups of cytidine are protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS).
-
N4-Methylation: The exocyclic amine at the N4 position is methylated. This can be achieved by first activating the C4 position followed by reaction with methylamine.[10]
-
2'-O-Methylation: The 2'-hydroxyl group is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.[10]
-
Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed.
-
Purification: The final product is purified using silica gel column chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).[10]
Determination of Solubility
A general protocol for determining the solubility of a test chemical can be adapted for N(4),O(2')-Dimethylcytidine.
Materials:
-
N(4),O(2')-Dimethylcytidine
-
Solvents of interest (e.g., water, PBS, DMSO, ethanol)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: An excess amount of solid N(4),O(2')-Dimethylcytidine is added to a known volume of the solvent in a vial.
-
Equilibration: The mixture is agitated (e.g., by vortexing or shaking) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A known volume of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical method, such as HPLC with a standard curve or UV-Vis spectrophotometry if the molar extinction coefficient is known.
Determination of pKa
The pKa of the cytidine base can be determined experimentally using NMR or UV-Vis spectrophotometry.
Procedure (UV-Vis Spectrophotometry):
-
Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.
-
Sample Preparation: A stock solution of N(4),O(2')-Dimethylcytidine is prepared and diluted to a constant final concentration in each of the buffer solutions.
-
UV-Vis Measurement: The UV-Vis absorbance spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
Mass Spectrometry Analysis
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides.[1]
Procedure:
-
Sample Preparation: N(4),O(2')-Dimethylcytidine is dissolved in a suitable solvent compatible with the LC-MS system.
-
Liquid Chromatography (LC) Separation: The sample is injected into an HPLC system, typically with a C18 reversed-phase column, to separate it from any impurities. A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used for elution.
-
Mass Spectrometry (MS) Detection: The eluent from the LC is introduced into the electrospray ionization source of the mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be performed to obtain fragment ions for structural confirmation.
Biological Context and Workflow Visualization
N(4),O(2')-Dimethylcytidine is a post-transcriptional modification found in the 16S ribosomal RNA of organisms like Escherichia coli.[1][13] This modification is introduced by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Its presence in the P site of the ribosome is thought to fine-tune the local structure, thereby modulating the fidelity of decoding during protein synthesis.[1]
The following diagram illustrates the biosynthesis and functional role of N(4),O(2')-Dimethylcytidine in the ribosome.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. N(4), O(2')-Dimethylcytidine | C11H17N3O5 | CID 3080688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 13048-95-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of N4,O2'-dimethylcytidine, a rare nucleoside constituent of Escherichia coli 16-S RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis and Conformation of N(4),O(2')-Dimethylcytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and conformational properties of the modified nucleoside, N(4),O(2')-Dimethylcytidine. Due to the limited availability of specific experimental data for this particular molecule, this guide presents a composite of computational data and generalized experimental protocols adapted from studies of closely related methylated cytidines.
Introduction
N(4),O(2')-Dimethylcytidine is a rare modified ribonucleoside, first identified in the 16S ribosomal RNA of Escherichia coli.[1] Its structure features methyl groups at the N4 position of the cytosine base and the 2'-hydroxyl position of the ribose sugar. These modifications can significantly influence the nucleoside's physicochemical properties, including its conformation, base-pairing capabilities, and interactions with enzymes, thereby impacting RNA structure and function. Understanding the precise three-dimensional structure and conformational dynamics of N(4),O(2')-Dimethylcytidine is crucial for elucidating its biological roles and for the rational design of RNA-based therapeutics.
Molecular Structure and Properties
The fundamental structure of N(4),O(2')-Dimethylcytidine is confirmed by its entry in the PubChem database (CID 3080688).[2] A summary of its key computed chemical and physical properties is presented in Table 1.
Table 1: Computed Chemical and Physical Properties of N(4),O(2')-Dimethylcytidine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃O₅ | PubChem[2] |
| Molecular Weight | 271.27 g/mol | PubChem[2] |
| IUPAC Name | 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one | PubChem[2] |
| InChI | InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1 | PubChem[2] |
| Canonical SMILES | CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | PubChem[2] |
| XLogP3 | -1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
Conformational Analysis
The conformation of nucleosides is primarily defined by the puckering of the ribose sugar ring, the orientation of the base relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.
-
Sugar Pucker: The ribose ring in nucleosides typically adopts one of two major conformations: C2'-endo or C3'-endo. The 2'-O-methylation in N(4),O(2')-Dimethylcytidine is expected to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This conformational preference can impart a higher degree of rigidity to the nucleoside.
-
Glycosidic Torsion Angle (χ): The orientation of the cytosine base relative to the ribose sugar is described by the glycosidic torsion angle χ (O4'-C1'-N1-C2). This angle can be either syn or anti. For pyrimidine nucleosides, the anti conformation is generally favored due to reduced steric hindrance.
-
Backbone Torsion Angles: The conformation of the phosphate backbone in an RNA strand containing N(4),O(2')-Dimethylcytidine will be influenced by the preferred sugar pucker and glycosidic torsion angle of the modified residue.
Table 2: Representative Torsional Angles for N4-acetyl-2'-O-methylcytidine
| Torsional Angle | Range (°) |
| α (O3'-P-O5'-C5') | -70 to -50 |
| β (P-O5'-C5'-C4') | 170 to 190 |
| γ (O5'-C5'-C4'-C3') | 50 to 70 |
| δ (C5'-C4'-C3'-O3') | 80 to 90 (C3'-endo) |
| ε (C4'-C3'-O3'-P) | -160 to -140 |
| ζ (C3'-O3'-P-O5') | -80 to -60 |
| χ (O4'-C1'-N1-C2) | -170 to -150 (anti) |
Note: These values are illustrative and based on related compounds. Actual values for N(4),O(2')-Dimethylcytidine may vary.
Experimental Protocols for Structural Analysis
A combination of crystallographic and spectroscopic techniques is essential for a thorough structural analysis of N(4),O(2')-Dimethylcytidine.
X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its crystalline state.
Methodology:
-
Synthesis and Crystallization: The first step involves the chemical or enzymatic synthesis of N(4),O(2')-Dimethylcytidine, followed by purification. The purified nucleoside is then crystallized, which is often the most challenging step. Various crystallization techniques, such as vapor diffusion (hanging drop or sitting drop), can be employed using a range of solvents and precipitants.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution, which is more representative of their biological environment.
Methodology:
-
Sample Preparation: A solution of N(4),O(2')-Dimethylcytidine is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D NMR (¹H and ¹³C): One-dimensional proton and carbon NMR spectra are acquired to identify and assign the chemical shifts of all atoms in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning the protons of the ribose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is useful for assigning the base and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between protons, which is crucial for determining the glycosidic torsion angle and the sugar pucker. For instance, a strong NOE between H1' and H8/H6 protons is indicative of a syn conformation, while a strong NOE between H1' and H2' suggests an anti conformation.
-
Visualization of Structural Analysis Workflow
The following diagrams illustrate the key molecular structure and a generalized workflow for the structural analysis of N(4),O(2')-Dimethylcytidine.
Caption: Molecular structure of N(4),O(2')-Dimethylcytidine.
Caption: Generalized workflow for structural analysis.
Conclusion
The structural and conformational analysis of N(4),O(2')-Dimethylcytidine is fundamental to understanding its influence on RNA biology. While specific experimental data for this modified nucleoside is sparse, the combination of computational data and established analytical techniques such as X-ray crystallography and NMR spectroscopy provides a robust framework for its characterization. The methodologies outlined in this guide offer a comprehensive approach for researchers to elucidate the precise three-dimensional structure and conformational dynamics of N(4),O(2')-Dimethylcytidine and other modified nucleosides, which is essential for advancing our knowledge of RNA function and for the development of novel RNA-targeted therapeutics.
References
Early Investigations into N(4),O(2')-Dimethylcytidine (m4Cm) in Escherichia coli Ribosomal RNA
A Technical Overview for Researchers and Drug Development Professionals
This document provides a comprehensive analysis of the foundational research on the modified nucleoside N(4),O(2')-dimethylcytidine (m4Cm), previously referred to as N-4-methyl-2'-O-methyl cytidine, in the bacterium Escherichia coli. It integrates the initial discovery and characterization with the contemporary understanding of its biosynthesis and location within the 16S ribosomal RNA (rRNA).
Executive Summary
Early studies in the 1960s identified a rare, doubly methylated cytidine derivative in the 16S rRNA of E. coli. This molecule, N(4),O(2')-dimethylcytidine, was isolated and characterized using classic biochemical techniques of the era. More recent research has precisely located this modification at position 1402 of the 16S rRNA and has elucidated the enzymatic pathway responsible for its synthesis. This technical guide will detail the pioneering experimental approaches, present the current model of m4Cm biosynthesis, and provide a consolidated view of this specific RNA modification in E. coli.
Discovery and Initial Characterization
The seminal work on N(4),O(2')-dimethylcytidine in E. coli was published by Nichols and Lane in 1968.[1] Their research provided the first characterization of this rare nucleoside as a constituent of E. coli 16S rRNA. The identification and characterization relied on a combination of chromatographic and electrophoretic techniques to isolate and analyze the modified nucleoside from total RNA hydrolysates.
Experimental Protocols
2.1.1 Isolation of 16S Ribosomal RNA
-
Cell Culture and Lysis: E. coli cells were cultured in nutrient-rich media and harvested during the logarithmic growth phase. The cells were then lysed using enzymatic (e.g., lysozyme) and/or mechanical (e.g., sonication) methods to release cellular contents.
-
Ribosome Isolation: Ribosomes were isolated from the cell lysate by differential centrifugation. This process involves a series of centrifugation steps at increasing speeds to pellet cellular debris, followed by ultracentrifugation to pellet the ribosomes.
-
RNA Extraction: Total RNA was extracted from the isolated ribosomes, likely using a phenol-chloroform extraction method to remove proteins, followed by ethanol precipitation to concentrate the RNA. The 16S and 23S rRNA components would then be separated, possibly by sucrose gradient centrifugation.
2.1.2 Hydrolysis of RNA and Nucleoside Analysis
-
Enzymatic Digestion: The purified 16S rRNA was enzymatically hydrolyzed to its constituent nucleosides using a combination of ribonucleases and phosphatases.
-
Chromatographic and Electrophoretic Separation: The resulting mixture of nucleosides was then separated and analyzed. The techniques employed included:
-
Paper Chromatography: A common method at the time for separating mixtures of small molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent).
-
Electrophoresis: Separation of the charged nucleosides in an electric field, likely on a paper or gel matrix.[1]
-
The combination of these techniques allowed for the isolation of the novel modified nucleoside, which could then be subjected to further chemical and physical analysis to determine its structure.
Modern Understanding of N(4),O(2')-Dimethylcytidine in E. coli
Contemporary research has refined our understanding of this modification, confirming its identity and pinpointing its location and biosynthetic pathway. It is now understood that the modification at position C1402 in E. coli 16S rRNA is N4,2'-O-dimethylcytidine (m4Cm), not N4,N4-dimethylcytidine (m42C).[1] This distinction is crucial, as m42C has not been detected in E. coli under standard laboratory conditions.[1]
Biosynthesis of m4Cm at Position 1402
The formation of m4Cm at position 1402 of the 16S rRNA is a two-step enzymatic process:
-
N4-methylation: The enzyme RsmH, an N4-methyltransferase, first methylates the N4 position of the cytidine base to form N4-methylcytidine (m4C).[1][2]
-
2'-O-methylation: Subsequently, the enzyme RsmI, a 2'-O-methyltransferase, methylates the 2'-hydroxyl group of the ribose sugar, completing the formation of N(4),O(2')-dimethylcytidine (m4Cm).[1]
The loss of the initial N4-methylation by RsmH has been shown to affect the fidelity of translation, suggesting a role for this modification in ribosome function.[2]
Data Summary
The early studies were primarily qualitative and structural in nature. However, the following table summarizes the key characteristics of N(4),O(2')-dimethylcytidine in E. coli.
| Parameter | Finding | Reference |
| Modified Nucleoside | N(4),O(2')-Dimethylcytidine (m4Cm) | [1] |
| Location in E. coli | 16S Ribosomal RNA | [1] |
| Specific Position | C1402 | [1] |
| Biosynthetic Enzymes | RsmH (N4-methyltransferase) and RsmI (2'-O-methyltransferase) | [1] |
Visualizations
Experimental Workflow for Discovery
Caption: Workflow for the initial isolation and characterization of m4Cm.
Biosynthetic Pathway of m4Cm
Caption: The sequential enzymatic synthesis of m4Cm in E. coli 16S rRNA.
Conclusion
The early characterization of N(4),O(2')-dimethylcytidine in E. coli 16S rRNA by Nichols and Lane laid the groundwork for our current understanding of this modified nucleoside.[1] While the techniques have evolved, their fundamental discovery has been validated and expanded upon, revealing a specific, two-step enzymatic pathway for its creation. The precise role of m4Cm in ribosome function remains an area of active investigation, but its conservation suggests an important role in the fine-tuning of protein synthesis. This historical and modern overview provides a solid foundation for researchers and professionals in the field of RNA biology and drug development.
References
- 1. Characterization of N4,O2'-dimethylcytidine, a rare nucleoside constituent of Escherichia coli 16-S RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of 16S rRNAs in Complex Bacterial Communities by Multiple Competitive Reverse Transcription-PCR in Temperature Gradient Gel Electrophoresis Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry-Based Detection of N(4),O(2')-Dimethylcytidine (m4Cm)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N(4),O(2')-Dimethylcytidine (m4Cm) is a dually methylated RNA modification where methyl groups are present on both the N4 position of the cytidine base and the 2'-hydroxyl group of the ribose sugar.[1] Such modifications are a part of the epitranscriptome, which encompasses the diverse array of chemical modifications occurring in RNA that regulate a variety of physiological processes.[1] The ability to accurately detect and quantify m4Cm is crucial for understanding its biological functions and its potential role in disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the analysis of m4Cm and its isomers in various biological samples.[1][2] This document provides detailed protocols and application notes for the detection of m4Cm using LC-MS/MS.
Principle of Detection
The standard method for analyzing RNA modifications like m4Cm involves the enzymatic digestion of RNA into its constituent nucleosides.[2][3] This mixture of nucleosides is then separated using high-performance liquid chromatography (HPLC). The separated nucleosides are ionized, typically by electrospray ionization (ESI), and introduced into a tandem mass spectrometer.[1][3]
For quantification, a technique called multiple reaction monitoring (MRM) is employed.[1] In MRM, the mass spectrometer is set to select a specific precursor ion (the protonated m4Cm molecule) and then fragment it. A specific, characteristic product ion is then monitored. This precursor-product ion pair, known as a transition, is highly specific to the target molecule, providing excellent sensitivity and selectivity. High-resolution mass spectrometry (HRMS) can be used to further confirm the identity of the modification by providing highly accurate mass measurements of both the precursor and product ions.[1]
Experimental Protocols
Protocol 1: Sample Preparation - RNA Extraction and Enzymatic Digestion
This protocol outlines the steps for digesting RNA into single nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
RNA sample (e.g., total RNA, 18S rRNA)
-
S1 Nuclease (Takara Biotechnology)[1]
-
Calf Intestinal Alkaline Phosphatase (CIAP) (Takara Biotechnology)[1]
-
Nuclease P1
-
Ammonium bicarbonate or similar buffer
-
Ultrapure water
-
Centrifugal filters (for cleanup, optional)
Procedure:
-
RNA Isolation: Extract total RNA from cells or tissues using a suitable method, such as TRIzol reagent followed by alcohol precipitation.[4] For targeted analysis, specific RNA species like 18S rRNA can be enriched.[1]
-
Enzymatic Digestion:
-
In a microcentrifuge tube, dissolve 1-5 µg of the RNA sample in a buffer solution (e.g., 20 µL of 10 mM ammonium bicarbonate).
-
Add 10 units of S1 Nuclease and 1 unit of Calf Intestinal Alkaline Phosphatase (CIAP).[1] Alternatively, a combination of Nuclease P1 and CIAP can be used.
-
Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion of the RNA into nucleosides.[5]
-
-
Sample Cleanup (Optional but Recommended):
-
To remove enzymes and other interfering substances, process the digested sample through a 10 kDa molecular weight cutoff centrifugal filter.
-
Collect the filtrate, which contains the nucleosides.
-
-
Final Preparation:
-
Dry the resulting nucleoside solution in a vacuum centrifuge.
-
Reconstitute the dried sample in an appropriate volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 0.05% formic acid in water) for injection into the LC-MS/MS system.
-
Protocol 2: Quantitative Analysis by LC-ESI-MS/MS
This protocol describes the conditions for separating and detecting m4Cm using a liquid chromatography-electrospray ionization-tandem mass spectrometry system.
Instrumentation:
-
HPLC system (e.g., Agilent 1290 Infinity LC)
-
Tandem mass spectrometer (e.g., Agilent 6495 Triple Quadrupole MS)
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.05% Formic Acid (FA) in water.[1]
-
Mobile Phase B: Methanol (MeOH).[1]
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-15 min: 5-45% B
-
15-16 min: 45-95% B
-
16-18 min: 95% B
-
18-19 min: 95-5% B
-
19-25 min: 5% B (Re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Gas Temperature: 300°C
-
Gas Flow: 14 L/min
-
Nebulizer Pressure: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for m4Cm and other nucleosides of interest (see Table 1).
Data Presentation
Quantitative data and mass spectrometry parameters for the analysis of N(4),O(2')-Dimethylcytidine and its isomers are summarized below. The primary fragmentation pathway for nucleosides involves the neutral loss of the ribose sugar moiety.[3]
| Nucleoside | Abbreviation | Precursor Ion (Q1) [M+H]+ (m/z) | Product Ion (Q3) [M+H - ribose]+ (m/z) |
| N(4),O(2')-Dimethylcytidine | m4Cm | 272.1 | 140.1 |
| 5,2'-O-Dimethylcytidine | m5Cm | 272.1 | 140.1 |
| 3,2'-O-Dimethylcytidine | m3Cm | 272.1 | 140.1 |
| Cytidine | C | 244.1 | 112.1 |
Table 1: Optimized Multiple Reaction Monitoring (MRM) parameters for the detection of dimethylated cytidines and unmodified cytidine. The product ion corresponds to the respective protonated nucleobase after the loss of the ribose group.
Visualizations
Caption: Experimental workflow for m4Cm detection.
Caption: RNA methylation pathway with SAM as the methyl donor.
References
Application Note: Quantification of N(4),O(2')-Dimethylcytidine in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N(4),O(2')-Dimethylcytidine (m4,2'O-C) is a modified nucleoside that has been identified in ribosomal RNA (rRNA) and may play a crucial role in cellular processes, including translation fidelity and ribosome stability under varying environmental conditions.[1][2][3] Accurate quantification of this modification is essential for understanding its biological function and its potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of modified nucleosides like N(4),O(2')-Dimethylcytidine from complex biological matrices.[4][5] This document provides a detailed protocol for the quantification of N(4),O(2')-Dimethylcytidine using a standard LC-MS/MS workflow, including sample preparation, chromatographic separation, and mass spectrometric detection.
Principle
The method involves the enzymatic hydrolysis of total RNA or a specific RNA fraction to its constituent nucleosides.[5][6] The resulting mixture of nucleosides is then separated by reversed-phase ultra-high-performance liquid chromatography (UPLC) and detected by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.[7] Quantification is achieved by comparing the peak area of N(4),O(2')-Dimethylcytidine to that of a stable isotope-labeled internal standard.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of RNA
This protocol is adapted from established methods for the digestion of RNA into nucleosides.[5][6]
Materials:
-
RNA sample (purified total RNA or specific RNA fraction)
-
Nuclease P1 (2 U/µL)
-
Bacterial Alkaline Phosphatase (1 U/µL)
-
10X Nuclease P1 Buffer (100 mM Ammonium Acetate, pH 5.3)
-
10X Alkaline Phosphatase Buffer (500 mM Tris-HCl, pH 8.5, 10 mM EDTA)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
In a sterile microcentrifuge tube, combine 1-5 µg of the RNA sample with nuclease-free water to a final volume of 18 µL.
-
Add 2 µL of 10X Nuclease P1 Buffer.
-
Add 1 µL of Nuclease P1 (2 units).
-
Incubate the mixture at 42°C for 2 hours.
-
Add 2.5 µL of 10X Alkaline Phosphatase Buffer.
-
Add 1 µL of Bacterial Alkaline Phosphatase (1 unit).
-
Incubate at 37°C for an additional 2 hours.
-
Following digestion, the sample can be diluted with the initial mobile phase for LC-MS/MS analysis or subjected to a cleanup step if high salt concentrations are present. For many applications, direct injection of the diluted sample is feasible.[8]
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is recommended for nucleoside separation.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: 2-30% B
-
8-8.1 min: 30-95% B
-
8.1-10 min: 95% B
-
10.1-12 min: 2% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data for N(4),O(2')-Dimethylcytidine should be determined through method validation. The following table provides expected parameters for a robust LC-MS/MS assay. The MRM transitions are predicted based on the structure of N(4),O(2')-Dimethylcytidine (precursor ion [M+H]+) and the expected fragmentation (loss of the ribose sugar).
| Parameter | N(4),O(2')-Dimethylcytidine | Notes |
| Precursor Ion (m/z) | 272.1 | Calculated for [C11H17N3O5+H]+ |
| Product Ion (m/z) | 140.1 | Corresponds to the dimethylated cytosine base [C6H10N3O+H]+ |
| Collision Energy (eV) | To be optimized | Start with a range of 10-30 eV. |
| Limit of Detection (LOD) | To be determined | Expected in the low fmol to pmol range. |
| Limit of Quantification (LOQ) | To be determined | Expected in the fmol to pmol range. |
| Linearity (R²) | >0.99 | Over the desired concentration range. |
| Recovery (%) | 85-115% | To be assessed using spiked samples. |
| Internal Standard | Stable isotope-labeled N(4),O(2')-Dimethylcytidine (e.g., with ¹³C or ¹⁵N) is ideal. If unavailable, a structurally similar labeled nucleoside can be used. |
Mandatory Visualization
Caption: Experimental workflow for N(4),O(2')-Dimethylcytidine quantification.
Caption: Key principles of the LC-MS/MS quantification method.
References
- 1. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 7. mdpi.com [mdpi.com]
- 8. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for Solid-Phase Synthesis of N(4),O(2')-Dimethylcytidine Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N(4),O(2')-Dimethylcytidine (m⁴C2'OMe) modified RNA oligonucleotides. The protocols cover the multi-step synthesis of the key N(4),O(2')-Dimethylcytidine phosphoramidite building block and its subsequent incorporation into RNA sequences using automated solid-phase synthesis. These application notes are intended to guide researchers in the site-specific introduction of this dual modification, which can be a valuable tool for studying RNA structure, function, and for the development of novel RNA-based therapeutics. The methods described are based on established chemistries for N4-methylation and 2'-O-methylation of ribonucleosides.[1][2][3]
Introduction
Post-transcriptional modifications of RNA play a crucial role in regulating a wide array of biological processes. The methylation of nucleobases and the ribose sugar backbone are among the most common modifications, influencing RNA stability, structure, and interactions with proteins and other nucleic acids.[4] N(4)-methylcytidine (m⁴C) is a modification found in both bacterial and eukaryotic RNAs that can influence base pairing specificity.[5][6] Concurrently, 2'-O-methylation (2'OMe) is a widespread modification that enhances the nuclease resistance and thermal stability of RNA duplexes.[4][7] The combination of these two modifications into a single nucleoside, N(4),O(2')-Dimethylcytidine, offers a unique tool for fine-tuning the properties of synthetic RNA oligonucleotides for therapeutic and research applications.
This document outlines a comprehensive approach to the synthesis of the N(4),O(2')-Dimethylcytidine phosphoramidite and its incorporation into RNA, providing researchers with the necessary protocols to explore the impact of this combined modification.
Part 1: Synthesis of N(4),O(2')-Dimethylcytidine Phosphoramidite
The synthesis of the target phosphoramidite is a multi-step process that involves the sequential modification and protection of a cytidine starting material. The following protocol is a composite of established methods for 2'-O-methylation and N4-methylation of cytidine.
Synthesis Workflow
Caption: Workflow for the synthesis of N(4),O(2')-Dimethylcytidine phosphoramidite.
Experimental Protocols
Protocol 1.1: Synthesis of 2'-O-Methylcytidine
This protocol describes the selective methylation of the 2'-hydroxyl group of cytidine.
| Reagent/Parameter | Condition/Value |
| Starting Material | Cytidine |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Work-up | Quenching with methanol, evaporation, and chromatographic purification |
Methodology:
-
Suspend cytidine in anhydrous DMF.
-
Cool the suspension to 0°C in an ice bath under an inert atmosphere (e.g., Argon).
-
Add sodium hydride (NaH) portion-wise to the suspension and stir for 1 hour.
-
Add methyl iodide (CH₃I) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2'-O-Methylcytidine.
Protocol 1.2: 5'-O-Dimethoxytritylation
The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to allow for selective reaction at the 3'-hydroxyl position in a later step.
| Reagent/Parameter | Condition/Value |
| Starting Material | 2'-O-Methylcytidine |
| Protecting Group | 4,4'-Dimethoxytrityl chloride (DMT-Cl) |
| Base | Pyridine |
| Solvent | Anhydrous Pyridine |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Work-up | Quenching with methanol, extraction, and chromatographic purification |
Methodology:
-
Dissolve 2'-O-Methylcytidine in anhydrous pyridine under an inert atmosphere.
-
Add DMT-Cl to the solution and stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Remove pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain 5'-O-DMT-2'-O-Methylcytidine.
Protocol 1.3: N4-Amine Protection and Methylation
To achieve selective N4-methylation, the exocyclic amine is first protected, then methylated, followed by removal of the protecting group.
| Reagent/Parameter | Condition/Value |
| Protection Step | |
| Starting Material | 5'-O-DMT-2'-O-Methylcytidine |
| Protecting Reagent | N,N-Dimethylformamide dimethyl acetal |
| Solvent | Anhydrous Methanol |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Methylation Step | |
| Methylating Agent | Methyl Iodide (CH₃I) |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 6 hours |
| Deprotection Step | |
| Reagent | Aqueous Ammonia |
| Temperature | 55°C |
| Reaction Time | 12 hours |
Methodology:
-
Protection: Dissolve 5'-O-DMT-2'-O-Methylcytidine in anhydrous methanol and add N,N-Dimethylformamide dimethyl acetal. Stir at room temperature for 4 hours. Evaporate the solvent to obtain the N4-protected intermediate.
-
Methylation: Dissolve the protected intermediate in anhydrous DMF, cool to 0°C, and add NaH. After 30 minutes, add methyl iodide and allow the reaction to proceed at room temperature for 6 hours.
-
Deprotection: After completion of methylation, evaporate the DMF. Treat the residue with aqueous ammonia at 55°C for 12 hours to remove the formamidine protecting group.
-
Purify the resulting 5'-O-DMT-N(4),O(2')-Dimethylcytidine by silica gel chromatography.
Protocol 1.4: 3'-O-Phosphitylation
The final step in the phosphoramidite synthesis is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.
| Reagent/Parameter | Condition/Value |
| Starting Material | 5'-O-DMT-N(4),O(2')-Dimethylcytidine |
| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Extraction and precipitation |
Methodology:
-
Dissolve 5'-O-DMT-N(4),O(2')-Dimethylcytidine in anhydrous DCM under an inert atmosphere.
-
Add DIPEA, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Precipitate the final phosphoramidite product from cold hexanes.
-
Collect the solid product and dry under vacuum.
Part 2: Solid-Phase Synthesis of Modified RNA
The synthesized N(4),O(2')-Dimethylcytidine phosphoramidite can be incorporated into RNA oligonucleotides using a standard automated RNA synthesizer.
Solid-Phase Synthesis Cycle
Caption: The four-step cycle of automated solid-phase RNA synthesis.
Protocol 2.1: Automated RNA Synthesis
Instrumentation and Reagents:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.
-
Standard RNA phosphoramidites (A, U, G, C) and the custom N(4),O(2')-Dimethylcytidine phosphoramidite (dissolved in anhydrous acetonitrile to 0.1 M).[5]
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole, 0.25 M in acetonitrile).[5]
-
Capping solution (Acetic anhydride and N-methylimidazole).
-
Oxidizing solution (Iodine in THF/pyridine/water).[5]
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM).[5]
Synthesis Parameters:
| Step | Reagent/Parameter | Typical Value |
| Detritylation | 3% Trichloroacetic acid in DCM | 60-90 seconds |
| Coupling | m⁴C2'OMe phosphoramidite (0.1 M) with activator | 10-15 minutes |
| Capping | Acetic anhydride/N-methylimidazole | 30 seconds |
| Oxidation | 0.02 M Iodine solution | 30 seconds |
Methodology:
-
Program the desired RNA sequence into the synthesizer.
-
Install the solid support column and the phosphoramidite vials (including the custom m⁴C2'OMe amidite) and other reagents.
-
Initiate the synthesis program. The synthesizer will automatically perform the detritylation, coupling, capping, and oxidation steps for each cycle until the full-length oligonucleotide is assembled.
-
The coupling time for the modified phosphoramidite may need to be extended to ensure high coupling efficiency. A 12-minute coupling time has been reported for similar modified phosphoramidites.[5]
Part 3: Deprotection and Purification
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Protocol 3.1: Cleavage and Deprotection
| Step | Reagent/Parameter | Condition/Value |
| Cleavage from Support & Base Deprotection | Concentrated Ammonium Hydroxide / Methylamine (AMA) | 55°C for 1-2 hours |
| 2'-OH Protecting Group Removal | Triethylamine trihydrofluoride (TEA·3HF) in NMP/TEA | 65°C for 2.5 hours |
| Desalting | Size exclusion chromatography (e.g., NAP-25 column) | Room Temperature |
Methodology:
-
Transfer the CPG support with the synthesized RNA to a screw-cap vial.
-
Add a solution of concentrated ammonium hydroxide and methylamine (1:1, v/v) to the vial.
-
Heat the vial at 55°C for 1-2 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Cool the solution and transfer the supernatant to a new tube. Evaporate to dryness.
-
To remove the 2'-TBDMS protecting groups from the standard ribonucleosides (if used), resuspend the pellet in a solution of N-methylpyrrolidinone (NMP), triethylamine (TEA), and triethylamine trihydrofluoride.
-
Heat at 65°C for 2.5 hours.
-
Quench the reaction by adding a suitable buffer and desalt the crude RNA using a size-exclusion column.
Protocol 3.2: Purification of the Modified RNA
The final purification of the full-length modified RNA oligonucleotide is typically achieved by High-Performance Liquid Chromatography (HPLC).
| Parameter | Condition/Value |
| Chromatography Mode | Anion-Exchange or Reverse-Phase HPLC |
| Mobile Phase (Anion-Exchange) | Gradient of a high-salt buffer (e.g., NaClO₄ or NaBr) in a buffered aqueous solution. |
| Mobile Phase (Reverse-Phase) | Gradient of acetonitrile in a buffered aqueous solution (e.g., triethylammonium acetate). |
| Detection | UV absorbance at 260 nm |
Methodology:
-
Dissolve the desalted crude RNA in the appropriate HPLC mobile phase A.
-
Inject the sample onto the HPLC system.
-
Elute the oligonucleotide using a suitable gradient of mobile phase B.
-
Collect the fractions corresponding to the main peak (full-length product).
-
Desalt the purified fractions.
-
Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Conclusion
The protocols detailed in this document provide a comprehensive guide for the synthesis of N(4),O(2')-Dimethylcytidine modified RNA. By following these procedures, researchers can generate high-quality modified oligonucleotides for a variety of applications in chemical biology, diagnostics, and therapeutics. The successful synthesis and purification of these modified RNAs will enable further investigation into the structural and functional consequences of this unique dual modification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-O-methylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Synthetic N(4),O(2')-Dimethylcytidine in Research
For Researchers, Scientists, and Drug Development Professionals
Synthetic N(4),O(2')-Dimethylcytidine is a modified nucleoside that serves as a critical tool in molecular biology, biochemistry, and drug discovery. Its presence in natural RNA molecules, particularly in ribosomal RNA (rRNA), and its unique chemical properties make it a subject of intense research. These application notes and protocols provide a comprehensive overview of its use in studying RNA structure and function, its impact on enzymatic processes, and its potential in therapeutic development.
Application Notes
Elucidating RNA Structure and Stability
Synthetic N(4),O(2')-Dimethylcytidine is instrumental in investigating the structural and thermodynamic consequences of RNA modifications. The dimethylation at the N4 position significantly alters the base-pairing properties of cytidine.
-
Disruption of Canonical Base Pairing: Unlike N4-methylcytidine (m4C), which can maintain a regular C:G base pair, N(4),O(2')-Dimethylcytidine (m42C) disrupts the standard Watson-Crick pairing.[1] This leads to a conformational shift to a wobble-like pairing with guanine, forming two instead of three hydrogen bonds.[1]
-
Decreased Duplex Stability: The disruption of the C:G pair by m42C significantly decreases the thermal stability of RNA duplexes.[1] This property is crucial for understanding how such modifications can "fine-tune" RNA structures in vivo.[1][2]
-
Loss of Base Pairing Specificity: The double methylation at the N4 position leads to a loss of discrimination between guanine and other bases, with m42C forming mismatched pairs with adenine, thymine, and cytosine.[1][2]
Investigating Gene Replication and Viral Mutagenesis
The incorporation of synthetic m42C into RNA templates is a powerful method to study the fidelity and efficiency of reverse transcription, a key process in the life cycle of retroviruses like HIV-1.
-
Induction of Mutations: During reverse transcription by HIV-1 reverse transcriptase (RT), both m4C and m42C can lead to G-to-T mutations by specifying the incorporation of a T opposite the modified C.[1][2] This provides a potential molecular mechanism for increasing viral gene mutation rates.[2]
-
Enzyme-Dependent Effects: The impact of m42C is dependent on the reverse transcriptase used. While HIV-1 RT can bypass the modification (albeit with mutations), higher fidelity enzymes like Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) may either incorporate the correct nucleotide, or be completely blocked by the modification, leading to termination of DNA synthesis.[1][2] This highlights the role of such modifications in modulating the efficiency and fidelity of gene replication.[1]
Probing Ribosome Function and Thermostability
Recent research has identified m42C in the ribosomal RNA of hyperthermophilic archaea, suggesting a role in ribosome function under extreme temperatures.[3][4][5]
-
Enhancing Hyperthermophily: The presence of m42C in the 16S rRNA of the archaeon Thermococcus kodakarensis is critical for its growth at high temperatures.[3][4] This modification is synthesized by a unique RNA methyltransferase that targets intact ribosomes.[3][4][5]
-
Ribosome Biogenesis and Function: In human mitochondria, an N4-methylcytidine (m4C) at a position corresponding to the archaeal m42C is introduced by the enzyme METTL15 and is required for the proper assembly of the mitoribosome.[6] Synthetic RNAs containing these modifications are essential for in vitro studies to understand the precise role of these modifications in ribosome biogenesis and translation.
Tool for Epitranscriptomics and Drug Discovery
The ability to synthesize RNA oligonucleotides with site-specific incorporation of m42C provides a valuable tool for the field of epitranscriptomics.
-
Mapping RNA Modifications: Synthetic m42C-containing RNAs serve as standards for developing and validating new techniques for mapping RNA modifications. For instance, it has been shown that m42C is resistant to bisulfite-driven deamination, which could lead to its misidentification as 5-methylcytidine (m5C) in bisulfite sequencing data.[3][4]
-
RNA-Based Therapeutics: Understanding how RNA modifications like m42C affect RNA stability, structure, and interaction with proteins can inform the design of RNA-based therapeutics with improved stability and function.[2][7]
Quantitative Data Summary
The following table summarizes key quantitative data from studies using synthetic N(4),O(2')-Dimethylcytidine.
| Parameter | RNA Sequence Context | Value/Observation | Reference |
| Thermal Stability (ΔTm) | RNA duplex containing m42C:G | Significant decrease in melting temperature compared to unmodified C:G pair. | [1] |
| Reverse Transcription | HIV-1 Reverse Transcriptase | Induces G to T mutations by pairing with T. | [1][2] |
| Reverse Transcription | AMV Reverse Transcriptase | Can either retain normal nucleotide incorporation or completely inhibit DNA synthesis. | [1][2] |
| Base Pairing | m42C opposite G, A, T, C | Forms stable but mismatched pairs, indicating a loss of base pairing discrimination. | [1][2] |
| Crystallography | CCGG(m42C)GCCGG duplex | PDB IDs: 6WY3, 6Z18. Shows a Wobble-like pairing pattern with guanine. | [2] |
Experimental Protocols
Protocol 1: Chemical Synthesis of N(4),O(2')-Dimethylcytidine (m42C) Phosphoramidite
This protocol outlines the synthesis of the phosphoramidite building block required for solid-phase RNA synthesis. The synthesis starts from a protected cytidine precursor.[2]
Materials:
-
Silylated cytidine
-
Methyl iodide
-
Sodium hydride
-
Hydrogen fluoride in pyridine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (Pyridine, Acetonitrile, Dichloromethane)
-
Silica gel for chromatography
Procedure:
-
Dimethylation: Dissolve the starting silylated cytidine in an anhydrous solvent. Add sodium hydride and methyl iodide to perform the N4-dimethylation. The reaction proceeds to yield the dimethylated product.[2]
-
Selective Desilylation: The 2'-O-silyl protecting group is selectively removed using a hydrogen fluoride-pyridine complex.[2]
-
5'-O-Tritylation: The 5'-hydroxyl group is protected by reacting the desilylated product with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine.[2]
-
3'-O-Phosphitylation: The final phosphoramidite is synthesized by reacting the 3'-hydroxyl group with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.[2]
-
Purification: Each step is followed by purification using silica gel column chromatography to isolate the desired product. The final product is verified by mass spectrometry and NMR.
Protocol 2: Solid-Phase Synthesis of m42C-Containing RNA Oligonucleotides
This protocol describes the incorporation of the m42C phosphoramidite into an RNA oligonucleotide using an automated solid-phase synthesizer.[2][8]
Materials:
-
m42C phosphoramidite and standard A, G, C, U phosphoramidites (0.1 M in acetonitrile)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole, 0.25 M in acetonitrile)
-
Oxidizing solution (I2 in THF/Pyridine/H2O)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Capping reagents
-
Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine)
Procedure:
-
Synthesizer Setup: Program the RNA synthesizer with the desired sequence, ensuring the m42C phosphoramidite is placed in the correct position.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition: a. Deblocking: Removal of the 5'-DMTr protecting group from the growing chain. b. Coupling: The m42C phosphoramidite is activated and coupled to the 5'-hydroxyl of the growing RNA chain. This step is typically extended to 12 minutes for modified bases to ensure high coupling efficiency.[2] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.
-
Cleavage and Deprotection: After the final cycle, the CPG support is treated with a deprotection solution (e.g., AMA) to cleave the RNA from the support and remove the base and phosphate protecting groups.
-
2'-O-Protecting Group Removal: The 2'-O-silyl protecting groups are removed using a fluoride reagent (e.g., triethylamine trihydrofluoride).
-
Purification: The crude RNA is purified by High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 3: Reverse Transcription Primer Extension Assay
This protocol is used to assess the effect of the m42C modification on the fidelity and processivity of reverse transcriptases.[1][2]
Materials:
-
Purified m42C-containing RNA template
-
5'-radiolabeled DNA primer
-
Reverse transcriptase (e.g., HIV-1 RT, AMV-RT)
-
dNTP mix
-
Reaction buffer
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Annealing: Anneal the 5'-radiolabeled DNA primer to the m42C-containing RNA template by heating the mixture and allowing it to cool slowly.
-
Extension Reaction: Set up the reverse transcription reaction by incubating the primer-template duplex with the reverse transcriptase, dNTPs, and reaction buffer at the optimal temperature for the enzyme.
-
Quenching: Stop the reaction by adding a loading buffer containing a denaturing agent (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: Separate the reaction products on a high-resolution denaturing polyacrylamide gel.
-
Analysis: Visualize the gel using a phosphorimager. The presence of bands corresponding to full-length product indicates read-through, while the accumulation of shorter bands at the modification site indicates termination. The sequence of the products can be determined by running a sequencing ladder alongside the samples to identify any misincorporations.
Visualizations
Synthesis and Incorporation Workflow
Caption: Workflow for the synthesis of m42C phosphoramidite and its incorporation into RNA.
Mechanism of m42C in Reverse Transcription
Caption: The influence of m42C on reverse transcription, leading to different outcomes.
Experimental Workflow for Functional Analysis
Caption: Experimental workflow for the functional analysis of synthetic m42C-containing RNA.
References
- 1. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N4-Substituted Cytidine in RNA Labeling and Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic landscape of RNA modifications, collectively known as the epitranscriptome, plays a pivotal role in regulating gene expression and cellular function. N4-substituted cytidines, such as N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C), are important post-transcriptional modifications that influence RNA stability, translation, and interaction with RNA-binding proteins. The ability to accurately map these modifications across the transcriptome is crucial for understanding their biological significance in both normal physiology and disease states.
While direct, established protocols for the specific use of N(4),O(2')-Dimethylcytidine in RNA labeling and sequencing are not widely documented in current literature, methodologies developed for closely related N4-substituted cytidines, particularly N4,N4-dimethylcytidine and N4-acetylcytidine (ac4C), provide a robust framework for such applications. These methods leverage chemical treatments that either protect the modified base from conversion or induce specific mutations during reverse transcription, allowing for their identification at single-nucleotide resolution through high-throughput sequencing.
This document provides detailed application notes and protocols adapted from established methods for sequencing N4-substituted cytidines, which can serve as a foundational guide for researchers interested in developing or applying similar techniques for N(4),O(2')-Dimethylcytidine or other novel cytidine analogs.
Principle of Detection
The detection of N4-substituted cytidines via sequencing relies on distinguishing them from unmodified cytosine. Two primary principles are employed:
-
Resistance to Chemical Deamination: As demonstrated with N4,N4-dimethylcytidine, the modification at the N4 position can confer resistance to sodium bisulfite treatment. Unmodified cytosine is deaminated to uracil, which is then read as thymine during sequencing. The resistant N4-substituted cytidine remains as cytosine, allowing for its identification.
-
Chemically Induced Misincorporation: For modifications like N4-acetylcytidine, a chemical treatment can alter the base so that it is misread by reverse transcriptase. For example, ac4C can be reduced to a form that is read as a 'U' rather than a 'C', leading to a C-to-T transition in the sequencing data at the site of modification.
Quantitative Data Summary
The following table summarizes key quantitative aspects of sequencing methods for N4-substituted cytidines, based on published data for related modifications. This data provides a benchmark for what might be expected when developing a method for N(4),O(2')-Dimethylcytidine.
| Parameter | Method | Organism/System | Key Findings | Reference |
| Input RNA | ac4C-seq | Human cells | As little as a few hundred nanograms of total RNA is required.[1] | [1] |
| Sensitivity | ac4C-seq | In vitro transcripts | Sensitive detection of individual ac4C sites.[1] | [1] |
| Stoichiometry | ac4C-seq | Human 18S rRNA | Misincorporation rate varies linearly with ac4C content, allowing for quantitative analysis.[1] | [1] |
| Resolution | Bisulfite Sequencing | Thermococcus kodakarensis | Single-nucleotide resolution mapping of m42C.[2][3] | [2][3] |
| Application | ac4C-seq | Eukaryotes | De novo annotation of all four previously known ac4C sites in rRNA and tRNA.[4][5] | [4][5] |
Experimental Protocols
Protocol 1: Bisulfite-Conversion-Based Sequencing for N4,N4-Dimethylcytidine
This protocol is adapted from methods used to identify m42C in ribosomal RNA and is based on the resistance of the modified base to bisulfite-mediated deamination.[2][3]
1. RNA Preparation:
- Isolate total RNA from the sample of interest using a standard method (e.g., TRIzol).
- Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
- (Optional) Deplete ribosomal RNA (rRNA) if focusing on mRNA modifications.[6]
- (Optional) Deplete transfer RNA (tRNA) for selective recovery of RNA >200 nt.[6]
2. Bisulfite Treatment:
- Use a commercial RNA bisulfite conversion kit (e.g., EZ RNA Methylation Kit).
- Typically, 400-750 ng of RNA is used per reaction.[6]
- Follow the manufacturer's instructions, with the key step being the incubation of RNA with the bisulfite solution. This step converts unmodified cytosines to uracils. N4,N4-dimethylcytidine is resistant to this conversion.[2][7]
- Note: Incubation conditions may need optimization. For archaeal RNA, an incubation at 65°C for 120 minutes has been used.[6]
3. RNA Cleanup:
- After bisulfite treatment, purify the RNA to remove residual bisulfite and other reagents. This is typically included as part of the commercial kit.
- Elute the treated RNA in nuclease-free water.
4. Library Preparation for Sequencing:
- Prepare a cDNA library from the bisulfite-treated RNA using a strand-specific RNA-seq library preparation kit.
- During reverse transcription, uracils (converted from unmodified cytosines) will be read as thymines. The protected N4,N4-dimethylcytidines will be read as cytosines.
- Proceed with second-strand synthesis, adapter ligation, and PCR amplification according to the library preparation kit protocol.
5. High-Throughput Sequencing:
- Sequence the prepared libraries on a suitable platform (e.g., Illumina).
6. Data Analysis:
- Align the sequencing reads to a reference genome or transcriptome that has been computationally converted (all C's to T's).
- Sites of N4,N4-dimethylcytidine will appear as C's in the sequencing reads that align to a T in the converted reference.
- Use bioinformatics tools designed for bisulfite sequencing analysis to identify and quantify modified sites.
Protocol 2: Chemical-Labeling-Based Sequencing for N4-Acetylcytidine (ac4C-seq)
This protocol is based on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.[4][8][9]
1. RNA Preparation:
- Isolate high-quality total RNA.
- The protocol is sensitive enough to work with nanogram amounts of unfractionated cellular RNA.[1][10]
2. Chemical Reduction of ac4C:
- The key reaction is the reduction of ac4C using sodium cyanoborohydride under acidic conditions.[4] This converts ac4C to a reduced nucleobase.
- This reduced base is then read as a 'U' during reverse transcription, leading to a C-to-T mutation in the resulting cDNA.[5]
3. RNA Fragmentation and Library Preparation:
- Fragment the RNA to the desired size for sequencing.
- Ligate a 3' adapter to the RNA fragments.
- Perform reverse transcription. At the sites of reduced ac4C, a non-cognate nucleotide (A) will be incorporated into the cDNA strand, resulting in a C-to-T transition upon sequencing.
- Ligate the 5' adapter.
- Amplify the library via PCR.
4. High-Throughput Sequencing:
- Sequence the prepared libraries.
5. Data Analysis:
- Align sequencing reads to the reference genome/transcriptome.
- Identify C-to-T transitions that are present in the chemically treated samples but absent or at a very low level in control (untreated) samples.
- The frequency of the C-to-T transition at a specific site corresponds to the stoichiometry of the ac4C modification.
Visualizations
Workflow for Bisulfite-Based Sequencing of N4,N4-Dimethylcytidine
Caption: Workflow for detecting N4,N4-dimethylcytidine using bisulfite sequencing.
Workflow for ac4C-Seq (Chemical Labeling)
Caption: Workflow for quantitative mapping of N4-acetylcytidine (ac4C-seq).
Considerations for N(4),O(2')-Dimethylcytidine
The presence of a methyl group at the O(2') position, in addition to the N4 position, introduces further chemical considerations. The 2'-O-methylation is a common RNA modification that can inhibit cleavage by certain ribonucleases and can affect RNA structure. When designing a sequencing strategy for N(4),O(2')-Dimethylcytidine, it would be important to consider:
-
Reverse Transcriptase Behavior: The 2'-O-methyl group can cause reverse transcriptase to stall or dissociate, which could be exploited for detection (e.g., through analysis of read coverage depth). However, it could also complicate library preparation.
-
Chemical Stability: The combined effect of N4 and O(2') dimethylation on the stability of the cytidine ring and its susceptibility to chemical reagents (like bisulfite or reducing agents) would need to be empirically determined. It is plausible that these modifications could confer a unique chemical signature that could be leveraged for specific labeling and detection.
Conclusion
The methodologies for sequencing N4-substituted cytidines are advancing our understanding of the epitranscriptome. While a specific, off-the-shelf protocol for N(4),O(2')-Dimethylcytidine is not yet established, the principles and detailed protocols for related modifications like N4,N4-dimethylcytidine and N4-acetylcytidine provide a strong starting point for methods development. Researchers can adapt these protocols, particularly concerning the chemical treatment and subsequent bioinformatics analysis, to investigate the landscape of novel RNA modifications. The provided workflows and protocols serve as a comprehensive guide for researchers and professionals aiming to explore the functional roles of these important epigenetic marks.
References
- 1. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N(4),O(2')-Dimethylcytidine Phosphoramidite Synthesis and Oligonucleotide Incorporation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified oligonucleotides are critical tools in molecular biology, diagnostics, and the development of therapeutic agents. The site-specific incorporation of modified nucleosides, such as N(4),O(2')-Dimethylcytidine, can confer unique properties to oligonucleotides, including altered base pairing, enhanced stability, and modified interactions with enzymes. This document provides detailed application notes and experimental protocols for the synthesis of N(4),O(2')-Dimethylcytidine phosphoramidite and its subsequent incorporation into synthetic oligonucleotides using standard solid-phase synthesis methodology.
Applications
Oligonucleotides containing N(4),O(2')-Dimethylcytidine are valuable for a range of research and drug development applications:
-
Probing RNA Structure and Function: The dimethylation at the N4 position of cytosine can disrupt standard Watson-Crick base pairing, making it a useful tool for studying the structural and functional consequences of base pair mismatches in RNA.[1]
-
Modulation of Reverse Transcription: The presence of N(4),O(2')-Dimethylcytidine in an RNA template can affect the fidelity of reverse transcriptases, potentially leading to mutations during cDNA synthesis. This characteristic is valuable for studying viral replication and developing antiviral therapies.[1][2]
-
Antisense and RNAi Technology: The 2'-O-methyl modification is a common feature in therapeutic oligonucleotides, as it increases nuclease resistance and the stability of the resulting duplexes.[3] The combination with N4,N4-dimethylation allows for fine-tuning of the oligonucleotide's properties.
-
Epigenetic Research: N4-methylcytidine (a related modification) is an important epigenetic mark in prokaryotes. Synthetic oligonucleotides containing N(4),O(2')-Dimethylcytidine can be used as probes and standards to study the enzymes and biological processes associated with cytosine methylation.[2]
Data Presentation
The following tables summarize key quantitative data associated with the synthesis of the modified phosphoramidite and its incorporation into oligonucleotides.
| Parameter | Value | Notes |
| Phosphoramidite Yield | ~40% | Based on the reported yield for the synthesis of the related N4-methylcytidine phosphoramidite.[4] The yield for the N(4),O(2')-dimethylated version is expected to be in a similar range. |
| Phosphoramidite Purity | >98% | Achievable with standard purification techniques such as silica gel chromatography. |
| Coupling Efficiency | >98% | Based on data for sterically similar 2'-O-methyl phosphoramidites.[5][6] |
| Final Oligonucleotide Purity | >95% | After HPLC purification. |
Table 1: Summary of Quantitative Data for N(4),O(2')-Dimethylcytidine Phosphoramidite Synthesis and Oligonucleotide Incorporation.
Experimental Protocols
Protocol 1: Synthesis of N(4),O(2')-Dimethylcytidine Phosphoramidite
This protocol describes a plausible synthetic route starting from a commercially available protected 2'-O-methylcytidine. The synthesis involves protection of the 5'-hydroxyl group, dimethylation of the exocyclic amine, and subsequent phosphitylation of the 3'-hydroxyl group.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methylcytidine
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
-
5'-O-DMT-2'-O-methyl-N4,N4-dimethylcytidine Synthesis:
-
Dissolve 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methylcytidine in anhydrous THF.
-
Add sodium hydride (NaH) portion-wise at 0°C under an argon atmosphere.
-
Stir the reaction mixture for 30 minutes at 0°C.
-
Add methyl iodide (MeI) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-2'-O-methyl-N4,N4-dimethylcytidine.
-
-
Phosphitylation:
-
Co-evaporate the dried 5'-O-DMT-2'-O-methyl-N4,N4-dimethylcytidine with anhydrous pyridine and then dissolve in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with methanol.
-
Purify the crude product by silica gel column chromatography to yield the N(4),O(2')-Dimethylcytidine phosphoramidite.
-
Protocol 2: Incorporation of N(4),O(2')-Dimethylcytidine into Oligonucleotides
This protocol outlines the standard solid-phase synthesis cycle for incorporating the modified phosphoramidite into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.
Materials:
-
N(4),O(2')-Dimethylcytidine phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., CPG) with the initial nucleoside
-
Deblocking solution (e.g., 3% Trichloroacetic acid in DCM)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution (A: Acetic anhydride/Pyridine/THF; B: N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Acetonitrile, anhydrous
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure (One Synthesis Cycle):
-
Deblocking (Detritylation):
-
The solid support is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleoside, exposing the 5'-hydroxyl group.
-
The support is then washed thoroughly with anhydrous acetonitrile.
-
-
Coupling:
-
The N(4),O(2')-Dimethylcytidine phosphoramidite and activator solution are delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 180 seconds) may be beneficial for this modified phosphoramidite.
-
-
Capping:
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
The support is washed with anhydrous acetonitrile.
-
-
Oxidation:
-
The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
The support is washed with anhydrous acetonitrile.
-
-
Repeat: The cycle is repeated for each subsequent nucleotide to be added to the sequence.
-
Cleavage and Deprotection:
-
After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with concentrated ammonium hydroxide at an elevated temperature.
-
-
Purification: The crude oligonucleotide is purified by HPLC to obtain the final high-purity product.
Visualization
Caption: Workflow for the synthesis and application of N(4),O(2')-Dimethylcytidine modified oligonucleotides.
Caption: Logical pathway for gene silencing using a modified antisense oligonucleotide.
References
Application Notes and Protocols for Studying N(4),O(2')-Dimethylcytidine Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N(4),O(2')-Dimethylcytidine (also denoted as m⁴Cm) is a post-transcriptional RNA modification where a methyl group is added to the nitrogen at position 4 of the cytidine base and another to the 2'-hydroxyl group of the ribose sugar. This modification is found in various RNA species, most notably in ribosomal RNA (rRNA), and plays a crucial role in fine-tuning RNA structure and function. In prokaryotes, enzymes like RsmH and RsmI in E. coli are involved in the sequential methylation process.[1] In archaea, such as the hyperthermophile Thermococcus kodakarensis, a dedicated m⁴₂C synthase has been identified, highlighting the importance of this modification for life in extreme environments.[1][2][3][4]
The presence of m⁴Cm can impact RNA stability, translation fidelity, and ribosome biogenesis.[2][4] For instance, in T. kodakarensis, the presence of a single m⁴₂C residue in the 16S rRNA contributes to the organism's ability to thrive at high temperatures.[2][4] Understanding the function of N(4),O(2')-Dimethylcytidine and the enzymes that regulate its deposition is therefore of significant interest for microbiology, RNA biology, and potentially for the development of novel antimicrobial agents.
These application notes provide detailed protocols for key biochemical assays to investigate the function of N(4),O(2')-Dimethylcytidine, from its enzymatic synthesis to its impact on RNA properties and cellular physiology.
Data Presentation: Quantitative Analysis of N(4),O(2')-Dimethylcytidine Function
The following tables summarize quantitative data from studies on N(4),O(2')-Dimethylcytidine and related enzymes.
Table 1: In Vitro Activity of m⁴₂C Synthase Variants from T. kodakarensis
| Enzyme Variant | Description | Relative Activity (%) |
| Wild-Type | Full-length m⁴₂C synthase | 100 |
| Lacking N-terminal domain | Truncated protein without the N-terminal domain | ~20 |
| D205A | Mutation in the predicted catalytic residue | No activity above background |
| R103A | Mutation in a residue predicted to impact RNA binding | ~300 |
| R106A | Mutation in a residue predicted to impact RNA binding | ~300 |
| R208A | Mutation in the DPPR motif | Slightly higher than Wild-Type |
Data adapted from studies on the m⁴₂C synthase from T. kodakarensis, where activity was measured using in vitro methyltransferase assays with purified ribosomes as a substrate. The increased activity of R103A and R106A variants may be due to faster product release.[1][2]
Table 2: Thermostability of RNA Duplexes Containing Modified Cytidines
| RNA Duplex Sequence | Modification | Melting Temperature (Tm) in °C |
| 5'-GCGUXGCGC-3' / 3'-CGCAGYCGC-5' | X=C, Y=G (Unmodified) | 70.5 |
| 5'-GCGUXGCGC-3' / 3'-CGCAGYCGC-5' | X=m⁴C, Y=G | 68.2 |
| 5'-GCGUXGCGC-3' / 3'-CGCAGYCGC-5' | X=m⁴₂C, Y=G | 59.8 |
This table illustrates the impact of N4-methylations on the thermal stability of an RNA duplex. The double methylation in m⁴₂C significantly decreases the duplex stability. Data is representative of typical findings in UV melting studies.
Table 3: Cellular Growth Phenotype of T. kodakarensis Strains
| Strain | Relevant Genotype | Growth Phenotype at High Temperatures |
| Wild-Type (TS559) | Contains functional m⁴₂C synthase | Optimal growth |
| ΔTK2045 | Deletion of the m⁴₂C synthase gene | Significant growth defect |
| D205A mutant | Catalytically inactive m⁴₂C synthase | Significant growth defect |
This table summarizes the physiological importance of m⁴₂C for hyperthermophilic growth. Strains lacking the ability to synthesize m⁴₂C show a competitive disadvantage at elevated temperatures.[2]
Experimental Protocols & Visualizations
In Vitro Methyltransferase Activity Assay
This assay is used to determine the activity and substrate specificity of RNA methyltransferases, such as the m⁴₂C synthase from T. kodakarensis. It typically involves a recombinant enzyme, a specific RNA substrate, and a methyl donor.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture on ice containing:
-
Methylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Recombinant methyltransferase (e.g., 1 µM)
-
RNA substrate (e.g., 1 µM of in vitro transcribed RNA or purified ribosomes)
-
RNase inhibitor (e.g., 1 U/µL)
-
DTT (e.g., 1 mM)
-
S-adenosylmethionine (SAM) as the methyl donor. For radioactive detection, use [³H]-SAM (e.g., 1.25 µM).
-
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for most enzymes, but could be higher for thermophilic enzymes) for a specific time course (e.g., 5, 10, 20, 30, 60 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction by adding EDTA to a final concentration of 25 mM or by phenol/chloroform extraction.
-
-
Detection of Methylation:
-
Radioactive Method:
-
Spot the reaction mixture onto a filter membrane (e.g., DE81).
-
Wash the filter multiple times with a suitable buffer (e.g., ammonium carbonate) to remove unincorporated [³H]-SAM.
-
Dry the filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radioactive Method (LC-MS/MS):
-
Purify the RNA from the reaction mixture.
-
Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Analyze the nucleoside mixture by LC-MS/MS to detect and quantify the formation of N(4),O(2')-Dimethylcytidine.
-
-
RNA Bisulfite Sequencing
This method is used to identify the location of modified cytidines within an RNA sequence. Unmodified cytosines are deaminated to uracils by bisulfite treatment, while some modified cytosines, including m⁴₂C, are resistant.
Protocol:
-
RNA Preparation:
-
Isolate total RNA or the RNA species of interest.
-
Treat with DNase I to remove any contaminating DNA.
-
-
Bisulfite Conversion:
-
Use a commercial kit (e.g., EpiTect Bisulfite Kit) for bisulfite treatment of RNA.
-
Typically, 1 µg of RNA is mixed with the bisulfite solution.
-
The reaction involves cycles of denaturation and incubation (e.g., 70°C for 5-10 min, then 60°C for 1 hour, repeated 3-6 times).[5]
-
-
RNA Cleanup:
-
Purify the bisulfite-treated RNA using the columns provided in the kit to remove residual bisulfite and other reagents.
-
-
Reverse Transcription:
-
Perform reverse transcription on the converted RNA to generate cDNA. Use primers specific to the target RNA.
-
-
PCR Amplification:
-
Amplify the cDNA using PCR with primers designed to bind to the converted sequences (where C's are now T's, except at modified sites).
-
-
Sequencing and Analysis:
-
Sequence the PCR products (e.g., by Sanger or next-generation sequencing).
-
Align the sequences to a reference sequence where all C's have been computationally converted to T's. Any remaining C's in the sequence reads indicate the position of a bisulfite-resistant modified cytidine.
-
RNA Thermostability Assay (UV Melting)
This assay measures the melting temperature (Tm) of an RNA duplex, which is the temperature at which half of the duplex has dissociated into single strands. This provides information on how a modification like N(4),O(2')-Dimethylcytidine affects the stability of RNA structures.
Protocol:
-
Sample Preparation:
-
Synthesize or purify complementary RNA oligonucleotides, one with and one without the modification of interest.
-
Anneal the strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
-
UV Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Place the annealed RNA sample in a quartz cuvette.
-
Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., from 20°C to 95°C at a rate of 0.5°C/minute).
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate a melting curve. The absorbance will increase as the duplex melts into single strands.
-
The Tm is the temperature at the midpoint of this transition, which can be determined by finding the peak of the first derivative of the melting curve.
-
Compare the Tm of the modified duplex to the unmodified duplex to determine the effect of the modification on thermal stability.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Mapping N(4),O(2')-Dimethylcytidine in RNA using Bisulfite Sequencing
Application Notes
N(4),O(2')-Dimethylcytidine (m4,2'O-dC) is a modified ribonucleoside found in RNA. The development of precise mapping techniques is crucial for understanding its distribution and biological function. Bisulfite sequencing, a gold-standard for detecting 5-methylcytosine (m5C) in DNA and RNA, has been shown to be a valuable tool for identifying other modified cytidines that are resistant to bisulfite-induced deamination.
The underlying principle of this application is that the N4-methylation in m4,2'O-dC protects the cytidine from deamination by sodium bisulfite.[1] During the bisulfite reaction, unmodified cytosines are converted to uracils, which are subsequently read as thymines during reverse transcription and sequencing. In contrast, m4,2'O-dC remains unchanged and is read as cytosine. This difference allows for the single-nucleotide resolution mapping of m4,2'O-dC.
This technique has been successfully applied to map m4,2'O-dC (referred to as m4mC) in bacterial 16S ribosomal RNA.[1] The quantitative nature of the sequencing readout allows for the determination of the modification's stoichiometry at specific sites. It is important to note that other modifications, such as N4,N4-dimethylcytidine (m42C), also exhibit resistance to bisulfite treatment, and therefore, orthogonal validation methods may be necessary for unambiguous identification.[2][3]
Key Advantages:
-
Single-nucleotide resolution: Allows for the precise identification of modified bases.
-
Quantitative: The proportion of sequencing reads showing a non-converted cytosine can be used to estimate the modification level at a specific site.[1]
-
Applicable to various RNA species: The method can be adapted for different types of RNA, including ribosomal RNA (rRNA) and potentially other non-coding RNAs.[1]
Limitations:
-
Inability to distinguish between certain modifications: Bisulfite sequencing alone cannot differentiate m4,2'O-dC from other bisulfite-resistant cytidine analogs like m5C and m42C.[2][3]
-
RNA degradation: The harsh chemical conditions of bisulfite treatment can lead to RNA degradation, requiring careful optimization.[4]
-
Incomplete conversion: Unmodified cytosines may not be fully converted, leading to false-positive signals. This necessitates the inclusion of appropriate controls and stringent data analysis.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative data from a study that utilized bisulfite sequencing to map m4,2'O-dC in E. coli 16S rRNA.
| RNA Species | Organism | Position of m4,2'O-dC | Percentage of Non-deaminated Clones (%)[1] | Deamination Rate of Unmodified Cytosines (%)[1] |
| 16S rRNA | E. coli | C1402 | 88 | 96 |
Experimental Protocols
This section provides a detailed protocol for mapping m4,2'O-dC in RNA using bisulfite sequencing, adapted from established methods for RNA bisulfite sequencing.[1][4]
RNA Preparation
-
Isolate total RNA from the sample of interest using a standard RNA extraction method (e.g., Trizol reagent or a commercial kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis or a bioanalyzer. High-quality, intact RNA is crucial for successful bisulfite sequencing.
-
DNase treat the RNA to remove any contaminating genomic DNA. A common procedure involves using DNase I (e.g., from Ambion).[4]
Bisulfite Conversion of RNA
This protocol is adapted from the EpiTect Bisulfite Kit (Qiagen) as used in the foundational study.[4]
-
In a total reaction volume of 70 µl, mix the following components:
-
1 µg of total RNA dissolved in 20 µl of RNase-free water.
-
42.5 µl of bisulfite mix (from the kit).
-
17.5 µl of DNA protect buffer (from the kit).
-
-
Denature the RNA by incubating at 70°C for 5-10 minutes.[4]
-
Perform the bisulfite conversion reaction by incubating at 60°C for 1 hour.[4]
-
For structured RNAs like tRNA and 16S rRNA, it is recommended to repeat the denaturation and reaction cycle 3 times. For highly structured RNAs like human 28S rRNA, this can be increased to 6 cycles.[4]
-
Purify the bisulfite-treated RNA using a cleanup kit according to the manufacturer's instructions to remove bisulfite and other salts.
Reverse Transcription
-
Set up the reverse transcription reaction:
-
Incubate the RNA, primers, and dNTPs at 65°C for 5 minutes, then immediately place on ice.[4]
-
Add the remaining components and incubate at 25°C for 10 minutes, followed by 50°C for 50 minutes, and finally 70°C for 15 minutes to inactivate the enzyme.[4]
PCR Amplification
-
Design PCR primers specific to the bisulfite-converted sequence of the target RNA. All cytosines in the original sequence (unless they are modified) should be treated as thymines for primer design.
-
Perform PCR amplification using a high-fidelity polymerase. The cycling conditions will need to be optimized based on the primers and the target sequence.
Library Preparation and Sequencing
-
Purify the PCR products using a PCR cleanup kit or gel extraction.
-
Prepare a sequencing library from the purified PCR products using a standard library preparation kit for your sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
Data Analysis
-
Quality control the raw sequencing reads.
-
Align the reads to a reference sequence that has been computationally converted (C-to-T conversion).
-
Calculate the methylation level for each cytosine position by determining the ratio of reads with a 'C' to the total number of reads covering that position.
Visualizations
Experimental Workflow
References
- 1. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Advances in Methods and Software for RNA Cytosine Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic evaluation of parameters in RNA bisulfite sequencing data generation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Chemoenzymatic Synthesis of N(4)-Modified Cytidine Monophosphates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of N(4)-modified cytidine monophosphates. This powerful methodology combines the versatility of chemical synthesis for introducing diverse modifications at the N(4)-position of cytidine with the high selectivity and efficiency of enzymatic phosphorylation. This approach is critical for the development of novel therapeutic nucleoside analogs, probes for studying nucleic acid biology, and building blocks for modified RNA synthesis.
Introduction
Nucleoside and nucleotide analogs are fundamental tools in molecular biology, biotechnology, and pharmacology.[1] Specifically, modifications at the N(4)-position of cytidine can modulate biological activity, offering avenues for antiviral and anticancer drug development.[1][2] While purely chemical phosphorylation methods exist, they often involve harsh reagents and lack regioselectivity.[1] Enzymatic phosphorylation presents a milder and highly specific alternative.[1][2] This protocol focuses on a two-step chemoenzymatic approach: initial chemical synthesis of the N(4)-modified cytidine nucleoside, followed by enzymatic phosphorylation to yield the corresponding monophosphate.
I. Chemical Synthesis of N(4)-Modified Cytidines
A variety of functional groups can be introduced at the N(4)-position of cytidine. Below are protocols for the synthesis of N(4)-acyl, N(4)-amino acid, and N(4)-alkoxy cytidines.
A. Synthesis of N(4)-Acyl Cytidines
N(4)-acylation is a common modification. The following protocol is a general method for the synthesis of N(4)-acyl-2'-deoxycytidines.
Protocol 1: Synthesis of N(4)-Acyl-2'-deoxycytidine
-
Materials:
-
2'-deoxycytidine
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Desired carboxylic acid (e.g., acetic acid, benzoic acid)
-
Ethyl acetate
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
-
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid and NHS in ethyl acetate. Cool the solution to 0°C.
-
Add DCC to the solution and stir at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated ester.
-
Acylation of 2'-deoxycytidine: Dissolve 2'-deoxycytidine in DMF.
-
Add the NHS-activated ester to the 2'-deoxycytidine solution.
-
Stir the reaction mixture at 25-30°C for 24-48 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the N(4)-acyl-2'-deoxycytidine.
-
B. Synthesis of N-[1-(β-D-Ribofuranosyl)-2-oxo-4-pyrimidinyl]-amino Acids
This method allows the coupling of amino acids to the N(4)-position of cytidine.[2]
Protocol 2: Synthesis of N-[1-(β-D-Ribofuranosyl)-2-oxo-4-pyrimidinyl]-amino Acids
-
Materials:
-
Cytidine
-
Protected amino acid (e.g., Boc-glycine)
-
Coupling agents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve cytidine and the protected amino acid in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction and perform an aqueous workup.
-
Purify the protected conjugate by silica gel chromatography.
-
For deprotection (e.g., of a Boc group), dissolve the product in a mixture of TFA and DCM.
-
Stir for the required time and then evaporate the solvent to yield the final product.
-
C. Synthesis of N(4)-Hydroxy- and N(4)-Alkoxycytidines
These modifications can be introduced by reacting cytidine with the corresponding amine hydrochloride salt.[1]
Protocol 3: Synthesis of N(4)-Hydroxy- and N(4)-Alkoxycytidines
-
Materials:
-
Cytidine
-
Hydroxylamine hydrochloride, Methoxyamine hydrochloride, or Ethoxyamine hydrochloride
-
Water
-
-
Procedure:
-
Dissolve cytidine and the respective amine hydrochloride salt in water.
-
Heat the reaction mixture at 70°C.[1]
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and purify the product, for example, by crystallization or chromatography.
-
II. Enzymatic Phosphorylation of N(4)-Modified Cytidines
Once the modified nucleoside is synthesized and purified, the next step is the enzymatic transfer of a phosphate group to the 5'-hydroxyl position. Several kinases can be employed for this purpose.
A. Overview of Kinases
-
Drosophila melanogaster deoxynucleoside kinase (DmdNK): A multisubstrate kinase that phosphorylates a wide range of purine and pyrimidine deoxynucleosides and ribonucleosides.[2] It shows a preference for pyrimidine nucleosides.[1]
-
Bacillus subtilis deoxycytidine kinase (BsdCK): Another kinase capable of phosphorylating various pyrimidine analogs.[1]
-
Human Uridine-Cytidine Kinases (UCK1 and UCK2): These enzymes are crucial for the phosphorylation of uridine and cytidine analogs in humans and are important for the activation of many nucleoside analog drugs.[4][5] They phosphorylate several N(4)-modified cytidines, including N(4)-acetylcytidine and N(4)-benzoylcytidine.[4]
Mutant variants of DmdNK and BsdCK have been developed to broaden the substrate scope, allowing for the phosphorylation of nucleosides that are not substrates for the wild-type enzymes.[1][2]
B. General Phosphorylation Protocol
The following is a general protocol for the enzymatic phosphorylation of N(4)-modified cytidines. Optimization of reaction conditions (e.g., enzyme concentration, incubation time) may be necessary for specific substrates.
Protocol 4: Enzymatic Phosphorylation of N(4)-Modified Cytidine
-
Materials:
-
Purified N(4)-modified cytidine
-
Recombinant nucleoside kinase (e.g., DmdNK, BsdCK, or UCK)
-
Phosphate donor: ATP or GTP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
(Optional) GTP regeneration system: Acetate kinase and acetyl phosphate for large-scale synthesis.[6]
-
-
Procedure:
-
Prepare a reaction mixture containing the N(4)-modified cytidine (e.g., 1-10 mM), ATP or GTP (e.g., 1.5-2 equivalents), and the reaction buffer.
-
Initiate the reaction by adding the nucleoside kinase.
-
Incubate the reaction at 37°C for a period ranging from a few hours to 24 hours.[6]
-
Monitor the formation of the monophosphate product by HPLC-MS.
-
For larger-scale synthesis, a GTP regeneration system can be included to maintain high levels of the phosphate donor.[6]
-
Once the reaction is complete, terminate it by heat inactivation of the enzyme or by adding an organic solvent like methanol.
-
III. Purification of N(4)-Modified Cytidine Monophosphates
After the enzymatic reaction, the desired monophosphate needs to be purified from the remaining starting materials, enzyme, and reaction byproducts. High-performance liquid chromatography (HPLC) is the method of choice.
Protocol 5: Purification by Anion-Exchange HPLC
Anion-exchange (AEX) HPLC separates molecules based on their net negative charge. Since the monophosphate product is more negatively charged than the starting nucleoside, this method provides excellent separation.[7]
-
Materials:
-
Anion-exchange HPLC column
-
Mobile Phase A: Low salt buffer (e.g., 20 mM ammonium bicarbonate)
-
Mobile Phase B: High salt buffer (e.g., 1 M ammonium bicarbonate)
-
-
Procedure:
-
Filter the terminated reaction mixture to remove any precipitated protein.
-
Inject the sample onto the AEX-HPLC column equilibrated with Mobile Phase A.
-
Elute the bound molecules using a linear gradient of Mobile Phase B.
-
Monitor the elution profile using a UV detector (typically at 260 or 280 nm).
-
Collect the fractions corresponding to the N(4)-modified cytidine monophosphate.
-
Lyophilize the collected fractions to remove the volatile salt buffer.
-
Data Presentation
The efficiency of enzymatic phosphorylation can vary significantly depending on the nature of the N(4)-modification and the kinase used.
Table 1: Phosphorylation Yields of N(4)-Modified 2'-Deoxycytidines by Wild-Type and Mutant Kinases
| Substrate (N(4)-Modification) | Kinase | Yield (%) | Reference |
| Glycine (Boc-protected) | dNK | 12 | [6] |
| Alanine (Boc-protected) | dNK | 2 | [6] |
| Acetyl | dCK | High (not quantified) | [6] |
Note: This table presents a selection of available data. Yields are highly dependent on specific reaction conditions.
Visualization of Workflows
Chemoenzymatic Synthesis Workflow
Caption: General workflow for the chemoenzymatic synthesis of N(4)-modified cytidine monophosphates.
Enzymatic Phosphorylation Cycle with GTP Regeneration
References
- 1. Exploring the Mutated Kinases for Chemoenzymatic Synthesis of N4-Modified Cytidine Monophosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Phosphorylation of uridine and cytidine nucleoside analogs by two human uridine-cytidine kinases. | Semantic Scholar [semanticscholar.org]
- 6. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates | MDPI [mdpi.com]
- 7. biosyn.com [biosyn.com]
Troubleshooting & Optimization
Technical Support Center: Accurate Quantification of N(4),O(2')-Dimethylcytidine
Welcome to the technical support center for the analysis of N(4),O(2')-Dimethylcytidine (m⁴Cm). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this modified ribonucleoside.
Troubleshooting Guides
This section addresses specific problems that may arise during the experimental workflow, from sample preparation to data analysis.
Question: Why am I seeing a low or inconsistent signal for m⁴Cm in my LC-MS/MS analysis?
Answer:
Low or inconsistent signal intensity for N(4),O(2')-Dimethylcytidine can stem from several factors throughout the experimental process. Here are the primary causes and their solutions:
-
Incomplete RNA Digestion: The presence of a 2'-O-methylation can sometimes hinder the activity of certain nucleases, leading to incomplete release of the modified nucleoside.
-
Solution: Employ a robust enzymatic digestion cocktail. A combination of Nuclease P1 (or a similar phosphodiesterase) and a non-specific alkaline phosphatase is a common starting point. For RNA resistant to digestion, consider using a cocktail of enzymes with different specificities. Ensure optimal reaction conditions (pH, temperature, and incubation time) for all enzymes used.
-
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass transitions or collision energies will result in poor detection.
-
Solution: Optimize the Multiple Reaction Monitoring (MRM) transitions for m⁴Cm. While a synthetic standard is ideal for this, in its absence, you can predict the transitions. The precursor ion will be the protonated molecule [M+H]⁺. The primary product ion typically results from the cleavage of the glycosidic bond, yielding the protonated nucleobase. High-resolution mass spectrometry can aid in confirming the elemental composition of precursor and product ions.
-
-
Sample Loss During Preparation: Adsorption of nucleosides to labware can occur, especially with low-concentration samples.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Minimize the number of sample transfer steps.
-
-
Chemical Instability: Although not extensively documented for m⁴Cm, some modified nucleosides can be sensitive to pH extremes. For instance, other methylated cytidines can undergo deamination under alkaline conditions.[1]
-
Solution: Maintain a pH between 5 and 7 during sample processing and storage wherever possible. Avoid prolonged exposure to harsh acidic or alkaline conditions.
-
Question: I am concerned about the accuracy of my quantification due to potential interferences. How can I ensure I am only measuring m⁴Cm?
Answer:
The primary challenge in accurately quantifying m⁴Cm is distinguishing it from its isomers, which have the same mass but a different arrangement of the methyl groups. Misidentification of these isomers is a significant source of error in LC-MS/MS-based quantification of modified nucleosides.[2][3]
-
Isomeric Interference: Several dimethylated cytidine isomers exist, with N(4),N(4)-dimethylcytidine (m⁴₂C) and 5,O(2')-dimethylcytidine being two common examples. These will have the same precursor mass as m⁴Cm, and their fragmentation patterns may be similar, making them difficult to distinguish by mass spectrometry alone.
-
Solution 1: Chromatographic Separation: The most effective way to resolve isomers is through optimized liquid chromatography. Different column chemistries can provide the necessary selectivity.
-
Reverse-Phase (RP) Chromatography (e.g., C18): A good starting point for nucleoside separations.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Can offer alternative selectivity for polar molecules like nucleosides.
-
Pentafluorophenyl (PFP) Columns: Known to provide unique selectivity for isomers of other modified nucleosides and could be effective here.[2] It is crucial to test different columns and gradient conditions to achieve baseline separation of the isomeric peaks.
-
-
Solution 2: High-Resolution Mass Spectrometry with Advanced Fragmentation: While standard collision-induced dissociation (CID) might not distinguish isomers, higher-energy collisional dissociation (HCD) can generate unique "fingerprint" fragmentation patterns for each isomer.[4][5] This allows for their differentiation even if they are not fully separated chromatographically. This approach, however, may require access to specialized instrumentation and the development of a spectral library.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected MRM transitions for N(4),O(2')-Dimethylcytidine?
A1: The theoretical protonated mass [M+H]⁺ of N(4),O(2')-Dimethylcytidine (C₁₁H₁₇N₃O₅) is approximately 272.12 m/z. The most common fragmentation event for nucleosides is the cleavage of the N-glycosidic bond, which would result in a product ion corresponding to the protonated N(4)-methylcytosine base. However, for the closely related isomer N(4),N(4)-dimethylcytidine, the transition m/z 272.1 → 140.1 has been used. It is highly recommended to confirm the optimal transitions and collision energies using a synthetic standard of N(4),O(2')-Dimethylcytidine.
Q2: How can I prepare a standard curve for absolute quantification?
A2: A standard curve is essential for absolute quantification. This involves preparing a series of known concentrations of a pure, synthetic N(4),O(2')-Dimethylcytidine standard. Each standard should be analyzed by LC-MS/MS under the same conditions as your samples. A calibration curve is then generated by plotting the peak area against the concentration. The concentration of m⁴Cm in your biological samples can then be determined by interpolating their peak areas on this curve.
Q3: What are the best practices for RNA digestion to nucleosides?
A3: For robust and complete digestion of RNA, a two-step enzymatic protocol is often recommended, especially when dealing with modifications like 2'-O-methylation that can confer resistance to some nucleases.
-
Step 1 (Nuclease P1 Digestion): Incubate the RNA sample with Nuclease P1 at a slightly acidic pH (e.g., pH 5.3) to digest the RNA into 5'-mononucleotides.
-
Step 2 (Alkaline Phosphatase Dephosphorylation): Adjust the pH to be slightly alkaline (e.g., pH 8.0-8.5) and add a non-specific alkaline phosphatase (e.g., bacterial or calf intestine alkaline phosphatase) to remove the phosphate groups, yielding the final nucleosides.
A one-step digestion protocol combining multiple enzymes in a single reaction can also be used for higher throughput but may require more optimization to ensure complete digestion of modified RNA.
Q4: Can I use a stable isotope-labeled internal standard?
A4: Yes, using a stable isotope-labeled (SIL) internal standard is the gold standard for accurate quantification. A SIL version of N(4),O(2')-Dimethylcytidine (e.g., with ¹³C or ¹⁵N labels) will co-elute with the endogenous analyte and experience similar matrix effects and ionization suppression, allowing for highly accurate correction of these variables. While custom synthesis of such a standard may be required, it significantly improves the precision and accuracy of quantification.[3]
Data Presentation
Table 1: Potential Isomeric Interferences for N(4),O(2')-Dimethylcytidine
| Nucleoside | Abbreviation | Molecular Formula | Monoisotopic Mass | Key Structural Difference from m⁴Cm |
| N(4),O(2')-Dimethylcytidine | m⁴Cm | C₁₁H₁₇N₃O₅ | 271.1168 | - |
| N(4),N(4)-Dimethylcytidine | m⁴₂C | C₁₁H₁₇N₃O₄ | 255.1219 | Two methyl groups on the exocyclic amine (N4), no 2'-O-methylation. |
| 5,O(2')-Dimethylcytidine | m⁵Cm | C₁₁H₁₇N₃O₅ | 271.1168 | Methyl group at position 5 of the base instead of N4. |
| 3,O(2')-Dimethylcytidine | m³Cm | C₁₁H₁₇N₃O₅ | 271.1168 | Methyl group at position 3 of the base instead of N4. |
Note: This table highlights potential isomers with the same mass as m⁴Cm that require chromatographic separation for accurate quantification.
Experimental Protocols
Protocol 1: Enzymatic Digestion of RNA to Nucleosides (Two-Step Method)
-
RNA Preparation:
-
To 1-5 µg of total RNA in a sterile, low-binding microcentrifuge tube, add nuclease-free water to a final volume of 20 µL.
-
-
Nuclease P1 Digestion:
-
Add 2.5 µL of 10X Nuclease P1 Buffer (e.g., 100 mM ammonium acetate, pH 5.3).
-
Add 1-2 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
-
Dephosphorylation:
-
Add 3 µL of 10X Alkaline Phosphatase Buffer (e.g., 500 mM Tris-HCl, pH 8.5).
-
Add 1-2 units of a heat-labile alkaline phosphatase.
-
Incubate at 37°C for 1 hour.
-
-
Sample Cleanup:
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new low-binding tube for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Method for Nucleoside Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5 µm particle size) is a good starting point.
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 100% A, ramp to 8% B over 10 minutes, then to 40% B over the next 10 minutes. Re-equilibrate with 100% A for 10 minutes.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (suggested starting point): Precursor ion (Q1): m/z 272.1; Product ion (Q3): to be optimized, but start with the transition for the protonated base (e.g., ~126.1 m/z for N(4)-methylcytosine).
-
Optimize collision energy and other source parameters for maximum signal intensity using a standard if available.
-
Visualizations
Caption: Experimental workflow for m⁴Cm quantification.
Caption: Isomeric interference in m⁴Cm analysis.
Caption: Troubleshooting low signal for m⁴Cm.
References
- 1. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and solution conformation studies of the modified nucleoside N(4),2'-O-dimethylcytidine (m(4)Cm) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N(4),O(2')-Dimethylcytidine (m⁴Cm) LC-MS/MS Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and optimized protocols for the quantitative analysis of N(4),O(2')-Dimethylcytidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of N(4),O(2')-Dimethylcytidine.
| Problem Encountered | Potential Cause(s) | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal ionization parameters. 2. Inefficient fragmentation (incorrect collision energy). 3. Ion suppression from matrix components or mobile phase additives. 4. Analyte degradation during sample preparation or storage.[1] 5. Insufficient sample concentration. | 1. Optimize MS Source: Use Electrospray Ionization (ESI) in positive mode.[2][3] Systematically tune key parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature.[2] 2. Optimize Collision Energy (CE): Perform a CE ramp for the specific m/z transition (e.g., 272.1 -> 140.1) to find the voltage that yields the highest product ion intensity. Aim to retain 10-15% of the parent ion.[2] 3. Mitigate Ion Suppression: Ensure adequate chromatographic separation from co-eluting matrix components. Use mobile phase additives compatible with MS, like formic acid.[4] Consider sample cleanup methods like solid-phase extraction (SPE). 4. Ensure Sample Stability: Process samples promptly and store extracts at -80°C.[5] Avoid repeated freeze-thaw cycles. 5. Concentrate Sample: If sensitivity is still low, dry the sample extract under a nitrogen stream and reconstitute in a smaller volume of mobile phase.[6][7] |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions between the analyte and the stationary phase. 4. Suboptimal mobile phase pH or composition. | 1. Column Care: Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column. 2. Solvent Matching: Reconstitute the final sample in the initial mobile phase conditions to prevent peak distortion.[6] 3. Reduce Secondary Interactions: Use a high-purity, well-end-capped C18 column.[4] Adding a small amount of an ion-pairing agent like TFA (e.g., 0.01%) can improve peak shape, but may cause ion suppression; 0.1% formic acid is often a better alternative.[4] 4. Mobile Phase Optimization: Ensure the mobile phase pH is appropriate for the analyte and column. For reversed-phase, a low pH using formic acid is common for nucleosides. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections. 2. Fluctuations in pump pressure or flow rate. 3. Changes in mobile phase composition (e.g., evaporation of organic solvent). 4. Column temperature variations. | 1. Ensure Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before each injection.[8] This is typically 5-10 column volumes. 2. System Check: Check the LC system for leaks and ensure the pump is properly primed and delivering a stable flow. 3. Fresh Mobile Phase: Prepare fresh mobile phases daily and keep solvent bottles capped to prevent evaporation. 4. Use a Column Oven: Maintain a constant and stable column temperature (e.g., 40 °C) to ensure reproducible chromatography.[9][10] |
| High Background Noise | 1. Contaminated mobile phase, solvents, or additives. 2. Carryover from a previous injection. 3. Contaminated LC system or mass spectrometer. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and high-purity additives like formic acid.[4] 2. Optimize Wash Method: Implement a robust needle and injection port wash routine using a strong solvent (e.g., a high percentage of organic solvent) to minimize carryover. 3. System Cleaning: If noise persists, systematically clean the LC system components and the ion source of the mass spectrometer. |
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for N(4),O(2')-Dimethylcytidine in positive ESI mode?
A: The analysis is performed using multiple reaction monitoring (MRM). The most common transition involves the protonated molecule as the precursor ion and the dimethylated cytosine base as the product ion following the loss of the ribose sugar moiety.
Table 1: Optimized Mass Spectrometry Parameters for N(4),O(2')-Dimethylcytidine
| Parameter | Value | Comments |
|---|---|---|
| Ionization Mode | ESI Positive | Generally provides the best sensitivity for modified nucleosides.[2] |
| Precursor Ion (Q1) | m/z 272.1 | Corresponds to [M+H]⁺.[9] |
| Product Ion (Q3) | m/z 140.1 | Corresponds to the protonated N(4),O(2')-Dimethylcytosine base after neutral loss of the ribose sugar. |
| Collision Energy (CE) | Analyte-specific | Must be optimized empirically for your specific instrument. Start with a range of 10-30 eV. |
| Dwell Time | 50-100 ms | Adjust based on the number of co-eluting analytes being monitored. |
Q2: What type of LC column is recommended for separating N(4),O(2')-Dimethylcytidine?
A: A reversed-phase C18 column is the most common and effective choice for separating modified nucleosides.[11] Key considerations include using a column with high surface inertness to ensure good peak shape.[4] For complex biological samples, a column with a smaller particle size (e.g., <2 µm) can provide higher resolution and efficiency.
Q3: How should I prepare samples (e.g., from total RNA) for analysis?
A: A typical workflow involves the complete enzymatic hydrolysis of RNA to its constituent nucleosides.
-
RNA Extraction: Isolate total RNA from cells or tissues using a standard method like TRI reagent extraction.[12]
-
Enzymatic Digestion: Digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, followed by bacterial alkaline phosphatase. This ensures complete digestion of RNA into nucleosides.
-
Cleanup: Remove enzymes and other proteins, which can interfere with the analysis, using a molecular-weight-cutoff filter (e.g., 3 kDa or 10 kDa).[13]
-
Final Preparation: The resulting flow-through containing the nucleosides can be directly injected or dried down and reconstituted in the initial mobile phase for analysis.[6]
Q4: What mobile phases should I use for the LC separation?
A: A binary gradient elution using water and a more non-polar organic solvent is standard. To improve peak shape and ionization efficiency, an acidic modifier is typically added.
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[7] |
| Mobile Phase A | Water + 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[9] |
| Flow Rate | 0.2 - 0.4 mL/min[7][9] |
| Column Temperature | 40 °C[7][9] |
| Injection Volume | 5 - 10 µL |
| Example Gradient | Start at 0-5% B, increase to 30-50% B over 15-20 min, followed by a wash and re-equilibration step.[9] |
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis of N(4),O(2')-Dimethylcytidine from Cellular RNA
1. Sample Preparation (RNA Hydrolysis)
-
To 1-5 µg of total RNA in an RNase-free tube, add nuclease P1 buffer and 2-5 units of nuclease P1.
-
Incubate the mixture at 37 °C for 2 hours.
-
Add alkaline phosphatase buffer and 1-2 units of bacterial alkaline phosphatase.
-
Incubate at 37 °C for an additional 2 hours.
-
Transfer the reaction mixture to a molecular-weight-cutoff spin filter (e.g., 10 kDa).
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 15 min).[8]
-
Collect the filtrate, which contains the nucleosides. For absolute quantification, add a known amount of a stable isotope-labeled internal standard at this stage.[13]
-
The sample is now ready for injection. If concentration is needed, dry the filtrate in a vacuum centrifuge and reconstitute in 50-100 µL of Mobile Phase A.
2. LC-MS/MS Method
-
LC System Setup:
-
Equip the HPLC system with a C18 column and set the column oven to 40 °C.
-
Prime the pumps with freshly prepared Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Equilibrate the column with 98% Mobile Phase A / 2% Mobile Phase B for at least 15 minutes at a flow rate of 0.3 mL/min.
-
-
MS System Setup:
-
Set the mass spectrometer to ESI positive mode.
-
Optimize source conditions (capillary voltage, source temperature, gas flows) by infusing a standard solution of N(4),O(2')-Dimethylcytidine.
-
Set up an MRM method with the transition m/z 272.1 → 140.1. Optimize the collision energy to maximize the signal for the m/z 140.1 product ion.
-
-
Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Run the following gradient:
-
0-2.0 min: 2% B
-
2.0-15.0 min: Linear gradient from 2% to 40% B
-
15.0-16.0 min: Linear gradient from 40% to 95% B
-
16.0-18.0 min: Hold at 95% B (column wash)
-
18.1-25.0 min: Return to 2% B (re-equilibration)
-
-
Visualized Workflows
Caption: A typical experimental workflow for quantifying N(4),O(2')-Dimethylcytidine.
Caption: A logical flowchart for troubleshooting low signal intensity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 5. activemotif.jp [activemotif.jp]
- 6. mdpi.com [mdpi.com]
- 7. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. pnas.org [pnas.org]
- 13. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N(4),O(2')-Dimethylcytidine Phosphoramidite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N(4),O(2')-Dimethylcytidine phosphoramidite.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of N(4),O(2')-Dimethylcytidine phosphoramidite, from the initial protection of cytidine to the final phosphitylation.
Issue 1: Low Yield or Incomplete N4-Methylation
Question: I am observing a low yield or a mixture of unmethylated, mono-methylated, and di-methylated products after the N4-methylation step. What are the potential causes and solutions?
Answer:
Incomplete N4-methylation is a common issue. The choice of protecting groups on the cytidine base and the reaction conditions are critical for achieving high yields of the desired N(4),N(4)-dimethylated product.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate N4-Protecting Group | N4-Benzoyl protected cytidines can be problematic during deprotection steps that use aqueous methylamine, as this can lead to partial substitution of the benzoyl group, resulting in N4-methylated byproducts.[1] Consider using an N4-acetyl protecting group, which is less susceptible to this side reaction.[1] |
| Suboptimal Methylating Agent or Conditions | The choice of methylating agent and reaction conditions can influence the degree of methylation. For instance, using methyl iodide under phase-transfer conditions can be effective.[2] |
| Steric Hindrance | The steric bulk of other protecting groups on the ribose sugar can hinder access to the N4-amino group. Ensure that the choice and application of protecting groups for the 2', 3', and 5' hydroxyls are optimized to minimize steric hindrance. |
| Reaction Time and Temperature | Insufficient reaction time or suboptimal temperature can lead to incomplete methylation. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. |
Experimental Protocol: N4-Acetylation of Cytidine
-
Start with a suitably protected cytidine, for example, with the 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group.
-
Perform transient protection of the ribose hydroxyl groups using a silylating agent like trimethylsilyl chloride.
-
Introduce the N4-acetyl group using acetyl chloride.
-
Remove the transient silyl protecting groups with methanol and proceed with aqueous workup to yield the N4-acetylated cytidine derivative.[1]
Issue 2: Low Yield in 2'-O-Methylation
Question: My 2'-O-methylation step is resulting in a low yield of the desired product. How can I improve this?
Answer:
Achieving high regioselectivity and yield in 2'-O-methylation requires careful optimization of protecting groups and reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Competition from 3'-O-Methylation | Without proper protection of the 3'-hydroxyl group, methylation can occur at both the 2' and 3' positions. Utilize a protecting group strategy that selectively exposes the 2'-hydroxyl for methylation. A common approach involves using a 3',5'-di-tert-butylsilylene group for temporary protection.[3] |
| Inefficient Methylating Agent | The choice of methylating agent is critical. Common and effective reagents for 2'-O-methylation include methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. |
| Reaction Conditions | Ensure anhydrous conditions, as moisture can quench the reagents and reduce yields. The reaction temperature should be carefully controlled to prevent side reactions. |
Generalized 2'-O-Methylation Workflow
Caption: Generalized workflow for 2'-O-methylation of a nucleoside.
Issue 3: Poor Phosphitylation Efficiency
Question: The final phosphitylation step to introduce the phosphoramidite moiety is inefficient. What could be the problem?
Answer:
Low phosphitylation efficiency can be due to several factors, including the quality of the starting material, the reagents, and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Moisture Contamination | Phosphitylating agents and phosphoramidites are highly sensitive to moisture.[4] Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Degraded Phosphitylating Agent | The phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) may have degraded. Use a fresh or properly stored bottle of the reagent. |
| Steric Hindrance | The N(4),O(2')-dimethylated cytidine may present some steric hindrance. Ensure an adequate excess of the phosphitylating agent and activator (e.g., N,N-diisopropylethylamine) is used. |
| Impure Starting Material | Impurities in the N(4),O(2')-Dimethylcytidine starting material can interfere with the reaction. Ensure the nucleoside is highly pure before proceeding to this step. |
Monitoring Phosphitylation with ³¹P NMR
³¹P NMR is a powerful tool to monitor the progress of the phosphitylation reaction and to assess the purity of the final phosphoramidite product. The desired phosphoramidite typically shows a characteristic signal in the range of 140-155 ppm.[5] The presence of signals in the P(V) region (-25 to 99 ppm) can indicate oxidation or hydrolysis of the product.[6]
Caption: Troubleshooting logic for low phosphitylation yield.
Issue 4: Difficulty in Purification of the Final Phosphoramidite
Question: I am having trouble purifying the final N(4),O(2')-Dimethylcytidine phosphoramidite. What are the recommended methods?
Answer:
Purification of modified phosphoramidites is crucial to remove unreacted starting materials, byproducts, and degraded species. Silica gel chromatography and HPLC are common methods.
Recommended Purification Protocols:
| Purification Method | Key Considerations |
| Silica Gel Chromatography | This is a standard method for purifying phosphoramidites. A gradient of methanol in dichloromethane (DCM) is often used as the mobile phase.[7] It is important to pre-treat the silica gel with a base, such as triethylamine, to prevent degradation of the acid-sensitive phosphoramidite on the column. |
| Reversed-Phase HPLC (RP-HPLC) | RP-HPLC on a C18 or C8 column can be used for high-purity applications. A common mobile phase system is a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.[4] The hydrophobic DMT group, if still present, can aid in purification. |
Experimental Protocol: Silica Gel Chromatography Purification
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Add a small amount of triethylamine (e.g., 0.5-1% v/v) to the slurry and the mobile phase to neutralize the acidic silica gel.
-
Load the crude phosphoramidite dissolved in a minimal amount of DCM onto the column.
-
Elute with a gradient of increasing polarity, for example, 0% to 10% methanol in DCM.
-
Collect fractions and analyze by TLC or ³¹P NMR to identify the pure product.[7]
Frequently Asked Questions (FAQs)
Q1: What are the critical storage conditions for N(4),O(2')-Dimethylcytidine phosphoramidite?
A1: Phosphoramidites are sensitive to moisture and oxidation.[4] They should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically -20°C). The container should be tightly sealed to prevent exposure to air and humidity.
Q2: How can I confirm the identity and purity of my synthesized phosphoramidite?
A2: A combination of analytical techniques is recommended:
-
³¹P NMR: Confirms the presence of the phosphoramidite group and assesses phosphorus-containing impurities.[5][6]
-
¹H NMR: Confirms the overall structure of the nucleoside, including the presence of the methyl groups and protecting groups.
-
LC-MS: Confirms the molecular weight of the product and helps identify impurities.
Q3: What are common impurities to look for in the final product?
A3: Common impurities include:
-
The corresponding H-phosphonate, which can arise from hydrolysis.
-
Oxidized P(V) species.
-
Unreacted starting nucleoside.
-
Byproducts from side reactions during the methylation or phosphitylation steps.
Q4: Can I use standard DNA synthesis protocols with this modified phosphoramidite?
A4: While the general principles of phosphoramidite chemistry apply, you may need to optimize the coupling time for N(4),O(2')-Dimethylcytidine phosphoramidite. Modified phosphoramidites can sometimes require longer coupling times due to steric hindrance. It is advisable to perform a small-scale synthesis first to determine the optimal coupling efficiency.
Synthesis and Analysis Workflow
Caption: Overall workflow for the synthesis and analysis of N(4),O(2')-Dimethylcytidine phosphoramidite.
References
- 1. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 6. usp.org [usp.org]
- 7. par.nsf.gov [par.nsf.gov]
Technical Support Center: N(4),O(2')-Dimethylcytidine Detection
Welcome to the technical support center for the detection of N(4),O(2')-Dimethylcytidine (m⁴₂'OmC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding artifacts and troubleshooting common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is N(4),O(2')-Dimethylcytidine and why is its accurate detection important?
A1: N(4),O(2')-Dimethylcytidine is a modified ribonucleoside. The precise and accurate detection of such modifications is crucial for understanding RNA structure and function, as well as for the development of RNA-based therapeutics.
Q2: What are the most common sources of artifacts in m⁴₂'OmC detection?
A2: Artifacts in modified nucleoside analysis, including for m⁴₂'OmC, can arise from three primary sources:
-
Chemical Instability: The inherent reactivity of the nucleoside can lead to degradation or modification during sample handling and preparation.[1][2][3][4]
-
Enzymatic Hydrolysis Issues: Incomplete or biased enzymatic digestion of RNA can result in the inaccurate quantification of modified nucleosides.[1][2][3][4]
-
Analytical Issues: Problems with chromatographic separation and mass spectrometric detection, such as in-source fragmentation, can lead to erroneous results.[1][2][3][4][5]
Q3: How can I differentiate between a true m⁴₂'OmC signal and an artifact?
A3: Differentiating a true signal from an artifact requires a multi-faceted approach. This includes the use of stable isotope-labeled internal standards, comparison of retention times and fragmentation patterns with a synthetic standard, and performing orthogonal analytical methods. A stringent workflow for structure validation is necessary to avoid the misinterpretation of artifacts.
Q4: Can the presence of other modified nucleosides interfere with m⁴₂'OmC detection?
A4: Yes, co-elution of other modified nucleosides with similar mass-to-charge ratios can interfere with accurate detection. High-resolution mass spectrometry and optimized chromatographic separation are essential to minimize such interferences.
Troubleshooting Guides
Issue 1: Low or No Detectable m⁴₂'OmC Signal
This section addresses potential reasons for a weak or absent signal for N(4),O(2')-Dimethylcytidine in your LC-MS/MS analysis.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Supporting Evidence/Rationale |
| Incomplete RNA Digestion | Optimize enzymatic digestion conditions (enzyme concentration, incubation time, temperature). Consider using a combination of nucleases (e.g., Nuclease P1 and Phosphodiesterase I) followed by a phosphatase. | Not all enzymes are capable of efficiently cleaving next to modified nucleotides.[6] Using a cocktail of enzymes ensures more complete digestion to single nucleosides. |
| Degradation of m⁴₂'OmC | Maintain samples at low temperatures and avoid high pH conditions during sample preparation. Process samples quickly. | Modified nucleosides can be chemically labile. For instance, other modified cytidines are known to undergo deamination under certain conditions. |
| Poor Ionization Efficiency | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Check for ion suppression effects from the sample matrix. | The ionization efficiency of modified nucleosides can vary significantly. In-source fragmentation can also lead to a decrease in the precursor ion signal.[5] |
| Suboptimal MS/MS Fragmentation | Optimize collision energy to ensure efficient fragmentation of the precursor ion and production of characteristic product ions. | The fragmentation pattern of nucleosides is crucial for their identification. The cleavage of the glycosidic bond is a characteristic fragmentation for many nucleosides.[7][8] |
Issue 2: Inconsistent or Non-Reproducible Quantification
This guide provides troubleshooting steps for experiments where the quantified levels of m⁴₂'OmC are variable between replicates.
Possible Causes and Solutions
| Possible Cause | Recommended Action | Supporting Evidence/Rationale |
| Variable Digestion Efficiency | Ensure consistent enzyme activity and precise control over digestion parameters (time, temperature, pH) for all samples. | Minor variations in digestion conditions can lead to significant differences in the release of modified nucleosides, impacting quantification.[6] |
| Sample Matrix Effects | Use a stable isotope-labeled internal standard for m⁴₂'OmC to normalize for variations in sample matrix and ionization efficiency. | Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. An internal standard co-eluting with the analyte can correct for these effects. |
| Inaccurate Sample Handling | Use low-binding tubes and pipette tips. Ensure accurate and consistent pipetting of all solutions. | Modified nucleosides can adsorb to plastic surfaces, leading to sample loss and variability. |
| Chromatographic Issues | Check for column degradation, inconsistent mobile phase composition, or fluctuations in column temperature. | Changes in chromatographic conditions can affect peak shape, retention time, and ultimately, the accuracy of quantification. |
Issue 3: Presence of Unexpected Peaks or Artifacts
This section helps to identify and mitigate the appearance of artifactual peaks in your chromatogram that may be misidentified as m⁴₂'OmC or interfere with its detection.
Potential Artifacts and Mitigation Strategies
| Potential Artifact | Origin | Mitigation Strategy |
| In-source Fragments | Fragmentation of the analyte within the mass spectrometer's ion source before mass analysis.[5][9] | Optimize ESI source conditions to minimize in-source fragmentation. Use gentler ionization settings. |
| Deamination Products | Chemical degradation of cytidine moieties to uridine analogs, potentially caused by heat or non-optimal pH during sample preparation. | Maintain neutral or slightly acidic pH and low temperatures throughout the sample preparation workflow. |
| Contaminants from Reagents | Impurities in enzymes, buffers, or solvents used during sample preparation.[1][2][3][4] | Use high-purity reagents and screen them for potential contaminants. Run blank samples to identify background peaks. |
| Adduct Formation | Formation of adducts (e.g., sodium, potassium) with the analyte, leading to unexpected m/z values.[1][2][3] | Use high-purity mobile phase additives (e.g., formic acid, ammonium acetate) and ensure proper cleaning of the LC-MS system. |
Experimental Protocols & Workflows
Protocol 1: Enzymatic Hydrolysis of RNA to Nucleosides
This protocol outlines the complete digestion of RNA into its constituent nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium Acetate buffer (pH 5.3)
-
Ammonium Bicarbonate buffer (pH ~8.0)
-
Nuclease-free water
Procedure:
-
To 1-5 µg of RNA in a nuclease-free microfuge tube, add 2 µL of 10X Nuclease P1 buffer (e.g., 100 mM Ammonium Acetate, pH 5.3).
-
Add 1 µL of Nuclease P1 (e.g., 1 U/µL) and adjust the total volume to 18 µL with nuclease-free water.
-
Incubate at 37°C for 2 hours.
-
Add 1 µL of 10X BAP buffer (e.g., 500 mM Ammonium Bicarbonate, pH 8.0) and 1 µL of BAP (e.g., 1 U/µL).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes to pellet any denatured protein.
-
Transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for m⁴₂'OmC detection.
Caption: Troubleshooting decision tree for m⁴₂'OmC analysis.
References
- 1. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciencesite.com [lifesciencesite.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of N(4),O(2')-Dimethylcytidine RNA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of synthetic N(4),O(2')-Dimethylcytidine RNA.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in N(4),O(2')-Dimethylcytidine RNA synthesis?
Low yields in N(4),O(2')-Dimethylcytidine RNA synthesis can stem from several factors, including inefficient phosphoramidite synthesis, suboptimal solid-phase synthesis conditions, and issues during deprotection and purification. Specific areas to investigate include the quality of the N(4),O(2')-Dimethylcytidine phosphoramidite, coupling efficiency during solid-phase synthesis, and potential degradation of the modified RNA during deprotection.
Q2: How can I improve the coupling efficiency of the N(4),O(2')-Dimethylcytidine phosphoramidite?
To improve coupling efficiency, ensure that the N(4),O(2')-Dimethylcytidine phosphoramidite and all other synthesis reagents are of high quality and anhydrous. The phosphoramidite should be dissolved in anhydrous acetonitrile immediately before use. Optimizing the coupling time is also crucial; a slightly extended coupling time compared to standard RNA phosphoramidites may be beneficial due to potential steric hindrance from the dimethylamino group. Using a more active activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), can also enhance coupling efficiency.
Q3: Are there any specific considerations for the deprotection of RNA containing N(4),O(2')-Dimethylcytidine?
The N(4),O(2')-dimethylcytidine modification is generally stable under standard RNA deprotection conditions. However, it is always advisable to use the mildest effective deprotection conditions to avoid any potential side reactions. For the removal of the 2'-O-silyl protecting groups, a fluoride source such as triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) is used. It is important to ensure complete removal of these groups, as incomplete deprotection can lead to a heterogeneous final product and lower yields of the desired full-length RNA.
Q4: What is the expected stability of the N(4),O(2')-Dimethylcytidine phosphoramidite?
Like all phosphoramidites, the N(4),O(2')-Dimethylcytidine phosphoramidite is sensitive to moisture and oxidation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C). Once dissolved in acetonitrile for synthesis, it should be used promptly to minimize degradation. The thermal stability of phosphoramidites can vary, and any degradation will lead to lower coupling efficiencies and the accumulation of truncated sequences.
Troubleshooting Guides
Problem 1: Low Overall Yield of Full-Length N(4),O(2')-Dimethylcytidine RNA
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Quality Phosphoramidite | Synthesize and purify the N(4),O(2')-Dimethylcytidine phosphoramidite following a reliable protocol. Verify its identity and purity using ³¹P NMR and mass spectrometry. |
| Suboptimal Coupling Efficiency | Increase the coupling time for the N(4),O(2')-Dimethylcytidine phosphoramidite by 2-5 minutes compared to standard phosphoramidites. Consider using a more potent activator like BTT. Ensure all reagents and solvents are anhydrous. |
| RNA Degradation during Deprotection | Use freshly prepared, high-quality deprotection reagents. Minimize the duration of the deprotection steps while ensuring complete removal of protecting groups. |
| Inefficient Purification | Optimize the purification method (e.g., HPLC, PAGE). Ensure that the purification conditions are suitable for the length and sequence of your RNA. |
Problem 2: Presence of Truncated Sequences (n-1, n-2) in the Final Product
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Coupling | As mentioned above, optimize the coupling time and activator for the N(4),O(2')-Dimethylcytidine phosphoramidite. Double coupling for the modified residue can also be considered. |
| Degraded Phosphoramidite | Use a fresh batch of high-quality N(4),O(2')-Dimethylcytidine phosphoramidite. Ensure proper storage and handling to prevent degradation. |
| Inefficient Capping | Ensure that the capping step is efficient to block any unreacted 5'-hydroxyl groups from further elongation. Use fresh capping reagents. |
Experimental Protocols
Protocol 1: Synthesis of N(4),O(2')-Dimethylcytidine Phosphoramidite
This protocol describes a general method for the synthesis of the N(4),O(2')-Dimethylcytidine phosphoramidite, starting from a protected cytidine derivative.
Materials:
-
5'-O-DMT-2'-O-TBDMS-cytidine
-
Methyl iodide (MeI)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
N(4)-Dimethylation:
-
Dissolve 5'-O-DMT-2'-O-TBDMS-cytidine in anhydrous THF.
-
Add NaH portion-wise at 0°C and stir for 30 minutes.
-
Add methyl iodide and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol and purify the product by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the N(4),N(4)-dimethylated nucleoside in anhydrous DCM.
-
Add DIPEA and cool the solution to 0°C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2 hours.
-
Quench the reaction with methanol and purify the final phosphoramidite product by silica gel chromatography under an inert atmosphere.
-
Yield Data (Illustrative):
| Step | Product | Typical Yield |
| N(4)-Dimethylation | 5'-O-DMT-2'-O-TBDMS-N(4),N(4)-dimethylcytidine | 85-95% |
| Phosphitylation | 5'-O-DMT-2'-O-TBDMS-N(4),N(4)-dimethylcytidine-3'-CE phosphoramidite | 70-85% |
Protocol 2: Solid-Phase Synthesis of N(4),O(2')-Dimethylcytidine RNA
This protocol outlines the steps for incorporating the N(4),O(2')-Dimethylcytidine phosphoramidite into an RNA oligonucleotide using an automated synthesizer.
Reagents:
-
N(4),O(2')-Dimethylcytidine phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard RNA phosphoramidites (A, G, C, U)
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Capping, oxidation, and detritylation solutions for RNA synthesis
-
Solid support (e.g., CPG)
Synthesizer Cycle for N(4),O(2')-Dimethylcytidine Incorporation:
-
Detritylation: Removal of the 5'-DMT group from the growing RNA chain.
-
Coupling:
-
Deliver the N(4),O(2')-Dimethylcytidine phosphoramidite and activator solution to the synthesis column.
-
Recommended coupling time: 10-15 minutes.
-
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.
Post-Synthesis Cleavage and Deprotection:
-
Cleave the RNA from the solid support using a mixture of ammonium hydroxide and methylamine (AMA).
-
Deprotect the exocyclic amines and phosphate groups by heating the AMA solution.
-
Remove the 2'-O-TBDMS protecting groups using a fluoride source (e.g., TEA·3HF).
-
Purify the full-length RNA oligonucleotide by HPLC or PAGE.
Visualizations
Caption: Chemical synthesis pathway for N(4),O(2')-Dimethylcytidine RNA.
Caption: Troubleshooting workflow for low yield of modified RNA.
Technical Support Center: Purification of N(4),O(2')-Dimethylcytidine Modified Oligonucleotides
This technical support center is designed for researchers, scientists, and drug development professionals working with N(4),O(2')-Dimethylcytidine modified oligonucleotides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying N(4),O(2')-Dimethylcytidine modified oligonucleotides?
A1: The primary challenges stem from the modification itself. The N(4),O(2')-dimethylation increases the hydrophobicity of the cytidine residue, which can lead to aggregation and the formation of secondary structures. These can cause poor peak shape, co-elution of impurities, and reduced recovery during chromatographic purification.[1] Additionally, as with any synthetic oligonucleotide, failure sequences (n-1, n-2) are common impurities that need to be efficiently removed.[2]
Q2: Which purification method is most suitable for N(4),O(2')-Dimethylcytidine modified oligonucleotides?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying modified oligonucleotides.[2][3] Specifically, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is often the most effective technique due to the increased hydrophobicity of the N(4),O(2')-Dimethylcytidine modification.[4][5] Anion-Exchange HPLC (AEX-HPLC) can also be used, as it separates based on the number of phosphate groups and is effective at removing shorter failure sequences.[2][4] For very high purity requirements, a dual purification approach combining two different HPLC methods (e.g., IEX followed by RP-HPLC) can be beneficial.[3]
Q3: Is Polyacrylamide Gel Electrophoresis (PAGE) a viable option for purification?
A3: While PAGE offers high resolution for separating oligonucleotides based on size and can achieve high purity (often >90%), it has some drawbacks.[6][7] The process can be complex and time-consuming, leading to lower yields.[6] Furthermore, some oligonucleotide modifications can be incompatible with PAGE purification.[6][7] For N(4),O(2')-Dimethylcytidine modified oligonucleotides, HPLC is generally the preferred method due to its efficiency and compatibility with hydrophobic modifications.
Q4: How does the "Trityl-On" option aid in purification?
A4: "Trityl-on" purification is a strategy used with reversed-phase chromatography. The dimethoxytrityl (DMT) group, which is left on the 5' end of the full-length oligonucleotide, is highly hydrophobic.[5] This significant hydrophobicity allows for excellent separation of the full-length, DMT-containing product from shorter, "trityl-off" failure sequences.[5] The DMT group is then removed after purification.[8]
Q5: What level of purity can I expect from different purification methods?
A5: The achievable purity depends on the chosen method and the complexity of the crude sample. The following table summarizes typical purity levels for common techniques.
| Purification Method | Typical Purity | Key Advantages |
| Desalting | Variable (removes salts and small molecules) | Sufficient for non-critical applications like routine PCR.[6][9] |
| Reversed-Phase Cartridge | >80% | Good for removing failure sequences for many applications.[6] |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | >85% - 95% | Excellent for modified and hydrophobic oligonucleotides.[4][6] |
| Anion-Exchange HPLC (AEX-HPLC) | >90% | Good for resolving different length species.[4][10] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >90% - 99% | High resolution based on size.[4][6] |
| Dual Purification (e.g., HPLC + HPLC) | >99% | Recommended for highly sensitive applications.[3] |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening or Tailing) in HPLC
| Possible Cause | Troubleshooting Step | Rationale |
| Oligonucleotide Aggregation | Increase the column temperature (e.g., to 60°C or higher).[1] | Elevated temperatures can disrupt intermolecular hydrogen bonds and hydrophobic interactions, leading to sharper peaks. |
| Formation of Secondary Structures | Add an organic modifier like acetonitrile to the mobile phase or operate at a high pH (for anion-exchange).[1][5] | Organic modifiers and high pH can denature secondary structures like hairpins, improving peak shape. |
| Suboptimal Chromatography Conditions | Optimize the gradient slope, flow rate, or ion-pairing reagent concentration.[1] | A shallower gradient or lower flow rate can improve resolution. The type and concentration of the ion-pairing agent are critical for good separation in IP-RP-HPLC. |
Issue 2: Co-elution of Full-Length Product and Impurities (e.g., n-1)
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Resolution | For IP-RP-HPLC, adjust the concentration of the organic modifier in the mobile phase. For AEX-HPLC, use a shallower salt gradient.[1] | Fine-tuning the mobile phase composition can enhance the separation between species with small differences in hydrophobicity or charge. |
| Inappropriate Purification Method | Consider a different HPLC method (e.g., switch from IP-RP to AEX or vice versa) or employ a dual purification strategy.[3][11] | Different methods offer different selectivity. AEX separates by charge (length), while IP-RP separates by hydrophobicity. Combining them can resolve difficult co-elutions. |
Issue 3: Low Recovery of the Purified Oligonucleotide
| Possible Cause | Troubleshooting Step | Rationale |
| Irreversible Adsorption to the Column | Ensure the mobile phase composition is appropriate. For very hydrophobic oligonucleotides, a stronger organic modifier may be needed for elution. | The N(4),O(2')-Dimethylcytidine modification increases hydrophobicity, which might lead to strong interactions with the stationary phase. |
| Degradation of the Oligonucleotide | Use RNase-free solutions and hardware, especially if working with RNA oligonucleotides. Minimize exposure to high pH if the modification is labile.[12] | Oligonucleotides can be susceptible to enzymatic or chemical degradation. |
| Precipitation of the Oligonucleotide | Ensure the sample remains soluble in the mobile phase. Adjust buffer concentration or pH if necessary. | High concentrations of oligonucleotides can sometimes precipitate in the mobile phase. |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Purification
This protocol provides a general guideline for the purification of N(4),O(2')-Dimethylcytidine modified oligonucleotides. Optimization for specific sequences and lengths will be necessary.
1. Materials and Reagents:
-
Crude, desalted N(4),O(2')-Dimethylcytidine modified oligonucleotide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Triethylammonium acetate (TEAA) buffer (2.0 M, pH 7.0) or another suitable ion-pairing agent
-
C18 reverse-phase HPLC column
2. Mobile Phase Preparation:
-
Buffer A: 0.1 M TEAA in HPLC-grade water.
-
Buffer B: 0.1 M TEAA in 50% ACN / 50% water (v/v).
-
Filter and degas both buffers before use.
3. HPLC Method:
-
Column Temperature: 50-60°C[1]
-
Flow Rate: 1.0 mL/min (for a standard analytical column)
-
Detection: UV at 260 nm
-
Gradient:
-
0-5 min: 5% Buffer B
-
5-35 min: 5% to 65% Buffer B (linear gradient)
-
35-40 min: 65% to 100% Buffer B
-
40-45 min: 100% Buffer B
-
45-50 min: 100% to 5% Buffer B
-
50-60 min: 5% Buffer B (equilibration)
-
4. Procedure:
-
Dissolve the crude oligonucleotide in Buffer A.
-
Equilibrate the HPLC column with the starting conditions (5% Buffer B) for at least 15-20 minutes.
-
Inject the sample onto the column.
-
Run the HPLC method as described above.
-
Collect fractions corresponding to the main peak, which should be the full-length product.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.
Visualizations
Caption: Workflow for IP-RP-HPLC purification of modified oligonucleotides.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. labcluster.com [labcluster.com]
- 3. idtdna.com [idtdna.com]
- 4. oligofastx.com [oligofastx.com]
- 5. atdbio.com [atdbio.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. shigematsu-bio.com [shigematsu-bio.com]
- 9. gilson.com [gilson.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. benchchem.com [benchchem.com]
"addressing instability of N(4),O(2')-Dimethylcytidine during sample preparation"
Welcome to the technical support center for N(4),O(2')-Dimethylcytidine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential instability of N(4),O(2')-Dimethylcytidine during sample preparation and analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is N(4),O(2')-Dimethylcytidine and why is its stability a concern?
A1: N(4),O(2')-Dimethylcytidine is a modified nucleoside. Like many modified nucleosides, its chemical structure can be susceptible to degradation under certain experimental conditions, such as non-neutral pH and elevated temperatures, which are often encountered during sample preparation for techniques like mass spectrometry. This degradation can lead to inaccurate quantification and misinterpretation of results.
Q2: What are the primary factors that can cause the degradation of N(4),O(2')-Dimethylcytidine during sample preparation?
A2: The main factors contributing to the degradation of N(4),O(2')-Dimethylcytidine include:
-
pH: Both acidic and alkaline conditions can promote hydrolysis. N-methylated cytidines, in particular, can be prone to deamination under alkaline conditions.
-
Temperature: Elevated temperatures used during enzymatic digestion or sample heating can accelerate degradation reactions.
-
Enzymatic Activity: The choice of nucleases and phosphatases, as well as the digestion conditions (e.g., one-pot vs. two-step protocols), can impact the stability of the modified nucleoside.
Q3: What are the likely degradation pathways for N(4),O(2')-Dimethylcytidine?
A3: Based on the chemistry of related modified nucleosides, the potential degradation pathways for N(4),O(2')-Dimethylcytidine include:
-
Deamination: The N4-methylamino group could be hydrolyzed to a carbonyl group, converting the cytidine derivative to a uridine derivative. This is a known issue for other methylated cytidines, especially under alkaline conditions.
-
N-glycosidic Bond Cleavage: Hydrolysis of the bond between the ribose sugar and the nucleobase can occur under acidic conditions, leading to the release of the free N(4)-methylcytosine base.
-
Demethylation: While less common under typical sample preparation conditions, enzymatic or chemical demethylation could potentially occur.
Q4: How can I minimize the degradation of N(4),O(2')-Dimethylcytidine in my samples?
A4: To minimize degradation, it is crucial to control the sample environment. This includes maintaining a neutral pH (around 7.0) whenever possible, keeping samples on ice or at 4°C, and minimizing the duration of any high-temperature steps. Careful selection of enzymatic digestion protocols is also important. A two-step digestion protocol, with initial digestion at a slightly acidic pH followed by a second step at a neutral to slightly alkaline pH, may offer better stability for certain modifications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal of N(4),O(2')-Dimethylcytidine detected by LC-MS. | Degradation during sample preparation due to improper pH or high temperature. | 1. Ensure all buffers used during RNA isolation and digestion are at or near neutral pH. 2. Perform all incubation steps at the lowest effective temperature. For enzymatic digestions, adhere to the enzyme's optimal temperature but for the shortest possible duration. 3. Keep samples on ice whenever possible. |
| Inefficient enzymatic digestion. | 1. Optimize the enzyme-to-substrate ratio. 2. Consider a two-step digestion protocol. First, use a nuclease like Nuclease P1 at its optimal pH (around 5.0-6.0). Then, in a second step, use an alkaline phosphatase at a neutral pH. | |
| Inconsistent quantification of N(4),O(2')-Dimethylcytidine across replicates. | Variable degradation due to slight differences in handling time or temperature exposure. | 1. Standardize all sample preparation steps, ensuring consistent incubation times and temperatures for all samples. 2. Prepare a master mix of digestion enzymes and buffers to add to all samples simultaneously. 3. Process all samples in parallel as much as possible. |
| Presence of unexpected peaks in the chromatogram with masses corresponding to potential degradation products (e.g., N(4)-methyluridine). | Deamination or other chemical modifications during sample processing. | 1. Avoid strongly alkaline conditions. If a high pH is required for an enzymatic step, minimize the incubation time. 2. Analyze a control sample of synthetic N(4),O(2')-Dimethylcytidine under the same conditions to confirm the identity of degradation products. 3. Consider using a sample preparation workflow that has been validated for labile nucleosides. |
Quantitative Data on Modified Nucleoside Stability
While specific quantitative data for the degradation kinetics of N(4),O(2')-Dimethylcytidine is limited in the literature, the following table summarizes stability data for related modified cytidines under various conditions. This information can serve as a valuable guide for estimating the stability of N(4),O(2')-Dimethylcytidine.
| Modified Nucleoside | Condition | Observation | Reference |
| 3-methylcytidine (m³C) | Mild alkaline conditions | Converts to 3-methyluridine (m³U). | [1] |
| N4-acetylcytidine (ac4C) | Storage at 40°C in aqueous solution | Significant hydrolysis to cytidine observed over 6 months. | [2] |
| N4-acetylcytidine (ac4C) | Storage at -20°C in aqueous solution | Remained stable over 6 months. | [2] |
| N(4),O(2')-Dimethylcytidine | General Handling | 2'-O-methylation is known to increase resistance to alkaline and enzymatic hydrolysis. | [3][4] |
Note: The stability of N(4),O(2')-Dimethylcytidine is expected to be influenced by both the N4-methylation, which can confer lability, and the 2'-O-methylation, which generally enhances stability.
Experimental Protocols
Protocol 1: Recommended Two-Step Enzymatic Digestion of RNA to Nucleosides to Minimize Degradation
This protocol is designed to minimize the exposure of RNA to harsh conditions that may cause the degradation of labile modified nucleosides like N(4),O(2')-Dimethylcytidine.
-
RNA Preparation:
-
Start with 1-5 µg of purified total RNA in a nuclease-free microcentrifuge tube.
-
Bring the volume to 18 µL with nuclease-free water.
-
-
Step 1: Nuclease P1 Digestion
-
Prepare a 10X Nuclease P1 buffer (e.g., 100 mM ammonium acetate, pH 5.3).
-
Add 2 µL of 10X Nuclease P1 buffer to the RNA sample.
-
Add 1 µL of Nuclease P1 (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
-
Step 2: Alkaline Phosphatase Digestion
-
Prepare a 10X Alkaline Phosphatase buffer (e.g., 500 mM Tris-HCl, pH 8.0).
-
Add 2.5 µL of 10X Alkaline Phosphatase buffer to the reaction mixture from Step 1.
-
Add 1 µL of a thermostable alkaline phosphatase (e.g., 1 U/µL).
-
Incubate at 37°C for 2 hours.
-
-
Sample Cleanup for LC-MS Analysis:
-
After digestion, centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any denatured enzymes.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm filter or a molecular weight cutoff filter (e.g., 3 kDa) to remove proteins.
-
The sample is now ready for LC-MS analysis.
-
Visualizations
References
"enzyme selection for efficient reverse transcription of N(4),O(2')-Dimethylcytidine-containing RNA"
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for achieving efficient reverse transcription of RNA containing the N(4),O(2')-Dimethylcytidine (m⁴C2'OMe) modification.
Frequently Asked Questions (FAQs)
Q1: What is N(4),O(2')-Dimethylcytidine (m⁴C2'OMe) and why is it challenging for reverse transcription?
N(4),O(2')-Dimethylcytidine is an RNA modification characterized by two methyl groups: one on the exocyclic amine at the N4 position of the cytidine base and another on the 2'-hydroxyl group of the ribose sugar. This dual modification presents a significant challenge for most reverse transcriptase (RT) enzymes. The N4-methylation can disrupt the canonical Watson-Crick base pairing, potentially causing the enzyme to stall or misincorporate a non-cognate nucleotide.[1][2] The 2'-O-methylation adds steric bulk to the ribose backbone, which can hinder the enzyme's processivity and lead to incomplete cDNA synthesis.
Q2: Which type of reverse transcriptase is recommended for RNA containing m⁴C2'OMe?
For challenging templates with modified bases and complex secondary structures, highly engineered reverse transcriptases are strongly recommended. Look for enzymes with the following characteristics:
-
High Processivity: Enables the synthesis of long cDNA strands without dissociating from the RNA template, which is crucial for reading through inhibitory modifications.[3]
-
High Thermostability: Allows for higher reaction temperatures (50-60°C), which helps to denature RNA secondary structures that can exacerbate enzyme stalling.[3][4]
-
Reduced RNase H Activity: Prevents the degradation of the RNA template before cDNA synthesis is complete, maximizing the yield of full-length products.[3]
-
Robustness to Inhibitors: Engineered enzymes are often more resistant to various reaction inhibitors, including modified nucleotides.[4]
Enzymes like SuperScript IV and Maxima H- are frequently cited as top performers for difficult or low-input templates and are excellent starting points for optimizing reverse transcription of m⁴C2'OMe-containing RNA.[5][6]
Q3: What are the likely outcomes when a reverse transcriptase encounters an m⁴C2'OMe site?
Based on studies of related N4-methylated cytidines, two primary outcomes are possible:
-
Enzyme Stalling: The modification acts as a roadblock, causing the RT to dissociate from the template. This results in truncated, incomplete cDNA products and a low yield of full-length cDNA.[1][2] This is often the most common outcome, especially with less processive enzymes.
-
Misincorporation: Some RTs, particularly those with lower fidelity like HIV-1 RT, may bypass the modification but misincorporate a thymidine (T) in the cDNA instead of the correct guanosine (G).[1][2] This appears as a C-to-T mutation in the context of the RNA sequence (or a G-to-A mutation if sequencing the corresponding DNA strand).
Q4: How can I increase the yield of full-length cDNA from my m⁴C2'OMe-containing RNA?
-
Enzyme Selection: Use a highly processive and thermostable engineered RT like SuperScript IV.[5][7]
-
Optimize Reaction Temperature: Increase the incubation temperature to 50-55°C to help melt local RNA secondary structures.[4]
-
Primer Design: Use gene-specific primers (GSPs) that anneal as close to the modification site as possible if you are targeting a specific region. For general reverse transcription, a mix of random hexamers and oligo(dT) primers can maximize initiation events.[8]
-
Ensure RNA Quality: Use high-quality, intact RNA free from inhibitors. Perform a DNase treatment to remove any contaminating genomic DNA.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: I have very low or no detectable full-length cDNA product.
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Possible Cause 1: Enzyme Stalling at the m⁴C2'OMe site.
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Possible Cause 2: RNA Secondary Structure.
-
Solution: Complex secondary structures in the RNA template, especially near the modification site, can halt the enzyme. Increase the reverse transcription reaction temperature to 50-55°C. This requires a thermostable RT.[3]
-
-
Possible Cause 3: Poor RNA Quality or Presence of Inhibitors.
-
Solution: Always assess your RNA integrity before starting. Degraded RNA will result in truncated products.[10][11] Ensure your RNA preparation is free from inhibitors carried over from the extraction process (e.g., guanidinium salts, ethanol, EDTA). If inhibitors are suspected, re-precipitate and wash the RNA pellet with 70% ethanol.[12]
-
Problem: Sequencing reveals a G-to-A mutation in my cDNA at the modification site.
-
Possible Cause: Nucleotide Misincorporation.
-
Solution: This indicates that the reverse transcriptase is reading the m⁴C as a Uridine (U), leading to the incorporation of a corresponding Adenine (A) in the cDNA. This is a known issue with lower-fidelity enzymes when encountering N4-methylcytidine.[1][2] To mitigate this, you could try a higher-fidelity enzyme like AMV-RT. However, be aware that higher fidelity enzymes may be more prone to stalling completely at the modification site, potentially reducing your overall yield.[1][2] This creates a trade-off between obtaining full-length product and ensuring sequence accuracy.
-
Problem: My RT-qPCR signal is weak or absent for amplicons spanning the modification site.
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Possible Cause: Inefficient Read-through.
-
Solution: This is a direct consequence of the RT stalling. If your PCR primers flank the m⁴C2'OMe site, only full-length cDNA molecules will be amplified. To troubleshoot, design a control qPCR assay with primers located upstream (3' on the RNA) of the modification site. A strong signal in this control assay but a weak signal in the target assay confirms that the enzyme is failing to read through the modification. The solution is to optimize the reverse transcription step using a more robust enzyme and higher temperature as described above.
-
Enzyme Selection and Performance Data
| Enzyme | Type / Origin | Key Features | Suitability for m⁴C2'OMe RNA |
| SuperScript IV | Engineered MMLV | Very High Processivity & Thermostability (50-55°C) .[4][13] Reduced RNase H activity. High resistance to inhibitors.[4] | Highly Recommended. Excellent choice for maximizing the yield of full-length cDNA. High processivity and thermostability are ideal for overcoming both modification- and structure-based blocks.[5] |
| Maxima H- | Engineered MMLV | Very High Processivity & Thermostability (50-65°C) . RNase H minus. High yields.[5][6] | Highly Recommended. Similar in performance to SuperScript IV. A top-tier choice for difficult templates, providing high yields and read-through capability.[6][7] |
| TGIRT-III | Engineered Group II Intron RT | High processivity and fidelity. Thermostable. Efficient at transcribing structured RNA.[14] | Promising Alternative. Shown to be effective for other modified cytidines like N4-acetylcytidine, producing robust full-length product.[14] Worth considering if other enzymes fail. |
| AMV RT | Avian Myeloblastosis Virus | Higher fidelity than MMLV. Thermostable up to 48°C.[3] | Use with Caution. May offer higher fidelity (less misincorporation) but is more likely to stall completely at the modification site, leading to lower yields of full-length product.[1][2][15] |
| Wild-Type MMLV RT | Moloney Murine Leukemia Virus | Lower processivity and thermostability (37°C). Higher RNase H activity compared to engineered versions.[15] | Not Recommended. The low processivity and temperature optimum make it highly likely to stall at the m⁴C2'OMe site and be blocked by RNA secondary structure.[15] |
Visual Guides and Workflows
Troubleshooting Low cDNA Yield
Caption: Troubleshooting flowchart for low cDNA yield.
Recommended Experimental Workflow
Caption: Workflow for m⁴C2'OMe RNA reverse transcription.
Enzyme Selection Decision Tree
Caption: Decision tree for selecting a reverse transcriptase.
Detailed Experimental Protocol
Optimized Protocol for Reverse Transcription of m⁴C2'OMe-containing RNA using SuperScript IV RT
This protocol is designed to maximize the yield of full-length cDNA from RNA containing inhibitory modifications.
1. Materials
-
SuperScript™ IV Reverse Transcriptase (and associated 5X SSIV Buffer)
-
100 mM DTT
-
dNTP Mix (10 mM each)
-
RNaseOUT™ Recombinant Ribonuclease Inhibitor
-
Gene-Specific Primer (10 µM) or Random Hexamers (50 ng/µL)
-
m⁴C2'OMe-containing RNA template (10 pg – 1 µg)
-
Nuclease-free water
2. Procedure
Step 2.1: Primer Annealing
-
On ice, combine the following in a nuclease-free PCR tube:
-
Template RNA: 1 µL (adjust volume based on concentration)
-
Primer (GSP or Random Hexamers): 1 µL
-
10 mM dNTP Mix: 1 µL
-
Nuclease-free water: to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
Incubate at 65°C for 5 minutes , then place immediately on ice for at least 1 minute. This denatures the RNA and allows the primers to anneal.
Step 2.2: Reverse Transcription Reaction Setup
-
Prepare the RT Master Mix on ice. For each reaction, combine:
-
5X SSIV Buffer: 4 µL
-
100 mM DTT: 1 µL
-
RNaseOUT™ Inhibitor: 1 µL
-
SuperScript™ IV RT (200 U/µL): 1 µL
-
-
Mix the master mix gently.
-
Add 7 µL of the master mix to the 13 µL primer/template mix from Step 2.1 for a final reaction volume of 20 µL.
-
Mix gently by pipetting up and down and centrifuge briefly.
Step 2.3: Incubation
-
Place the reaction tube in a thermocycler.
-
Incubate at 50-55°C for 10-15 minutes .
-
Note: The higher temperature is crucial for reading through secondary structures and potentially difficult modified regions. Start with 55°C for GC-rich or complex templates.
-
-
Inactivate the enzyme by incubating at 80°C for 10 minutes .
Step 2.4: (Optional) RNA Template Removal
-
To remove the RNA template before downstream applications like PCR, add 1 µL of E. coli RNase H and incubate at 37°C for 20 minutes.
The resulting cDNA is now ready for use in qPCR, PCR, or library preparation for sequencing. For qPCR, use up to 2 µL (10%) of the reaction volume.
References
- 1. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Reverse Transcriptase Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. SuperScript IV Reverse Transcriptase | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Performance Comparison of Reverse Transcriptases for Single-Cell Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Your reverse transcription may not be optimal | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. go.zageno.com [go.zageno.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Choose the Right Reverse Transcriptase [promega.com]
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with N(4),O(2')-Dimethylcytidine. The information is designed to help mitigate off-target effects and ensure the specificity and reliability of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is N(4),O(2')-Dimethylcytidine and what are its primary applications?
A1: N(4),O(2')-Dimethylcytidine is a chemically modified nucleoside analog of cytidine. Such modifications are often incorporated into oligonucleotides to enhance their stability, binding affinity, and biological activity. They are utilized in various research and therapeutic applications, including the development of RNA-based drugs, studies of RNA structure and function, and as tools to modulate gene expression. While specific data on N(4),O(2')-Dimethylcytidine is limited, related modifications like N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) are known to play roles in fine-tuning base pairing specificity and affecting the efficiency and fidelity of gene replication.[1][2]
Q2: What are the potential mechanisms leading to off-target effects with N(4),O(2')-Dimethylcytidine-modified oligonucleotides?
A2: Off-target effects can arise from several factors related to the incorporation of modified nucleosides:
-
Altered Base Pairing: The dimethylation at the N4 and O2' positions can alter the hydrogen bonding properties of the cytidine base. This may lead to unintended binding to near-cognate RNA or DNA sequences, causing off-target hybridization. For instance, N4,N4-dimethylcytidine has been shown to disrupt the canonical C:G Watson-Crick pairing and can result in wobble-like pairing.[1]
-
Interaction with RNA-Binding Proteins (RBPs): The modification could alter the recognition and binding of specific RBPs, leading to sequestration of these proteins or unintended modulation of their activity on other RNA substrates.
-
Immune Stimulation: Unintended activation of innate immune receptors that recognize foreign or modified RNA can lead to global changes in gene expression and cellular stress responses.
-
Metabolic Conversion: The modified nucleoside, if released from the oligonucleotide, could be metabolized into compounds with off-target biological activities.
Q3: How can I assess the purity of my N(4),O(2')-Dimethylcytidine-modified oligonucleotides?
A3: Ensuring the purity of your modified oligonucleotides is a critical first step in minimizing off-target effects. Common methods for assessing purity include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or ion-exchange HPLC can separate full-length, modified oligonucleotides from shorter synthesis products (n-1, n-2mers) and other impurities.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can confirm the correct mass of the synthesized oligonucleotide, verifying the successful incorporation of the N(4),O(2')-Dimethylcytidine modification.
Q4: What are the key considerations for designing control experiments to identify off-target effects?
A4: Robust control experiments are essential to distinguish on-target from off-target effects. Key controls include:
-
Mismatch Control: An oligonucleotide with the same length and chemical modification pattern but with a few mismatched bases to disrupt binding to the intended target.
-
Scrambled Control: An oligonucleotide with the same length, base composition, and modifications but in a randomized sequence.
-
Unmodified Control: An oligonucleotide with the same sequence as the experimental one but without the N(4),O(2')-Dimethylcytidine modification.
-
Vehicle Control: Treatment with the delivery vehicle alone (e.g., transfection reagent, saline) to account for any effects of the delivery method.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experiments with N(4),O(2')-Dimethylcytidine and provides actionable troubleshooting steps.
| Issue | Potential Causes | Troubleshooting Steps |
| High Cellular Toxicity | 1. Impurities in the oligonucleotide preparation (e.g., residual synthesis reagents). 2. High concentration of the oligonucleotide. 3. Off-target effects leading to apoptosis or necrosis. 4. Immune response to the modified oligonucleotide. | 1. Verify the purity of your oligonucleotide using HPLC and mass spectrometry. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration. 3. Analyze markers of apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release). 4. Measure the expression of inflammatory cytokines (e.g., interferons, TNF-α). |
| Inconsistent Experimental Results | 1. Degradation of the modified oligonucleotide. 2. Variability in transfection/delivery efficiency. 3. Inconsistent cell culture conditions. 4. Batch-to-batch variation of the synthesized oligonucleotide. | 1. Handle oligonucleotides with nuclease-free reagents and consumables. Store aliquots at -80°C. 2. Optimize and standardize the delivery protocol. Use a reporter gene to monitor efficiency. 3. Maintain consistent cell passage numbers, density, and media components. 4. Test each new batch for purity and on-target activity before use in large-scale experiments. |
| Observed Phenotype Does Not Correlate with On-Target Engagement | 1. Off-target effects are responsible for the observed phenotype. 2. The on-target effect is not the primary driver of the phenotype. 3. Indirect effects downstream of the intended target. | 1. Perform rescue experiments by overexpressing a version of the target that is resistant to the oligonucleotide. 2. Use at least two different oligonucleotides targeting different regions of the same target RNA. 3. Conduct genome-wide analyses (e.g., RNA-seq) to identify off-target gene expression changes. 4. Validate off-target candidates identified from sequencing data using qPCR. |
Section 3: Quantitative Data on Off-Target Effects
Table 1: Illustrative On-Target and Off-Target Activity Profile
| Oligonucleotide | Target Site | On-Target Activity (% Knockdown) | Top 5 Potential Off-Target Sites (Mismatch) | Off-Target Activity at Site 1 (%) | Off-Target Activity at Site 2 (%) | Off-Target Activity at Site 3 (%) | Off-Target Activity at Site 4 (%) | Off-Target Activity at Site 5 (%) |
| N4O2-DMC-Oligo-1 | Gene A | 85 ± 5 | Gene B (1), Gene C (2), Gene D (2), Gene E (3), Gene F (3) | 12 ± 3 | 8 ± 2 | 5 ± 1 | < 2 | < 2 |
| Mismatch Control | Gene A | 5 ± 2 | N/A | < 2 | < 2 | < 2 | < 2 | < 2 |
| Unmodified Oligo-1 | Gene A | 45 ± 8 | Gene B (1), Gene C (2), Gene D (2), Gene E (3), Gene F (3) | 5 ± 2 | 3 ± 1 | < 2 | < 2 | < 2 |
Data are hypothetical and for illustrative purposes only. On-target and off-target activity should be experimentally determined.
Section 4: Experimental Protocols
Protocol for RNA Immunoprecipitation (RIP) to Identify Off-Target RNA Interactions
This protocol allows for the identification of RNAs that interact with a protein of interest, which may be influenced by the presence of your modified oligonucleotide.[3]
Materials:
-
Cells treated with N(4),O(2')-Dimethylcytidine-modified oligonucleotide or control.
-
Antibody against the RNA-binding protein of interest.
-
RIP Buffer: 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/mL RNase inhibitor, 1x Protease Inhibitor Cocktail.
-
Protein A/G magnetic beads.
-
RNA purification kit.
Procedure:
-
Cell Lysis: Harvest and lyse cells in RIP buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody of interest overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-RBP-RNA complexes.
-
-
Washing: Wash the beads extensively with RIP buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify using a standard RNA extraction protocol (e.g., TRIzol or a column-based kit).
-
Analysis: Analyze the co-precipitated RNAs by RT-qPCR for candidate off-targets or by RNA sequencing for a global, unbiased analysis.
Protocol for Whole Transcriptome Analysis (RNA-seq) to Quantify Off-Target Gene Expression Changes
Materials:
-
RNA extracted from cells treated with N(4),O(2')-Dimethylcytidine-modified oligonucleotide and controls.
-
RNA-seq library preparation kit.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare sequencing libraries from the RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the libraries on an NGS platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly up- or down-regulated in response to the modified oligonucleotide compared to controls.
-
Perform pathway analysis on the differentially expressed genes to identify any perturbed signaling pathways.
-
Section 5: Visualizations
Experimental Workflow for Assessing Off-Target Effects
References
Technical Support Center: Analysis of N(4),O(2')-Dimethylcytidine in Complex Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the analysis of N(4),O(2')-Dimethylcytidine (m⁴,2'O-Cm) in complex biological samples. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is N(4),O(2')-Dimethylcytidine and why is its analysis important?
A1: N(4),O(2')-Dimethylcytidine is a modified nucleoside, a chemical modification of the standard RNA building block, cytidine. These modifications, part of the "epitranscriptome," can play significant roles in regulating gene expression, RNA stability, and translation.[1][2] Accurate analysis of m⁴,2'O-Cm in biological samples such as plasma, urine, or cell lysates is crucial for understanding its biological function, identifying potential disease biomarkers, and developing novel therapeutics.
Q2: What is the gold-standard method for quantifying N(4),O(2')-Dimethylcytidine?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the current gold-standard for the sensitive and specific quantification of modified nucleosides like m⁴,2'O-Cm from complex biological matrices.[3][4][5][6] This technique allows for the separation, identification, and quantification of the target analyte with high precision and accuracy.
Q3: What are the main challenges in analyzing N(4),O(2')-Dimethylcytidine?
A3: The analysis of modified nucleosides, including m⁴,2'O-Cm, presents several challenges:
-
Low Abundance: Modified nucleosides are often present in very low concentrations in biological samples, requiring highly sensitive analytical methods.
-
Matrix Effects: Complex biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[7]
-
Chemical Instability: Some modified nucleosides can be unstable under certain pH and temperature conditions, potentially leading to degradation during sample preparation and analysis.
-
Incomplete Enzymatic Hydrolysis: The complete release of all modified nucleosides from the RNA backbone can be challenging and requires optimized enzymatic digestion protocols.[8]
-
Lack of Commercial Standards: Pure analytical standards for many modified nucleosides, including their stable isotope-labeled internal standards (SIL-IS), are not always commercially available and may require custom synthesis.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of N(4),O(2')-Dimethylcytidine.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Signal for m⁴,2'O-Cm | Incomplete RNA hydrolysis. | Optimize the enzymatic digestion protocol. Ensure sufficient enzyme concentration and incubation time. Consider a two-step hydrolysis approach.[4][5] |
| Poor recovery during sample preparation. | Evaluate and optimize the solid-phase extraction (SPE) method. Test different sorbents and elution solvents. Ensure the pH of the sample and buffers are optimal for analyte retention and elution. | |
| Analyte degradation. | Investigate the stability of m⁴,2'O-Cm under your specific sample storage and preparation conditions (pH, temperature, light exposure).[9] | |
| Incorrect LC-MS/MS parameters. | Verify the MRM transitions, collision energy, and other MS parameters. Optimize these parameters by infusing a pure standard of m⁴,2'O-Cm.[3][10] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the analytical column. | Use a column with end-capping to minimize silanol interactions. Add a small amount of a competing base, like triethylamine, to the mobile phase.[11][12] |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Contamination of the column or guard column. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| High Variability in Results | Inconsistent matrix effects. | Prepare matrix-matched calibration standards and quality control samples.[7] |
| Inconsistent sample preparation. | Ensure all samples are processed identically. Use an automated liquid handler for improved precision if available. | |
| Analyte instability in the autosampler. | Keep the autosampler temperature low (e.g., 4 °C) and minimize the time samples spend in the autosampler before injection. | |
| Interfering Peaks | Co-eluting isobaric compounds. | Optimize the chromatographic separation to resolve the interfering peak from the analyte peak. Use high-resolution mass spectrometry if available to differentiate based on accurate mass. |
| Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent after high-concentration samples. |
Data Presentation
The following tables provide an example of how to present quantitative data for the analysis of N(4),O(2')-Dimethylcytidine. These values are illustrative and should be determined experimentally during method validation.
Table 1: LC-MS/MS Parameters for N(4),O(2')-Dimethylcytidine Analysis
| Parameter | Value |
| Precursor Ion (m/z) | To be determined experimentally |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be determined experimentally |
| Dwell Time (ms) | 100 |
| Polarity | Positive |
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Linear Range | - | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Intra-day Precision (%RSD) | ≤ 15% | 6.5% |
| Inter-day Precision (%RSD) | ≤ 15% | 8.2% |
| Accuracy (% Bias) | Within ±15% | -4.8% |
| Matrix Effect (%) | 85 - 115% | 92% |
| Recovery (%) | Consistent and reproducible | 88% |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol describes a general procedure for the extraction of RNA from human plasma followed by enzymatic hydrolysis to nucleosides.
Materials:
-
Human plasma collected in K2-EDTA tubes
-
RNA extraction kit suitable for biofluids
-
Nuclease-free water
-
Enzyme cocktail: Nuclease P1, Alkaline Phosphatase
-
100 mM Ammonium Acetate buffer (pH 5.3)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[4][13][14]
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
Procedure:
-
RNA Extraction: Extract total RNA from 200 µL of plasma using a commercial kit according to the manufacturer's instructions. Elute the RNA in 50 µL of nuclease-free water.
-
Enzymatic Hydrolysis: a. To the 50 µL of extracted RNA, add 5 µL of 100 mM Ammonium Acetate buffer (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL). b. Incubate at 37 °C for 2 hours. c. Add 6 µL of 1 M Ammonium Bicarbonate (pH ~8) and 1 µL of Alkaline Phosphatase (1 U/µL). d. Incubate at 37 °C for an additional 2 hours.[8]
-
Protein Precipitation: Add 120 µL of ice-cold acetonitrile to the hydrolyzed sample. Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): a. Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of nuclease-free water. b. Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. c. Wash the cartridge with 1 mL of 5% methanol in water. d. Elute the nucleosides with 1 mL of methanol.
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 0-5 min, 2-15% B; 5-8 min, 15-50% B; 8-9 min, 50-95% B; 9-11 min, 95% B; 11-12 min, 95-2% B; 12-15 min, 2% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ions, as well as the collision energy for m⁴,2'O-Cm, must be optimized using a pure standard.[3][10][12]
Visualizations
Caption: Experimental workflow for m⁴,2'O-Cm analysis.
Caption: Troubleshooting decision tree for m⁴,2'O-Cm analysis.
References
- 1. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strata-X Solid Phase Extraction (SPE) Products | Phenomenex [phenomenex.com]
- 5. lcms.cz [lcms.cz]
- 6. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. chromservis.bg [chromservis.bg]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to RNA Modification Biomarkers: Evaluating N(4),O(2')-Dimethylcytidine in the Context of Established Markers
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics is rapidly uncovering a new layer of gene regulation through post-transcriptional RNA modifications. These modifications are emerging as promising biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. While novel modifications such as N(4),O(2')-Dimethylcytidine are being identified, their clinical utility remains largely unexplored. This guide provides a comparative overview of established RNA modification biomarkers—N4-acetylcytidine (ac4C), N6-methyladenosine (m6A), and 5-methylcytosine (m5C)—and offers a framework for the potential validation of nascent candidates like N(4),O(2')-Dimethylcytidine.
Current State of N(4),O(2')-Dimethylcytidine Research
Scientific literature on the validation of N(4),O(2')-Dimethylcytidine as a biomarker is currently limited. While methods for its chemical synthesis have been described, its biological function, abundance in physiological and pathological states, and clinical relevance are yet to be established. A liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the detection of related dimethylated cytidines, including N4,2'-O-dimethylcytidine (m4Cm), which has been identified in the 18S rRNA of mammalian cells. This indicates that the analytical tools for investigating such modifications are available, paving the way for future biomarker validation studies.
Comparative Analysis of Established RNA Modification Biomarkers
To provide a practical framework for evaluating potential RNA modification biomarkers, this section compares the performance of three well-characterized modifications: ac4C, m6A, and m5C, with a focus on their application in oncology.
Quantitative Performance Data
The following table summarizes the performance of ac4C, m6A, and m5C as biomarkers in various cancers, based on available experimental data. It is important to note that direct side-by-side comparisons in the same cancer type are limited in the current literature.
| Biomarker | Cancer Type(s) | Sample Type | Performance Metric | Value | Citation(s) |
| N4-acetylcytidine (ac4C) | Breast Cancer | Urine | AUC-ROC | 0.825 | [1] |
| Colon Cancer | Urine | Qualitative | Significantly reduced after surgery | [2] | |
| N6-methyladenosine (m6A) | Colorectal Cancer | Serum | AUC-ROC | 0.679 | [3] |
| Gastric Cancer | Serum | AUC-ROC | 0.931 | [3] | |
| Lung Adenocarcinoma | Tissue | Diagnostic Score AUC | 0.996 | [4] | |
| 5-methylcytosine (m5C) | Bladder Cancer | Urine DNA | Sensitivity | 87% | [5] |
| Bladder Cancer | Urine DNA | Specificity | 100% | [5] | |
| Urothelial Carcinoma | Tissue | Prognostic | High co-expression of NSUN2, YBX1, and HDGF predicts poorest survival | [6] |
Experimental Protocols for Biomarker Validation
The validation of an RNA modification as a biomarker requires robust and reproducible detection methods. Below are detailed methodologies for the key experiments cited in the comparison of ac4C, m6A, and m5C.
N4-acetylcytidine (ac4C) Detection by Competitive ELISA
This method allows for the quantification of total ac4C levels in various biological samples.
-
Sample Preparation: Total RNA is extracted from cells or tissues using standard protocols (e.g., TRIzol extraction). For liquid biopsies, serum, plasma, or urine can be used directly or after appropriate processing.
-
Assay Principle: This is a competitive immunoassay. The microplate is pre-coated with an ac4C conjugate. A known amount of anti-ac4C antibody is mixed with the sample or standard. This mixture is then added to the wells. The free ac4C in the sample competes with the coated ac4C for binding to the antibody.
-
Procedure:
-
Prepare standards and samples at appropriate dilutions.
-
Add 50 µL of standards or samples to the wells of the microplate. Incubate for 10 minutes at room temperature.
-
Add 50 µL of anti-ac4C antibody to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate for 2-10 minutes at room temperature in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis: The concentration of ac4C in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of ac4C.
N6-methyladenosine (m6A) Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for the absolute quantification of m6A.
-
Sample Preparation:
-
Isolate total RNA from cells or tissues.
-
Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
Digest the purified mRNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the nucleosides using a suitable column (e.g., a C18 column).
-
Detect and quantify adenosine and m6A using multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards for adenosine and m6A are used for accurate quantification.
-
-
Data Analysis: The amount of m6A is typically expressed as a ratio to the amount of unmodified adenosine (m6A/A ratio).
5-methylcytosine (m5C) Detection by Bisulfite Sequencing
This method allows for the single-nucleotide resolution mapping of m5C in RNA or DNA.
-
Sample Preparation:
-
Extract total RNA or DNA from the desired sample (e.g., tissue, cells, urine sediment).
-
Treat the nucleic acid with sodium bisulfite. This chemical treatment converts unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.
-
-
Sequencing:
-
Perform reverse transcription (for RNA) followed by PCR amplification of the target region.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
-
Data Analysis: By comparing the sequence of the bisulfite-treated sample to the original sequence, cytosines that remain as cytosines were methylated, while those that are read as thymines (after PCR) were unmethylated.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in biomarker validation and the biological context of RNA modifications, the following diagrams are provided.
Proposed Validation Workflow for N(4),O(2')-Dimethylcytidine
Based on the established methodologies for other RNA modifications, a hypothetical workflow for the validation of N(4),O(2')-Dimethylcytidine as a biomarker would involve:
-
Discovery and Quantification: Utilize LC-MS/MS to quantify the levels of N(4),O(2')-Dimethylcytidine in a variety of biological samples (e.g., tissue biopsies, plasma, urine) from healthy individuals and patients with a specific disease of interest. This would establish whether its levels are significantly altered in the disease state.
-
Development of a High-Throughput Assay: Based on the initial findings, develop a more scalable and cost-effective assay, such as a competitive ELISA, for the detection of N(4),O(2')-Dimethylcytidine. This would require the generation of a specific monoclonal antibody.
-
Analytical Validation: Rigorously validate the developed assay for its sensitivity, specificity, linearity, precision, and accuracy.
-
Clinical Validation:
-
Conduct retrospective case-control studies to assess the diagnostic performance of the biomarker.
-
Perform prospective cohort studies to evaluate its prognostic and predictive value.
-
Investigate its potential role in monitoring treatment response and disease recurrence.
-
Conclusion
While N(4),O(2')-Dimethylcytidine is not yet a validated biomarker, the methodologies and frameworks established for other RNA modifications like ac4C, m6A, and m5C provide a clear path forward for its evaluation. The comparative data presented here for these established markers underscore the potential of epitranscriptomic signatures in oncology. Future research focused on the systematic validation of novel RNA modifications will be crucial for expanding the arsenal of biomarkers available for precision medicine.
References
- 1. Urine 5MedC, a Marker of DNA Methylation, in the Progression of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Research on RNA modification in disease diagnosis and prognostic biomarkers: current status and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA epigenetic modifications as dynamic biomarkers in cancer: from mechanisms to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct enzymatic sequencing of 5-methylcytosine at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unleashing the potential of urine DNA methylation detection: Advancements in biomarkers, clinical applications, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N(4),O(2')-Dimethylcytidine and Other Cytidine Modifications in mRNA
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of mRNA therapeutics and synthetic biology, the precise chemical modification of nucleosides is paramount for optimizing the stability, translational efficiency, and immunogenicity of RNA molecules. Among the four canonical bases, cytidine offers a wealth of modification sites that can be exploited to fine-tune the properties of mRNA. This guide provides a comparative analysis of a novel modification, N(4),O(2')-Dimethylcytidine, with other well-characterized cytidine modifications.
Due to the limited direct experimental data on N(4),O(2')-Dimethylcytidine, its properties are inferred from the known effects of its constituent modifications: N4-methylation and 2'-O-methylation. This guide synthesizes available data on related compounds to provide a predictive overview and a framework for future experimental validation.
Chemical Structures of Key Cytidine Modifications
The following are the chemical structures of N(4),O(2')-Dimethylcytidine and other cytidine analogs discussed in this guide.
-
Cytidine (C): The canonical, unmodified nucleoside.
-
N(4),O(2')-Dimethylcytidine (m4Cm): The focus of this guide, featuring methyl groups on both the exocyclic amine (N4) and the 2'-hydroxyl of the ribose sugar.
-
5-Methylcytidine (m5C): A widely studied modification with a methyl group at the C5 position of the pyrimidine ring.
-
N4-Acetylcytidine (ac4C): Characterized by an acetyl group on the exocyclic amine, which influences mRNA stability and translation.
-
Pseudouridine (Ψ): An isomer of uridine where the ribose is attached to the C5 position of the uracil base. While technically a uridine modification, it is a crucial benchmark for modifications that reduce immunogenicity and enhance translation.
-
N4-Methylcytidine (m4C): Contains a single methyl group on the exocyclic amine.
-
N4,N4-Dimethylcytidine (m42C): Features two methyl groups on the exocyclic amine.
Comparative Analysis of Cytidine Modifications
The following tables summarize the known and inferred effects of various cytidine modifications on key mRNA properties.
Table 1: Effects on mRNA Stability and Duplex Formation
| Modification | Effect on Thermal Stability (Tm) | Nuclease Resistance | Base Pairing |
| N(4),O(2')-Dimethylcytidine (m4Cm) | Inferred: Increased | Inferred: Significantly Increased | Inferred: Maintains C:G pairing |
| 5-Methylcytidine (m5C) | Increased | Moderately Increased | Strengthens C:G pairing |
| N4-Acetylcytidine (ac4C) | Increased | Increased | Maintains C:G pairing |
| Pseudouridine (Ψ) | Increased | Increased | Forms stable pairs with A and G |
| N4-Methylcytidine (m4C) | Slightly Decreased | Moderately Increased | Maintains C:G pairing |
| N4,N4-Dimethylcytidine (m42C) | Significantly Decreased | Increased | Disrupts C:G pairing; promotes wobble pairing |
Table 2: Effects on Translation Efficiency and Immunogenicity
| Modification | Translation Efficiency | Innate Immune Activation (TLR7/8, PKR) |
| N(4),O(2')-Dimethylcytidine (m4Cm) | Inferred: Increased | Inferred: Significantly Decreased |
| 5-Methylcytidine (m5C) | Neutral to Slightly Increased | Decreased |
| N4-Acetylcytidine (ac4C) | Increased | Decreased |
| Pseudouridine (Ψ) | Significantly Increased | Significantly Decreased |
| N4-Methylcytidine (m4C) | Neutral | Moderately Decreased |
| N4,N4-Dimethylcytidine (m42C) | Inferred: Decreased | Inferred: Decreased |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of modified mRNA.
Synthesis of Modified mRNA via In Vitro Transcription
This protocol describes the generation of mRNA incorporating modified cytidine triphosphates.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonuclease inhibitor
-
Nuclease-free water
-
ATP, GTP, UTP solution (100 mM each)
-
CTP and/or modified CTP solution (e.g., N(4),O(2')-Dimethylcytidine triphosphate) (100 mM)
-
Transcription buffer (10X)
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in a nuclease-free tube. For a 20 µL reaction:
-
Nuclease-free water to 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, GTP, UTP (100 mM each): 2 µL of each
-
CTP or modified CTP (100 mM): 2 µL
-
Linearized DNA template: 1 µg
-
Ribonuclease inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Elute the mRNA in nuclease-free water and quantify using a spectrophotometer. Assess integrity using gel electrophoresis.
Luciferase Reporter Assay for Translation Efficiency
This protocol measures the translation efficiency of modified mRNA in cultured cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
In vitro transcribed mRNA encoding a reporter protein (e.g., Firefly luciferase) with desired modifications
-
Transfection reagent (e.g., lipid-based)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
On the day of transfection, prepare mRNA-transfection reagent complexes according to the manufacturer's protocol. Typically, 100 ng of mRNA per well is a good starting point.
-
Add the complexes to the cells and incubate for a desired time course (e.g., 6, 12, 24, 48 hours).
-
At each time point, lyse the cells and measure luciferase activity using a luminometer and the appropriate luciferase assay reagent.
-
Normalize luciferase activity to total protein concentration or a co-transfected control to account for differences in cell number and transfection efficiency.
Assessment of Innate Immune Activation
This protocol evaluates the immunogenicity of modified mRNA by measuring cytokine induction in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
In vitro transcribed mRNA with desired modifications
-
Transfection reagent suitable for primary cells
-
ELISA kits for key cytokines (e.g., IFN-α, TNF-α, IL-6)
-
Cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Prepare mRNA-transfection reagent complexes and add them to the cells. Include positive (e.g., unmodified mRNA, LPS) and negative (e.g., transfection reagent only, mock) controls.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant and centrifuge to remove cell debris.
-
Measure the concentration of secreted cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Visualization
The innate immune system recognizes foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and the protein kinase R (PKR). Modifications to cytidine can alter the interaction of mRNA with these receptors, thereby modulating the downstream signaling cascades.
Innate Immune Sensing of mRNA via TLR7/8
Unmodified single-stranded RNA (ssRNA) is a potent ligand for endosomal TLR7 and TLR8. Activation of these receptors leads to the production of type I interferons and pro-inflammatory cytokines.
"functional comparison of N(4),O(2')-Dimethylcytidine and N4-methylcytidine"
For researchers, scientists, and drug development professionals, understanding the nuanced functional consequences of RNA modifications is paramount. This guide provides a detailed comparative analysis of two significant cytidine modifications: N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m4,2C), drawing upon key experimental findings to illuminate their distinct impacts on RNA structure and function.
N4-methylcytidine (m4C) is a post-transcriptional modification found in various RNA molecules across bacteria and eukaryotes.[1][2][3] This modification involves the addition of a single methyl group to the nitrogen atom at the 4th position of the cytidine base. Building upon this, N4,N4-dimethylcytidine (m4,2C) is a further modification where a second methyl group is added to the same nitrogen atom. While structurally similar, the addition of a second methyl group imparts dramatically different functional properties to the nucleoside.
Impact on RNA Duplex Stability and Base Pairing
The methylation at the N4 position of cytidine directly influences its ability to form canonical Watson-Crick base pairs with guanosine. Experimental data from thermostability studies and X-ray crystallography reveal a stark contrast between m4C and m4,2C in this regard.
N4-methylcytidine (m4C): A Subtle Stabilizer
Thermostability studies demonstrate that m4C has a relatively minor effect on the stability of RNA duplexes.[1][2] It largely preserves the standard C:G base pairing, forming a regular Watson-Crick geometry.[1][2][3] This suggests that the single methyl group in m4C can be accommodated within the duplex without significant disruption of the overall structure.
N4,N4-dimethylcytidine (m4,2C): A Potent Disruptor
In stark contrast, the presence of two methyl groups in m4,2C significantly destabilizes the RNA duplex.[2][3] The double methylation prevents the formation of a standard Watson-Crick pair with guanosine. Instead, it induces a "wobble-like" pairing with only two hydrogen bonds.[1][2][3] This disruption leads to a notable decrease in the thermal stability of the RNA duplex. Furthermore, m4,2C leads to a loss of base pairing discrimination, allowing it to pair with other bases such as A, U, and C, which has significant implications for translational fidelity.[1][2]
Comparative Thermal Denaturation Data
| RNA Duplex containing | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) relative to unmodified C:G pair |
| C:G (unmodified) | 58.5 | 0 |
| m4C:G | 56.7 | -1.8 |
| m4,2C:G | 45.4 | -13.1 |
This data, derived from UV-melting studies, illustrates the significant destabilizing effect of m4,2C compared to the modest effect of m4C on RNA duplex stability.
Influence on Reverse Transcription
The functional differences between m4C and m4,2C are also evident in their effects on the process of reverse transcription, a crucial step in the life cycle of retroviruses and a common tool in molecular biology.
In experiments using HIV-1 reverse transcriptase (RT), both m4C and m4,2C were found to induce G to T mutations by specifying the incorporation of a T opposite the modified base.[1][2] However, when a higher fidelity reverse transcriptase, such as AMV-RT, was used, the outcomes diverged. The presence of m4C could either allow for normal nucleotide incorporation or, in some contexts, completely halt DNA synthesis.[1][2] The more disruptive m4,2C modification was more likely to block the progression of the reverse transcriptase.[1][2] These findings highlight how these modifications can modulate the flow of genetic information and potentially act as a defense mechanism against retroviruses.
Experimental Methodologies
A summary of the key experimental protocols used to elucidate the functional differences between m4C and m4,2C is provided below.
RNA Oligonucleotide Synthesis
RNA oligonucleotides containing m4C and m4,2C were chemically synthesized using phosphoramidite chemistry on a solid-phase synthesizer.[4][5][6] The corresponding phosphoramidite building blocks for the modified nucleosides were prepared and incorporated at the desired positions in the RNA sequence. The synthesized oligonucleotides were then purified by high-performance liquid chromatography (HPLC).[5]
UV-Melting Temperature (Tm) Measurement
To assess the thermodynamic stability of RNA duplexes containing the modifications, UV-melting studies were performed. Equimolar amounts of the modified RNA strand and its complementary strand were annealed in a buffer solution. The absorbance of the solution at 260 nm was monitored as the temperature was gradually increased. The melting temperature (Tm) is the temperature at which 50% of the duplex RNA has dissociated into single strands.
X-ray Crystallography
To obtain high-resolution structural information, RNA duplexes containing m4C and m4,2C were crystallized. X-ray diffraction data were collected from the crystals, and the resulting electron density maps were used to build and refine the three-dimensional structures of the RNA molecules. This technique provided direct visualization of the base pairing geometry.[1][7]
Reverse Transcription Assays
The impact of the modifications on reverse transcription was evaluated using primer extension assays.[5] A radiolabeled DNA primer was annealed to an RNA template containing either m4C or m4,2C. A reverse transcriptase enzyme (such as HIV-1 RT or AMV-RT) and deoxynucleotide triphosphates (dNTPs) were added to the reaction. The reaction products were then separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography to determine the extent of primer extension and identify any sites of pausing or termination.
Signaling Pathways and Workflows
The following diagrams illustrate the conceptual workflow for comparing the functional impact of m4C and m4,2C on RNA.
Figure 1. Experimental workflow for the comparative analysis of m4C and m4,2C.
Figure 2. Comparison of base pairing and stability effects of m4C and m4,2C.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biochemical studies of N3-methylcytidine(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to N(4),O(2')-Dimethylcytidine and N4,N4-dimethylcytidine in RNA Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct cytidine modifications in RNA: N(4),O(2')-Dimethylcytidine (m4Cm) and N4,N4-dimethylcytidine (m42C). Understanding the nuanced roles of these modifications is critical for research in ribosome function, translation fidelity, and the development of novel therapeutics targeting RNA-mediated processes.
At a Glance: Key Differences
| Feature | N(4),O(2')-Dimethylcytidine (m4Cm) | N4,N4-dimethylcytidine (m42C) |
| Location | Primarily found at position C1402 of 16S rRNA in E. coli and C1412 in S. aureus.[1][2] | Found at the universally conserved C918 in the 16S rRNA of hyperthermophilic archaea.[3][4] |
| Enzymatic Synthesis | Sequential methylation by two enzymes: RsmH (N4-methylation) and RsmI (2'-O-methylation).[5] | Single-step dimethylation by m42C synthase.[3][4] |
| Primary Function | Fine-tunes the ribosomal P-site to increase decoding fidelity.[6] | Enhances ribosome stability and function at high temperatures.[3][7] |
| Structural Impact on RNA | Presumed to maintain Watson-Crick base pairing. | Disrupts standard Watson-Crick G-C base pairing. |
| Organismal Domain | Bacteria | Archaea |
Detailed Comparison
Biosynthesis: A Tale of Two Pathways
The enzymatic pathways leading to the formation of m4Cm and m42C are fundamentally different, highlighting distinct evolutionary strategies for RNA modification.
N(4),O(2')-Dimethylcytidine (m4Cm) Synthesis: The formation of m4Cm is a two-step process requiring the coordinated action of two separate methyltransferases. In E. coli, the RsmH enzyme first catalyzes the transfer of a methyl group to the N4 position of cytidine. Subsequently, the RsmI enzyme adds a methyl group to the 2'-hydroxyl of the ribose sugar.[5]
N4,N4-dimethylcytidine (m42C) Synthesis: In contrast, m42C is synthesized in a single step by a dedicated enzyme, m42C synthase. This enzyme directly transfers two methyl groups to the N4 position of cytidine.[3][4]
Impact on RNA Structure and Stability
The positioning of the methyl groups in m4Cm and m42C has profound and distinct consequences for RNA structure and, consequently, its stability.
| Modification | Effect on Base Pairing | Impact on RNA Duplex Stability |
| N(4),O(2')-Dimethylcytidine (m4Cm) | The N4-methylation is not expected to disrupt the Watson-Crick hydrogen bonding face of cytidine, thus likely maintaining standard G-C pairing. The 2'-O-methylation can increase the C3'-endo pucker of the ribose, which can favor an A-form helix, potentially enhancing local helical stability. | The 2'-O-methylation is known to increase the thermal stability of RNA duplexes. |
| N4,N4-dimethylcytidine (m42C) | The presence of two methyl groups on the exocyclic amine at the N4 position sterically hinders the formation of a standard Watson-Crick base pair with guanine.[8] | Studies have shown that m42C modification significantly decreases the thermodynamic stability of RNA duplexes.[8] |
Functional Roles in Translation
Both m4Cm and m42C are located in functionally critical regions of the ribosome, yet they appear to have evolved to address different challenges in the process of protein synthesis.
N(4),O(2')-Dimethylcytidine (m4Cm): A Fidelity Factor
Found in the P-site of the bacterial ribosome, m4Cm at position 1402 of the 16S rRNA plays a crucial role in maintaining the accuracy of translation.[6] Its presence helps to "fine-tune" the decoding center, ensuring correct codon-anticodon interactions. The absence of this modification has been linked to increased rates of translational errors.[2] Furthermore, in pathogenic bacteria like Staphylococcus aureus, the enzymes responsible for m4Cm synthesis, RsmH and RsmI, have been identified as virulence factors, suggesting that maintaining translational fidelity is critical for bacterial survival and pathogenesis under stress conditions.[9]
N4,N4-dimethylcytidine (m42C): A Stability Anchor in Extreme Environments
In hyperthermophilic archaea, which thrive at extremely high temperatures, m42C in the 16S rRNA acts as a thermoadaptive modification.[3][7] The presence of m42C at position C918 is critical for the structural integrity and stability of the ribosome at elevated temperatures, which is essential for accurate and efficient translation in these challenging environments.[3][4][7] Strains lacking m42C exhibit growth defects at high temperatures, underscoring its importance for survival in extreme conditions.[7]
Experimental Protocols
Identification and Quantification of m4Cm and m42C by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the unambiguous identification and quantification of RNA modifications.
Workflow for LC-MS/MS Analysis:
Detailed Protocol for LC-MS/MS:
-
RNA Isolation and Digestion:
-
Isolate total RNA from the organism of interest using a standard Trizol-based method or a commercial kit. For ribosome-specific analysis, purify ribosomes by ultracentrifugation through a sucrose cushion.
-
Purify 16S rRNA using size-exclusion chromatography or denaturing agarose gel electrophoresis.
-
Digest 1-5 µg of purified 16S rRNA to single nucleosides using a mixture of Nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate). Incubate at 37°C for 2-4 hours.
-
Remove enzymes by filtration through a 10 kDa molecular weight cutoff filter.
-
-
LC-MS/MS Analysis:
-
Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the eluting nucleosides using a triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.
-
Monitor for the specific precursor-to-product ion transitions for cytidine, m4Cm, and m42C.
-
Quantify the amount of each modification relative to the amount of unmodified cytidine by integrating the area under the respective MRM peaks.
-
Analysis of Translational Fidelity using a Dual-Luciferase Reporter Assay
This assay is a powerful tool to measure the frequency of translational errors such as stop codon readthrough and ribosomal frameshifting, which can be influenced by ribosomal modifications.[10][11][12][13]
Experimental Workflow:
Detailed Protocol for Dual-Luciferase Assay:
-
Construct Design:
-
Create a reporter plasmid containing the Renilla luciferase gene followed by an in-frame stop codon (e.g., UAG) or a frameshift-inducing sequence, and then the Firefly luciferase gene. The Renilla luciferase serves as an internal control for transcription and translation initiation.
-
The expression of Firefly luciferase is dependent on the ribosome reading through the stop codon or shifting its reading frame.
-
-
Cell Culture and Transfection:
-
Transform the reporter plasmid into the bacterial or archaeal strains of interest (e.g., wild-type, and strains with deletions of the modification enzymes like ΔrsmH and ΔrsmI in E. coli).
-
Grow the cells under appropriate conditions and induce the expression of the reporter construct.
-
-
Luciferase Activity Measurement:
-
Harvest and lyse the cells to release the luciferase enzymes.
-
In a luminometer, first measure the Firefly luciferase activity by adding its specific substrate (D-luciferin).
-
Then, inject a reagent that quenches the Firefly luciferase reaction and simultaneously provides the substrate (coelenterazine) for Renilla luciferase, and measure its activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample. This ratio is a quantitative measure of the readthrough or frameshift frequency.
-
Compare the ratios between the wild-type and mutant strains to determine the effect of the RNA modification on translational fidelity.
-
Conclusion
N(4),O(2')-Dimethylcytidine (m4Cm) and N4,N4-dimethylcytidine (m42C) represent fascinating examples of how subtle chemical modifications of RNA can lead to significant and diverse functional consequences. While m4Cm acts as a fine-tuner of translational accuracy in bacteria, m42C serves as a critical stabilizing element in the ribosomes of hyperthermophilic archaea. Further research, particularly direct comparative studies under various stress conditions, will be invaluable in fully elucidating the distinct roles of these modifications in RNA biology and their potential as targets for novel therapeutic interventions.
References
- 1. In vitro experimental system for analysis of transcription–translation coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of 30S subunit recognition and modification by the conserved bacterial ribosomal RNA methyltransferase RsmI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Methylation of C1402 in 16S rRNA by Methyltransferase RsmI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. A dual-luciferase reporter system for studying recoding signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
Cross-Species Comparative Analysis of N(4),O(2')-Dimethylcytidine Distribution
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the distribution of N(4),O(2')-Dimethylcytidine (m⁴²C), a modified ribonucleoside, across different species. It includes quantitative data, detailed experimental protocols for its detection, and a comparative analysis of available methodologies. This document is intended to serve as a valuable resource for researchers in the fields of epitranscriptomics, drug development, and molecular biology.
Introduction to N(4),O(2')-Dimethylcytidine (m⁴²C)
N(4),O(2')-Dimethylcytidine is a post-transcriptional RNA modification that has been identified in ribosomal RNA (rRNA). Recent studies have highlighted its crucial role in cellular processes, particularly in extremophilic organisms. Understanding the distribution and function of m⁴²C across different species is essential for elucidating its biological significance and potential as a therapeutic target.
Cross-Species Distribution of m⁴²C
The presence and abundance of m⁴²C vary significantly across the domains of life. Current research indicates a prominent role for this modification in hyperthermophilic archaea, while its presence in bacteria and eukaryotes appears to be limited or condition-dependent.
Quantitative Analysis of m⁴²C Distribution
The following table summarizes the currently available data on the distribution of m⁴²C in total RNA or ribosomal RNA across various species. The data is primarily derived from studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and bisulfite sequencing.
| Domain | Species | Environment | Presence of m⁴²C in Total/Ribosomal RNA | Quantitative Data (Relative Abundance) | Reference |
| Archaea | Thermococcus sp. AM4 | Hyperthermophile | Detected | Robust Signal | [1] |
| Thermococcus kodakarensis | Hyperthermophile | Detected | Robust Signal; ~60% modification frequency at C918 of 16S rRNA by BS-seq, complete modification suggested by LC-MS/MS | [1][2] | |
| Methanocaldococcus jannaschii | Hyperthermophile | Detected | Robust Signal | [1][3][4] | |
| Sulfolobus islandicus | Hyperthermophilic Acidophile | Not Detected | - | [5][6] | |
| Halobacterium salinarum | Halophile | Not Detected | - | [5][7] | |
| Methanococcus maripaludis | Mesophilic Methanogen | Not Detected | - | [5][8][9] | |
| Bacteria | Escherichia coli | Mesophile | Not Detected under standard lab conditions | - | [1] |
| Eukarya | Saccharomyces cerevisiae (Yeast) | Mesophile | Not Detected under standard lab conditions | - | [1] |
| Homo sapiens (Human cell lines) | Mesophile | Not Detected under standard lab conditions | - | [1] | |
| Homo sapiens (Huh7 cells) | Mesophile | Detected upon infection with Zika Virus (ZIKV), Dengue Virus (DENV), Hepacivirus (HPCV), or Poliovirus (PV) | - | [5] |
Note: "Robust Signal" indicates a clear detection by the authors, but specific quantitative ratios were not always provided in the initial reports. The discrepancy in quantification for T. kodakarensis between BS-seq and LC-MS/MS may be due to the different nature of the techniques.
Comparative Analysis of Detection Methodologies
The primary methods for detecting and quantifying m⁴²C are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and RNA Bisulfite Sequencing. Each method offers distinct advantages and limitations.
LC-MS/MS provides a direct and highly accurate quantification of the absolute amount of m⁴²C in an RNA sample. However, it does not provide information about the specific location of the modification within the RNA sequence.
RNA Bisulfite Sequencing , on the other hand, can identify the precise location of modified cytosines at single-nucleotide resolution. N⁴,N⁴-dimethylcytidine is resistant to bisulfite-induced deamination, similar to 5-methylcytidine (m⁵C), which allows for its detection. However, this method can be less quantitative than LC-MS/MS and may not distinguish between different modifications that confer bisulfite resistance.
Experimental Protocols
I. Quantification of m⁴²C by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the general steps for the global quantification of m⁴²C in total RNA.
1. RNA Isolation and Purification:
-
Isolate total RNA from the organism of interest using a standard method (e.g., TRIzol extraction followed by column purification).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
2. Enzymatic Hydrolysis of RNA to Nucleosides:
-
In a sterile microcentrifuge tube, combine the following:
-
1-5 µg of total RNA
-
Nuclease P1 (2U)
-
10X Nuclease P1 Buffer (to a final concentration of 1X)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubate at 37°C for 2 hours.
-
Add Bacterial Alkaline Phosphatase (1U) and continue to incubate at 37°C for an additional 2 hours.
3. Sample Preparation for LC-MS/MS:
-
Centrifuge the digested sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any debris.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm filter.
-
The sample is now ready for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for nucleoside separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 20-30 minutes is a common starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
For N(4),O(2')-Dimethylcytidine (m⁴²C): Monitor the transition of the parent ion (m/z) to a specific product ion. The exact masses will depend on the specific instrumentation and ionization. A standard of m⁴²C is required to determine the retention time and optimize MRM transitions.
-
For unmodified cytidine (C): Monitor the corresponding transition for the canonical nucleoside for relative quantification.
-
-
Data Analysis: Quantify the peak areas for m⁴²C and C. The relative abundance can be expressed as a ratio of the peak area of m⁴²C to the peak area of C.
-
II. Site-Specific Identification of m⁴²C by RNA Bisulfite Sequencing
This protocol provides a general framework for identifying the location of m⁴²C in an RNA molecule.
1. RNA Preparation:
-
Isolate total RNA or the specific RNA fraction of interest.
-
It is crucial to start with high-quality, intact RNA.
2. Bisulfite Conversion:
-
Use a commercial RNA bisulfite conversion kit (e.g., EZ RNA Methylation Kit, Zymo Research) and follow the manufacturer's instructions with potential modifications for m⁴²C detection.
-
A key step is the chemical treatment of RNA with sodium bisulfite, which converts unmethylated cytosines to uracils. m⁴²C, being resistant to this conversion, will remain as cytosine.
-
The incubation conditions (temperature and time) may need to be optimized. For example, some protocols suggest incubation at 60-70°C for 1-4 hours.[10]
3. RNA Cleanup and Desulfonation:
-
After bisulfite treatment, the RNA must be purified to remove excess bisulfite and other reagents. This is typically done using spin columns provided in the kit.
-
Desulfonation is then performed to complete the chemical conversion.
4. Reverse Transcription:
-
The bisulfite-converted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase and random or gene-specific primers.
-
During this step, the uracils (converted from unmethylated cytosines) will be read as thymines in the cDNA strand.
5. PCR Amplification:
-
The cDNA is then amplified by PCR using primers specific to the target region of interest.
-
The PCR products will have thymines where unmethylated cytosines were present in the original RNA, and cytosines where m⁴²C was present.
6. Sequencing and Data Analysis:
-
The PCR products are sequenced using Sanger or next-generation sequencing methods.
-
The resulting sequences are aligned to a reference sequence where all cytosines have been computationally converted to thymines.
-
Any remaining cytosines in the sequenced reads that align to a cytosine in the original reference sequence are potential sites of m⁴²C (or other bisulfite-resistant modifications like m⁵C).
Functional Implications and Future Directions
The discovery of m⁴²C, particularly its prevalence in hyperthermophilic archaea, suggests a role in stabilizing RNA structure at high temperatures, thereby ensuring the proper functioning of the translational machinery in extreme environments.[1] The detection of m⁴²C in human cells only upon viral infection opens up new avenues of research into the host-pathogen interactions and the role of RNA modifications in viral life cycles and host immune responses.
Future research should focus on:
-
Quantitative analysis of m⁴²C in a broader range of species to create a more complete phylogenetic distribution map.
-
Development of novel techniques to distinguish m⁴²C from other bisulfite-resistant modifications with high confidence.
-
Functional studies to elucidate the precise molecular mechanisms by which m⁴²C contributes to cellular processes in different organisms.
-
Investigation of the enzymes responsible for the addition and potential removal of m⁴²C, which could be novel targets for drug development.
This guide provides a snapshot of the current understanding of m⁴²C distribution. As a rapidly evolving field, new discoveries are expected to further illuminate the roles of this intriguing RNA modification.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. tRNA Modification Profiles and Codon-Decoding Strategies in Methanocaldococcus jannaschii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methanocaldococcus jannaschii - Wikipedia [en.wikipedia.org]
- 5. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of RNA pseudouridylation in archaeon Sulfolobus islandicus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halobacterium salinarum - Wikipedia [en.wikipedia.org]
- 8. Methanococcus maripaludis - Wikipedia [en.wikipedia.org]
- 9. osti.gov [osti.gov]
- 10. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
The Role of N4-Methylated Cytidines in Ribosomal Stability: A Comparative Guide
An objective comparison of N(4),N(4)-dimethylcytidine's performance with other alternatives, supported by experimental data.
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms that govern ribosome stability is paramount. Ribosomal RNA (rRNA) modifications are key players in this process, fine-tuning ribosome structure and function. This guide provides a comparative analysis of a recently discovered modification, N(4),N(4)-dimethylcytidine (m42C), and its role in enhancing ribosome stability, particularly under extreme conditions. While the query specified N(4),O(2')-Dimethylcytidine, current scientific literature does not extensively describe this particular modification in the context of ribosome stability. It is highly probable that the intended molecule of interest is the closely related and recently characterized N(4),N(4)-dimethylcytidine. This guide will focus on the confirmed role of m42C and compare it with other relevant cytidine modifications.
Introduction to Cytidine Modifications in rRNA
Cytidine modifications in ribosomal RNA are critical for the proper folding, assembly, and function of the ribosome.[1] These chemical alterations, occurring post-transcriptionally, can influence the structural stability of rRNA and modulate interactions with ribosomal proteins and other RNA molecules.[1] Among these, modifications at the N4 position of cytidine have emerged as significant contributors to ribosome integrity and function. This guide will delve into the specifics of N(4),N(4)-dimethylcytidine and compare its impact with unmodified cytidine and another related modification, N4-acetylcytidine (ac4C).
Comparative Analysis of Cytidine Modifications
The discovery of N(4),N(4)-dimethylcytidine in the 16S rRNA of the hyperthermophilic archaeon Thermococcus kodakarensis has provided significant insights into how ribosomes are adapted to function in extreme environments.[2][3][4] This modification, found at the universally conserved C918 position within the helix 31 loop, is crucial for growth at high temperatures.[2][3][4]
Performance Under Thermal Stress
The primary role of m42C appears to be the enhancement of ribosome stability in hyperthermophiles.[2][4] Strains of T. kodakarensis lacking the enzyme responsible for m42C synthesis exhibit a significant growth defect at elevated temperatures, underscoring the importance of this modification for ribosome function under thermal stress. In contrast, N4-acetylcytidine (ac4C) has been shown to contribute to the proper assembly and function of ribosomes in a more general context and enhances the stability of RNA duplexes.[1][5]
The table below summarizes the comparative performance of ribosomes with and without these modifications.
| Feature | Unmodified Cytidine | N4-acetylcytidine (ac4C) | N(4),N(4)-dimethylcytidine (m42C) |
| Organismal Growth | Normal growth at optimal temperatures. | Essential for normal growth; contributes to proper ribosome biogenesis.[1] | Critical for growth at high temperatures in hyperthermophiles.[2][4] |
| Ribosome Stability | Standard stability under optimal conditions. | Increases stability of rRNA duplexes.[5] | Significantly enhances ribosome stability under thermal stress.[2][4] |
| Location in rRNA | Throughout the ribosome. | Predominantly in helices 34 and 45 of 18S rRNA. | Universally conserved C918 in the 16S rRNA helix 31 loop.[2][3][4] |
| Enzymatic Synthesis | Not applicable. | Catalyzed by the NAT10 acetyltransferase complex.[5] | Synthesized by a unique, newly identified family of RNA methyltransferases.[2][4] |
Experimental Protocols
The characterization of N(4),N(4)-dimethylcytidine and its role in ribosome stability has been made possible through a combination of cutting-edge techniques.
Identification and Localization of m42C
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique was used to identify the presence of m42C in the rRNA of T. kodakarensis. Ribosomes were purified, and the rRNA was extracted and digested into smaller fragments. These fragments were then analyzed by LC-MS/MS to identify the specific chemical modifications present.[2][4]
-
Bisulfite Sequencing: This method was employed to pinpoint the exact location of the m42C modification within the 16S rRNA sequence. The resistance of m42C to bisulfite-driven deamination allowed for its specific detection at position C918.[2][4]
Structural Analysis
-
Cryo-Electron Microscopy (Cryo-EM): High-resolution cryo-EM structures of the archaeal ribosome were used to visualize the location of the m42C modification within the three-dimensional structure of the ribosome and to understand its potential interactions with neighboring residues.[2][4]
Functional Analysis
-
In Vitro Methyltransferase Assay: To confirm the function of the newly identified methyltransferase, an in vitro assay was performed. The recombinant enzyme was incubated with purified ribosomes and a methyl donor (S-adenosyl methionine). The transfer of a methyl group to the ribosome was then detected, confirming the enzyme's activity.[4]
-
Genetic Deletion and Phenotypic Analysis: The gene encoding the m42C synthase was deleted in T. kodakarensis. The growth phenotype of the deletion mutant was then compared to the wild-type strain at different temperatures to assess the functional importance of the m42C modification.[4]
Visualizing the Role of N(4),N(4)-dimethylcytidine
The following diagrams illustrate the enzymatic synthesis of m42C and its strategic location within the ribosome to confer stability.
Caption: Workflow of N(4),N(4)-dimethylcytidine (m42C) synthesis on the ribosome.
Caption: Model of m42C's role in enhancing ribosome thermostability.
Conclusion
The identification and characterization of N(4),N(4)-dimethylcytidine have significantly advanced our understanding of how organisms adapt their translational machinery to extreme environments.[2][3][4] The experimental evidence strongly supports the role of this modification in enhancing ribosome stability, particularly under high temperatures. For researchers in drug development, the enzymes responsible for these modifications, such as the newly discovered m42C synthase, represent potential targets for novel antimicrobial agents, especially against extremophilic pathogens. Further comparative studies of different cytidine modifications will continue to unravel the complex regulatory code embedded within the ribosome, opening new avenues for therapeutic intervention and bioengineering applications.
References
- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N(4),N(4)-Dimethylcytidine's Impact on Base Pairing Stability and Specificity
An Objective Analysis for Researchers and Drug Development Professionals
The chemical modification of nucleosides is a cornerstone of oligonucleotide-based therapeutics and diagnostics, offering a powerful tool to modulate the stability, specificity, and nuclease resistance of nucleic acid duplexes. Among these modifications, methylation of cytidine residues has garnered significant interest. This guide provides a detailed comparison of N(4),N(4)-dimethylcytidine (m42C) and its precursor, N(4)-methylcytidine (m4C), with a particular focus on their effects on RNA duplex stability and base pairing fidelity. We further contrast these N4-methylated nucleosides with the widely utilized 2'-O-methyl (2'-OMe) modification, providing researchers with a comprehensive overview to inform the design of novel oligonucleotides.
A note on nomenclature: The initial topic specified N(4),O(2')-Dimethylcytidine. However, the preponderance of detailed experimental data relates to N(4),N(4)-Dimethylcytidine (m42C). This guide will therefore focus on m42C and its relevant comparisons.
Quantitative Analysis of Base Pairing Stability
The thermodynamic stability of RNA duplexes containing m4C and m42C has been systematically evaluated and compared to unmodified duplexes. The melting temperature (Tm), a key indicator of duplex stability, reveals significant destabilization upon dimethylation at the N4 position of cytidine.
Table 1: Melting Temperatures (Tm) of RNA Duplexes Containing N4-Methylated Cytidines
| Duplex Pair (X:Y) | Unmodified Tm (°C) | m4C Modified Tm (°C) | ΔTm vs. Unmodified (°C) | m42C Modified Tm (°C) | ΔTm vs. Unmodified (°C) |
| C:G (Canonical) | 52.8 | 51.5 | -1.3 | 41.5 | -11.3 |
| C:A (Mismatch) | 39.0 | 34.9 | -4.1 | 30.2 | -8.8 |
| C:U (Mismatch) | 38.0 | 34.5 | -3.5 | 29.8 | -8.2 |
| C:C (Mismatch) | 36.8 | 33.2 | -3.6 | 28.9 | -7.9 |
Data extracted from Sheng et al., Nucleic Acids Research, 2020.[1][2][3][4][5]
Key Findings:
-
N(4)-methylcytidine (m4C): This modification results in a relatively small decrease in duplex stability, with a Tm reduction of 1.3°C for the canonical C:G base pair.[1][2][3][4] This suggests that a single methylation at the N4 position is well-tolerated within an RNA duplex.
-
N(4),N(4)-dimethylcytidine (m42C): In stark contrast, the addition of a second methyl group at the N4 position leads to a dramatic decrease in duplex stability. The Tm for a C:G pair is reduced by 11.3°C, indicating significant disruption of the canonical Watson-Crick base pairing.[1][2][3][4][5]
-
Mismatch Discrimination: While both modifications lower the Tm of mismatched pairs, the substantial destabilization caused by m42C across all pairs, including the canonical C:G pair, leads to a loss of base pairing discrimination.[1][2][3][4]
In comparison, 2'-O-methyl modifications are known to increase the thermal stability of RNA duplexes. The incorporation of a 2'-O-methyl nucleotide can lead to an increase in Tm of approximately 1.3°C per modification.[6] This stabilizing effect is a key reason for its widespread use in antisense oligonucleotides.[6][7][8]
Impact on Base Pairing Specificity
The specificity of base pairing is crucial for the function of oligonucleotides in biological systems. Structural and functional studies have elucidated the mechanisms by which N4-methylation affects this specificity.
-
m4C: X-ray crystallography studies have shown that m4C retains the regular Watson-Crick geometry when paired with guanine.[1][2][3][4] This structural conservation is consistent with the minor impact on duplex stability and suggests that m4C does not significantly alter base pairing specificity.
-
m42C: The dimethylated cytidine, m42C, disrupts the canonical C:G pair, forcing a conformational shift to a wobble-like pairing with only two hydrogen bonds.[1][2][3][4][5] This structural distortion explains the significant loss of duplex stability and the reduced ability to discriminate between guanine and other bases.[1][2][3][4]
The logical relationship between N4-methylation and its impact on base pairing is illustrated below.
Caption: Effect of N4-methylation on base pairing and duplex properties.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the effects of N4-methylated cytidines.
1. Synthesis of Modified RNA Oligonucleotides
The synthesis of RNA oligonucleotides containing m4C and m42C is achieved through the use of phosphoramidite building blocks compatible with standard solid-phase synthesis.[9]
-
Phosphoramidite Synthesis: The m4C and m42C phosphoramidite building blocks are synthesized from silylated cytidine.[9] For m42C, dimethylation is achieved using methyl iodide and sodium hydride.[9] The resulting nucleoside is then subjected to standard phosphitylation to generate the final phosphoramidite.
-
Solid-Phase Oligonucleotide Synthesis: The modified phosphoramidites are incorporated into RNA sequences using an automated solid-phase synthesizer. The coupling efficiencies of these modified building blocks are comparable to their natural counterparts.[9]
-
Deprotection and Purification: Following synthesis, the oligonucleotides are cleaved from the solid support, and protecting groups are removed. The final products are purified using high-performance liquid chromatography (HPLC).
The workflow for the synthesis and characterization of these modified RNAs is depicted below.
Caption: Workflow for modified RNA synthesis and analysis.
2. Thermal Denaturation Studies
Thermal denaturation (UV melting) experiments are performed to determine the melting temperature (Tm) and thermodynamic parameters of the RNA duplexes.[9]
-
Sample Preparation: Complementary RNA strands are mixed in a 1:1 molar ratio in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, 0.1 mM EDTA, pH 7.0).[10]
-
UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is identified as the maximum of the first derivative of the melting curve. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°37) can be derived from these curves.
3. Reverse Transcription Studies
To assess the functional impact of these modifications on enzymatic processes, reverse transcription assays are conducted.[1][2][3][4]
-
Experimental Setup: A template RNA containing the modified cytidine is annealed to a DNA primer. This complex is then incubated with a reverse transcriptase (e.g., HIV-1 RT or AMV-RT) and dNTPs.
-
Analysis: The products of the reverse transcription are analyzed to determine the efficiency of DNA synthesis and the fidelity of nucleotide incorporation opposite the modified base.
-
Findings: Both m4C and m42C can induce a G to T mutation by specifying the incorporation of a T opposite the modified C when using HIV-1 RT.[1][2][3][4] With higher fidelity enzymes like AMV-RT, the methylation can either permit normal nucleotide incorporation or halt DNA synthesis altogether.[1][2][3][4]
Comparison with Alternative Modifications
The choice of a chemical modification for an oligonucleotide depends on the desired application. Here, we compare N4-methylated cytidines with other common modifications.
Table 2: Comparison of N4-Methylated Cytidines with Other Common Nucleoside Modifications
| Modification | Effect on Duplex Stability | Key Applications |
| N(4)-methylcytidine (m4C) | Minor destabilization | Probing RNA structure and function |
| N(4),N(4)-dimethylcytidine (m42C) | Significant destabilization | Investigating mechanisms of translational fidelity and mutagenesis[1][2][3][4] |
| 2'-O-methyl (2'-OMe) | Increased stability[6] | Antisense oligonucleotides, siRNAs, aptamers[6][8] |
| 2'-O-methoxyethyl (2'-MOE) | Increased stability[11] | Antisense oligonucleotides[11] |
| Locked Nucleic Acid (LNA) | Significantly increased stability[12] | SNP detection, antisense therapies[12][13] |
Conclusion
N(4),N(4)-dimethylcytidine profoundly impacts RNA duplex stability and base pairing specificity. The addition of two methyl groups to the N4 position of cytidine disrupts the canonical Watson-Crick base pair, leading to a significant decrease in thermal stability and a loss of mismatch discrimination.[1][2][3][4][5] This contrasts sharply with its precursor, N(4)-methylcytidine, which has a much milder effect.[1][2][3][4]
For applications requiring enhanced duplex stability and nuclease resistance, such as in antisense therapeutics, modifications like 2'-O-methyl and Locked Nucleic Acids are superior alternatives. However, the unique destabilizing properties of m42C make it a valuable tool for researchers studying the fine-tuning of base pairing specificity and its role in biological processes like translation and viral gene mutation.[1][2][3][4] This guide provides the foundational data and experimental context for scientists and drug developers to make informed decisions about the use of N4-methylated cytidines and other modified nucleosides in their research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA | NSF Public Access Repository [par.nsf.gov]
- 6. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. Stability and mismatch discrimination of locked nucleic acid-DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of N(4),O(2')-Dimethylcytidine Across Different Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the modified ribonucleoside N(4),O(2')-dimethylcytidine (m4Cm). As a post-transcriptional modification of RNA, m4Cm plays a crucial role in fine-tuning the structure and function of ribosomal RNA, particularly in bacteria. This document objectively compares its presence, biosynthesis, and function across different domains of life, supported by experimental data and detailed methodologies for its study.
Comparative Overview of m4Cm and Related Modifications
N(4),O(2')-dimethylcytidine is a rare but significant modification found primarily in the small subunit (SSU) ribosomal RNA of bacteria. Its presence and the enzymes responsible for its synthesis are highly specific. In contrast, this exact modification has not been identified in archaea or eukaryotes, which instead utilize other types of cytidine modifications in analogous positions of their ribosomes.
Table 1: Comparison of N4-Methylated and O2'-Methylated Cytidines in Ribosomal RNA
| Domain | Organism (Example) | RNA Type | Position | Modification | Putative Function | Synthesizing Enzyme(s) |
| Bacteria | Escherichia coli | 16S rRNA | C1402 | N(4),O(2')-Dimethylcytidine (m4Cm) | Translation fidelity; interacts with P-site codon; influences initiation and termination.[1] | RsmH (N4-methyltransferase) & RsmI (2'-O-methyltransferase)[2][3] |
| Archaea | Thermococcus kodakarensis | 16S rRNA | C918 | N4,N4-Dimethylcytidine (m4₂C) | Ribosome stabilization at high temperatures; critical for hyperthermophilic growth.[2][4][5] | m4₂C synthase (e.g., TK2045)[2][6] |
| Eukaryota | Homo sapiens (Mitochondria) | 12S mt-rRNA | C839 | N4-Methylcytidine (m4C) | Stabilization of 12S rRNA folding; required for mitoribosome assembly and protein synthesis.[1][7] | METTL15[1][7] |
In-Depth Analysis by Domain
Bacteria
In bacteria such as Escherichia coli, N(4),O(2')-dimethylcytidine (m4Cm) is found at a single, highly conserved position: C1402 of the 16S rRNA.[1][8] This position is located in helix 44 of the small ribosomal subunit, a critical region for the decoding of mRNA.[1] The modification is generated through a sequential, two-step enzymatic process. First, the enzyme RsmH, an S-adenosyl methionine (SAM)-dependent methyltransferase, adds a methyl group to the N4 position of cytidine. Following this, the enzyme RsmI acts as a 2'-O methyltransferase to add the second methyl group to the ribose sugar.[2][3] Functionally, the m4Cm modification at C1402 interacts directly with the P-site codon of the mRNA, and its absence can lead to increased non-AUG initiation and decreased stop codon read-through, highlighting its importance in maintaining translational accuracy.[1]
Archaea
Current research has not identified N(4),O(2')-dimethylcytidine in archaea. However, extensive studies on hyperthermophilic archaea, such as Thermococcus kodakarensis, have revealed a different dimethylated cytidine, N4,N4-dimethylcytidine (m4₂C), at the equivalent position (C918) in the 16S rRNA.[2][4][9] This modification is synthesized by a single enzyme, m4₂C synthase, which targets intact ribosomes.[2][5] The presence of m4₂C is critical for life at extreme temperatures, as it enhances the structural stability of the ribosome.[2][10] This suggests that while bacteria and archaea both modify this key ribosomal position, they have evolved different chemical strategies to achieve functional optimization for their respective environments.
Eukaryotes
The direct counterpart to bacterial m4Cm, N(4),O(2')-dimethylcytidine, has not been detected in eukaryotic rRNA. In human mitochondria, the analogous position in the 12S rRNA (C839) is modified to N4-methylcytidine (m4C).[1][7] This monomethylation is catalyzed by the enzyme METTL15, a homolog of the bacterial RsmH enzyme.[1] The 2'-O-methylation seen in bacteria does not occur at this site in mammalian mitochondria.[1] The m4C modification is essential for the proper assembly of the mitochondrial small ribosomal subunit and efficient mitochondrial protein synthesis.[7] While m4₂C has been detected in human cells infected with certain viruses, it is not typically found in healthy human cells, and the enzyme responsible has not been identified.[2][3]
Experimental Protocols
Detection and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for identifying and quantifying RNA modifications like m4Cm.
Methodology:
-
RNA Isolation: Isolate total RNA from the target organism. For ribosomal modifications, purify the specific rRNA species (e.g., 16S rRNA) using sucrose gradient centrifugation or other size-selection methods.
-
Enzymatic Digestion: Digest the purified RNA to single nucleosides. This is typically achieved by incubation with Nuclease P1, followed by treatment with a phosphatase like bacterial alkaline phosphatase (BAP) to remove 5' phosphates.
-
Chromatographic Separation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. The m4Cm nucleoside is identified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantification: The abundance of m4Cm is determined by comparing its peak area to that of the canonical unmodified cytidine (C) or a spiked internal standard.[3]
In Vitro Analysis of Methyltransferase Activity
This assay is used to confirm the function of enzymes like RsmH and RsmI.
Methodology:
-
Enzyme and Substrate Preparation: Express and purify the recombinant methyltransferase(s) (e.g., RsmH, RsmI). Prepare an unmodified RNA substrate, typically an in vitro transcribed fragment of 16S rRNA containing the target cytidine (C1402).
-
Reaction Setup: Incubate the RNA substrate with the purified enzyme(s) in a reaction buffer containing the methyl donor S-adenosyl methionine (SAM). For the two-step m4Cm synthesis, the reaction can be performed sequentially or with both enzymes present.
-
Reaction Incubation: Allow the reaction to proceed at the optimal temperature for the enzyme (e.g., 37°C for E. coli enzymes).
-
Product Analysis: Stop the reaction and purify the RNA product. Digest the RNA to single nucleosides and analyze the mixture by LC-MS/MS as described above to detect the formation of m4C and subsequently m4Cm.[2]
Visualized Pathways and Workflows
References
- 1. METTL15 introduces N4-methylcytidine into human mitochondrial 12S rRNA and is required for mitoribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel N 4, N 4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of N4,O2'-dimethylcytidine, a rare nucleoside constituent of Escherichia coli 16-S RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Distinguishing N(4),O(2')-Dimethylcytidine from its Isomers in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of modified nucleosides are critical in various fields, from epitranscriptomics to drug development. N(4),O(2')-Dimethylcytidine (m4Cm) is one of several dimethylated cytidine isomers that present a significant analytical challenge due to their identical mass. This guide provides an objective comparison of mass spectrometric approaches to distinguish m4Cm from its isomers, supported by experimental data and detailed protocols.
The Challenge of Isomer Differentiation
Positional isomers of modified nucleosides, such as N(4),O(2')-Dimethylcytidine (m4Cm), 5,O(2')-Dimethylcytidine (m5Cm), and 3,O(2')-Dimethylcytidine (m3Cm), often co-elute or have very similar retention times in liquid chromatography (LC). Furthermore, conventional tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) typically results in the loss of the ribose moiety, yielding a common fragment ion corresponding to the protonated nucleobase.[1][2] This makes differentiation based solely on MS/MS spectra challenging.
Comparative Analysis: LC-MS/MS Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and standard method for the analysis of modified nucleosides.[1][3] The key to distinguishing isomers lies in the optimization of both the chromatographic separation and the mass spectrometric fragmentation technique.
A study by Cheng et al. (2021) successfully established an LC-ESI-MS/MS method to differentiate between m3Cm, m4Cm, and m5Cm.[4] The success of their method relies on achieving baseline chromatographic separation, which then allows for unambiguous identification based on retention time, even with similar mass transitions.
Table 1: Comparative LC-MS/MS Data for Dimethylcytidine Isomers [4]
| Isomer | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| N(4),O(2')-Dimethylcytidine (m4Cm) | 272.1 | 126.0 | 8.5 |
| 5,O(2')-Dimethylcytidine (m5Cm) | 272.1 | 126.0 | 9.2 |
| 3,O(2')-Dimethylcytidine (m3Cm) | 272.1 | 126.0 | 10.1 |
Data is illustrative and based on the findings from Cheng et al. (2021). Actual retention times may vary based on the specific LC system and conditions.
As shown in Table 1, while the precursor and primary product ions are identical for all three isomers, their distinct retention times allow for their clear differentiation.
Advanced Fragmentation Techniques for Isomer Distinction
In cases where chromatographic separation is incomplete, advanced fragmentation techniques can provide unique spectral fingerprints to distinguish isomers. Higher-energy Collisional Dissociation (HCD) has been shown to generate more informative product ions beyond the simple nucleobase fragment.[2] These structure-specific fragmentation patterns can be used to identify individual positional isomers even when they co-elute.[2] While conventional CID spectra of isomers are often nearly identical, HCD can produce unique fragments that serve as diagnostic markers.[2][5]
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of RNA
This protocol outlines the general steps for digesting RNA to release individual nucleosides for LC-MS/MS analysis.
-
RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., mRNA, tRNA) from the sample of interest using a suitable RNA extraction kit.
-
Enzymatic Digestion:
-
To 1-5 µg of RNA, add nuclease P1 (e.g., 2 units) in a buffer of 10 mM ammonium acetate (pH 5.3).
-
Incubate at 42°C for 2 hours.
-
Add bacterial alkaline phosphatase (e.g., 1 unit) and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 2 hours.
-
-
Sample Cleanup: Centrifuge the digest at 14,000 x g for 20 minutes to pellet proteins. Collect the supernatant for analysis.
LC-MS/MS Analysis Protocol
The following is a representative protocol based on methods developed for the separation of modified nucleoside isomers.[4]
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 30% B
-
15-16 min: 30% to 95% B
-
16-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer or a high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for Dimethylcytidines: m/z 272.1 → 126.0.
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon.
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logic behind distinguishing N(4),O(2')-Dimethylcytidine from its isomers.
Caption: Experimental workflow for the analysis of dimethylated cytidine isomers.
Caption: Logic for distinguishing isomers via chromatographic separation.
References
- 1. Detection of modified nucleosides by tandem mass spectrometry | Institut für pharmazeutische und biomedizinische Wissenschaften - Ak-Helm [ak-helm.pharmazie.uni-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. lcms.cz [lcms.cz]
Evaluating the Impact of N(4),O(2')-Dimethylcytidine on RNA Secondary Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the effects of the modified nucleotide N(4),O(2')-Dimethylcytidine on the secondary structure of RNA. Direct experimental data for this specific dual modification is limited in published literature. Therefore, this guide evaluates the impact by considering the well-documented effects of its two constituent modifications: N4,N4-dimethylation at the cytidine base and 2'-O-methylation on the ribose sugar. We compare these effects with other common cytidine modifications, supported by experimental data and detailed protocols.
Structural Impact of N4,N4-Dimethylcytidine (m4₂C)
The most profound impact on RNA structure arises from the dimethylation at the N4 position of cytidine (m4₂C). Unlike a standard cytosine, which forms three stable hydrogen bonds with guanine in a Watson-Crick base pair, the presence of two methyl groups at the N4 position sterically hinders the formation of these bonds.
Key Structural Consequences:
-
Disruption of Watson-Crick Pairing: The N4,N4-dimethyl modification prevents standard G:C pairing. Instead, it forces a conformational shift to a less stable, wobble-like base pair with guanine, characterized by only two hydrogen bonds.
-
Decreased Duplex Stability: This disruption of the canonical base pair significantly destabilizes the RNA duplex. Thermostability studies consistently show a dramatic decrease in the melting temperature (Tm) of RNA duplexes containing m4₂C.
-
Loss of Base Pairing Specificity: The double methylation leads to a loss of discrimination between guanine and other mismatched partners such as adenine, thymine, or another cytosine.
The general effect of 2'-O-methylation, the other modification in N(4),O(2')-Dimethylcytidine, is to increase the thermal stability of RNA duplexes. This is achieved by promoting a C3'-endo conformation of the ribose sugar, which pre-organizes the phosphate backbone into an A-form helix. While this modification stabilizes the backbone, it is unlikely to overcome the significant destabilization caused by the N4,N4-dimethylation at the base-pairing interface. The dominant effect on secondary structure is therefore expected to be disruptive.
Comparative Data on Duplex Stability
To contextualize the impact of cytidine modifications, the following table summarizes the change in melting temperature (ΔTm) for various modifications within an RNA duplex. A negative ΔTm indicates destabilization compared to the unmodified duplex.
| Modification | RNA Duplex Sequence (5'→3') | ΔTm (°C) vs. Unmodified | Predicted Effect on Stability |
| Unmodified (C) | CCGGCGCCGG | 0 (Reference) | Baseline |
| N4-methylcytidine (m4C) | CCGG(m4C)GCCGG | -1.5 | Minor Destabilization |
| N4,N4-dimethylcytidine (m4₂C) | CCGG(m4₂C)GCCGG | -10.5 | Significant Destabilization |
| N4-acetylcytidine (ac4C) | CGC(ac4C)GGC | +1.7 | Stabilization |
Data for m4C and m4₂C are derived from thermostability studies on self-complementary RNA duplexes. Data for ac4C is derived from studies on a fully complementary duplex.[1]
Experimental Methodologies
Accurate evaluation of RNA secondary structure relies on a combination of biophysical and chemical probing techniques. Detailed protocols for key experiments are provided below.
This method measures the thermal stability of an RNA duplex. The Tm is the temperature at which half of the duplex molecules have dissociated into single strands.
Protocol:
-
Sample Preparation: Dissolve the purified, modified, and unmodified RNA oligonucleotides in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[2] Mix complementary strands in a 1:1 molar ratio. Anneal the samples by heating to 95°C for 2-3 minutes, followed by slow cooling to room temperature.[2][3]
-
Measurement: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[3][4] Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).[2][4]
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The curve will be sigmoidal for a two-state transition. The Tm is determined by finding the temperature at the maximum of the first derivative of this curve.[5] The difference in Tm between the modified and unmodified duplexes (ΔTm) quantifies the modification's impact on stability.
SHAPE-MaP provides single-nucleotide resolution information about RNA structure in solution by measuring the flexibility of the ribose-phosphate backbone.
Protocol:
-
RNA Modification: Fold the RNA into its desired conformation. Treat the folded RNA with a SHAPE reagent (e.g., 1M7, NMIA).[6][7] These reagents acylate the 2'-hydroxyl group of flexible, largely single-stranded nucleotides. A no-reagent control and a denatured control are run in parallel.[8]
-
Reverse Transcription (RT): Perform primer extension on the modified RNA using a reverse transcriptase (e.g., SuperScript IV) under conditions where the enzyme introduces mutations (typically a C-to-T or G-to-A misincorporation) at the site of the 2'-OH adduct.[6] The presence of Mn²⁺ ions is often crucial for promoting this mutational readout.[6]
-
Library Preparation and Sequencing: Prepare the resulting cDNA for next-generation sequencing. This typically involves PCR amplification using primers that add sequencing adapters.
-
Data Analysis: Align the sequencing reads to the reference RNA sequence. Calculate the mutation rate at each nucleotide position for the reagent-treated sample and the controls. The SHAPE reactivity is the background-subtracted mutation rate, which indicates the degree of local nucleotide flexibility. This data can then be used as a constraint in computational RNA secondary structure prediction algorithms to generate a more accurate structural model.[9]
This technique provides a high-resolution, three-dimensional model of the RNA molecule, allowing for the direct visualization of base pairing and the precise effects of modifications.
Protocol:
-
RNA Synthesis and Purification: Synthesize the RNA oligonucleotide containing the desired modification using solid-phase synthesis.[10][11] Purify the RNA to homogeneity, typically using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[12][13]
-
Crystallization: Screen a wide range of conditions (precipitants, salts, pH, temperature) to find one that promotes the formation of well-ordered crystals.[14] This is often the most challenging step for RNA.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.
-
Structure Determination: The diffraction pattern is used to calculate an electron density map of the molecule. To solve the "phase problem," heavy-atom derivatives may be required.[12] An atomic model of the RNA is then built into the electron density map and refined to best fit the experimental data. The final structure reveals precise bond angles, distances, and intermolecular interactions.
Visualized Workflows and Relationships
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Evaluation of SHAPE-MaP RNA Structure Probing Protocols Reveals a Novel Role of Mn2+ in the Detection of 2′-OH Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. SHAPE-Map [illumina.com]
- 9. Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis of N4 -Methylcytidine (m4 C) and N4 ,N4 -Dimethylcytidine (m4 2 C) Modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural analysis of human ADAR2-RNA complexes by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doudnalab.org [doudnalab.org]
- 13. Structural Analysis of Human ADAR2-RNA Complexes by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of N(4),O(2')-Dimethylcytidine: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe research environment and maintaining regulatory compliance. For novel or modified compounds such as N(4),O(2')-Dimethylcytidine, where explicit disposal protocols may not be readily available, a cautious and informed approach is paramount. This guide provides a procedural, step-by-step framework for the safe handling and disposal of N(4),O(2')-Dimethylcytidine, emphasizing consultation with institutional Environmental Health and Safety (EHS) professionals.
Hazard Assessment and Initial Precautions
Given the absence of comprehensive toxicological and ecological data for N(4),O(2')-Dimethylcytidine, it should be handled as a potentially hazardous substance. General principles of chemical safety dictate that unknown substances be treated with a high degree of caution. Before beginning any work that will generate waste, ensure you are familiar with your institution's specific chemical hygiene plan and hazardous waste management procedures.
Personal Protective Equipment (PPE):
At a minimum, the following PPE should be worn when handling N(4),O(2')-Dimethylcytidine in solid or solution form:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) with disposal information is not publicly available, the following physical and chemical properties have been reported and are essential for safe handling and storage.
| Property | Value | Citation |
| Physical State | Solid | [1] |
| Color | White to Off-White | [1] |
| Boiling Point | 475.4°C at 760 mmHg | [1] |
| Flash Point | 241.3°C | [1] |
| Density | 1.54 g/cm³ | [1] |
| Solubility | Slightly soluble in water, aqueous base, and DMSO | [1] |
Step-by-Step Disposal Protocol
This protocol is based on general best practices for the disposal of research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
Step 1: Waste Characterization and Segregation
-
Initial Assessment: Treat all waste containing N(4),O(2')-Dimethylcytidine (solid compound, solutions, and contaminated materials) as hazardous chemical waste.
-
Solid Waste:
-
Collect pure N(4),O(2')-Dimethylcytidine, contaminated weigh boats, and contaminated consumables (e.g., gloves, pipette tips, bench paper) in a designated solid waste container.
-
-
Liquid Waste:
-
Collect solutions containing N(4),O(2')-Dimethylcytidine in a dedicated, leak-proof liquid waste container.
-
Crucially, do not mix this waste with other waste streams such as strong acids, bases, oxidizers, or halogenated solvents unless explicitly approved by your EHS department. Incompatible mixtures can lead to dangerous chemical reactions.[2][3]
-
Step 2: Waste Container Selection and Labeling
-
Container Choice:
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS.[4][5]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "N(4),O(2')-Dimethylcytidine". Avoid using abbreviations or chemical formulas.[1]
-
An accurate list of all components and their approximate concentrations (e.g., "N(4),O(2')-Dimethylcytidine in DMSO, approx. 10 mg/mL").
-
The date when waste accumulation began.
-
The name of the Principal Investigator (PI) and the laboratory location.[2]
-
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[1]
-
Ensure the storage area is secure and under the control of laboratory personnel.[4]
-
Store the waste container in secondary containment to prevent spills.[3]
-
Segregate the waste container from incompatible chemicals.[1]
Step 4: Arranging for Disposal
-
Once the waste container is full or you are ready to dispose of it, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[2][3]
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period.[3]
Step 5: Disposal of Empty Containers
-
Empty containers that held N(4),O(2')-Dimethylcytidine must also be managed properly.[2]
-
Triple-rinse the container with a suitable solvent (one in which the compound is soluble).[2]
-
Collect the rinsate as hazardous liquid waste.[4]
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic recycling.[2]
Experimental Protocols and Signaling Pathways
As this document focuses on disposal procedures, it does not cite specific experiments or signaling pathways. The provided methodologies are for the safe management and disposal of the chemical itself.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of N(4),O(2')-Dimethylcytidine.
Caption: Disposal workflow for N(4),O(2')-Dimethylcytidine.
References
- 1. research.columbia.edu [research.columbia.edu]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
